Ethyl N-hydroxyethanimidate
Description
Properties
CAS No. |
10576-12-2 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
ethyl (1Z)-N-hydroxyethanimidate |
InChI |
InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4- |
InChI Key |
QWKAVVNRCKPKNM-PLNGDYQASA-N |
SMILES |
CCOC(=NO)C |
Isomeric SMILES |
CCO/C(=N\O)/C |
Canonical SMILES |
CCOC(=NO)C |
Other CAS No. |
10576-12-2 |
Pictograms |
Flammable; Irritant |
Synonyms |
ethyl acetohydroximate |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical properties of Ethyl N-hydroxyethanimidate?
An In-Depth Technical Guide to the Physical Properties of Ethyl N-hydroxyethanimidate
Introduction
This compound, also known as ethyl acetohydroximate, is a valuable chemical intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1][2] Its utility stems from a unique molecular structure that facilitates a variety of chemical transformations.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its safe handling, effective application in reaction design, and the development of robust analytical methods.
This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. Moving beyond a simple datasheet, we will delve into the causality behind its properties, provide field-proven experimental protocols for their verification, and ground all claims in authoritative references.
Chemical Identity and Molecular Structure
The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. This compound is registered under CAS Number 10576-12-2.[3][4][5][6][7] Its standard molecular formula is C₄H₉NO₂.[3][4][7] The IUPAC name is this compound, and it exists as E and Z isomers due to the C=N double bond.[5][8][9]
Caption: 2D Molecular Structure of this compound.
Tabulated Physical Properties
For rapid assessment and comparison, the key physical properties of this compound are summarized below. These values represent a synthesis of data from multiple authoritative sources and should be understood as typical literature values. Experimental conditions can influence observed results.
| Property | Value | Source(s) |
| Molecular Weight | 103.12 g/mol | [3][5][7][8] |
| Appearance | Colorless to pale yellow fused solid or clear liquid | [8][10] |
| Melting Point | 23-25 °C | [4][6][11] |
| Boiling Point | 55-58 °C @ 6 mmHg | [4][11] |
| 164.5 ± 9.0 °C @ 760 mmHg (Predicted) | [6] | |
| Density | ~1.0 - 1.16 g/cm³ (Estimate/Predicted) | [4][6][11] |
| Refractive Index (n²⁰/D) | 1.4320 - 1.4365 | [4][8][10] |
| Flash Point | 55 °C (131 °F) - closed cup | |
| ~77 °C (170 °F) | [4][6][11] | |
| Vapor Pressure | 33.7 Pa @ 25 °C | [4][11] |
| Water Solubility | May decompose | [4][6][11][12] |
| Partition Coefficient (XLogP3-AA) | 0.7 | [3][5][9] |
| CAS Number | 10576-12-2 | [3][4][5][6][7] |
Detailed Elucidation of Physical Properties
Appearance, Odor, and State
At standard ambient temperature and pressure (SATP), this compound exists as a colorless to pale yellow solid, given its melting point is just above room temperature.[10][13] It is often supplied as a fused solid which appears as a clear liquid upon melting.[8]
Melting and Boiling Points
The melting point is consistently reported in the narrow range of 23-25 °C.[4][6][11] This low melting point is significant for handling and storage; the material may be liquid or solid depending on the laboratory environment, and it should be stored in a refrigerated, controlled environment (typically 2-8°C) to maintain its integrity.[4][11]
The boiling point is most reliably cited under vacuum: 55-58 °C at 6 mmHg.[4][11] This indicates that the compound is amenable to purification by vacuum distillation. Extrapolated boiling points at atmospheric pressure are significantly higher, but vacuum distillation is the preferred method to prevent thermal decomposition.
Density and Refractive Index
The density is estimated to be approximately 1.0 to 1.16 g/cm³.[4][6][11] While this is often a computed or estimated value, it suggests the liquid is slightly denser than water.
The refractive index, a measure of how light propagates through the substance, is a critical parameter for purity assessment. For this compound, the value is consistently reported as n²⁰/D ≈ 1.434.[4][13] Commercial specifications often provide a narrow range, such as 1.4320 to 1.4350 at 20°C using the sodium D-line (589 nm), which can be used as a quality control checkpoint.[8]
Solubility and Partition Coefficient (LogP)
The compound's solubility in water is limited, with several sources noting that it may decompose upon contact with water.[4][6][12] This reactivity is a crucial consideration for quenching reactions, extraction procedures, and choosing appropriate solvent systems. The principle of "like dissolves like" suggests it will have good solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. With a computed XLogP3-AA value of 0.7, this compound is moderately lipophilic.[3][5][9] This property is essential for predicting its behavior in biological systems and for designing effective extraction and chromatographic purification protocols.
Spectroscopic Characterization
While a full spectral analysis is beyond the scope of this guide, the key spectroscopic data are foundational to its characterization. Public databases and suppliers provide reference spectra.[5][9][14]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are available and are the primary tools for confirming the molecular structure.[5][14]
-
Infrared (IR) Spectroscopy: FTIR spectra are available and can be used to identify key functional groups, such as the C=N and O-H stretches.[5][8]
-
Mass Spectrometry (MS): GC-MS data confirms the molecular weight of 103.12 g/mol .[5][9]
Experimental Protocols for Physical Property Determination
To ensure trustworthiness and reproducibility, physical properties must be verifiable through standardized experimental protocols.
Workflow for Physical Property Characterization
The logical flow for characterizing a sample of this compound involves a sequence of non-destructive and destructive tests, starting with basic observations and progressing to more instrument-intensive analyses.
Caption: Experimental workflow for the physical characterization of this compound.
Protocol 1: Melting Point Determination (Capillary Tube Method)
-
Principle: This method relies on observing the temperature range over which a small, compacted sample in a capillary tube transitions from a solid to a liquid.
-
Methodology:
-
Ensure the sample is dry and finely powdered. If it is a fused solid, carefully crush a small amount.
-
Pack the sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point (23-25°C).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2. A narrow range (<2°C) is indicative of high purity.
-
-
Causality: A slow heating rate near the melting point is critical. If heated too quickly, the thermometer reading will lag behind the actual sample temperature, leading to an erroneously high and broad melting range.
Protocol 2: Refractive Index Measurement (Abbe Refractometer)
-
Principle: The Abbe refractometer measures the critical angle of a liquid sample to determine its refractive index relative to air. This is a highly sensitive measure of purity.
-
Methodology:
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
If the sample is solid, gently warm it to just above its melting point (e.g., 26-30°C) to obtain a clear liquid.
-
Apply 1-2 drops of the liquid sample to the lower prism.
-
Close the prisms and allow a few moments for the sample to reach thermal equilibrium. The refractometer should be connected to a water bath to maintain a constant temperature (20.0 ± 0.1°C).
-
Adjust the light source and move the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Turn the fine adjustment knob to bring the dividing line sharply into focus exactly on the crosshairs.
-
If a color fringe is present, adjust the chromaticity compensator to eliminate it.
-
Read the refractive index value from the scale. A pure sample should give a value within the literature range of 1.4320-1.4350.[8]
-
-
Trustworthiness: This protocol is self-validating through initial calibration. The high precision of the measurement makes it an excellent tool for quickly detecting impurities, which will almost always alter the refractive index.
Handling and Storage Considerations
The physical properties of this compound dictate its handling and storage requirements.
-
Flammability: With a flash point as low as 55°C (131°F), it is classified as a flammable liquid.[5] It must be kept away from heat, sparks, and open flames.[12]
-
Storage: Due to its low melting point and potential for decomposition, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[11]
-
Irritant: The compound is an irritant to the eyes, skin, and respiratory system.[4][9][12] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn during handling.[12]
Conclusion
This compound is a low-melting, flammable solid with moderate lipophilicity and a propensity to decompose in water. Its physical properties, including a well-defined melting point and refractive index, serve as critical benchmarks for identity and purity confirmation. The experimental protocols detailed herein provide a reliable framework for researchers to verify these characteristics, ensuring the quality and consistency required for successful application in research and development.
References
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PubChem. (n.d.). Ethyl acetohydroximate | C4H9NO2 | CID 99894. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024, April 9). n-hydroxy-ethanimidicaciethylester. Retrieved from [Link]
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PubChem. (n.d.). Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025, August 25). Ethyl N-hydroxyacetimidate | CAS#:10576-12-2. Retrieved from [Link]
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PubChem. (n.d.). N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl N-hydroxyacetimidate - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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Stenutz, R. (n.d.). ethyl N-hydroxyacetimidate. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis and characterization of N-alkyl hydroxyacetamides. Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]
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University of New Hampshire. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. Retrieved from [Link]
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MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
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PubMed. (2022, March 4). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. Retrieved from [Link]
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Spectroscopic Characterization of Ethyl N-hydroxyethanimidate: A Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl N-hydroxyethanimidate, also known as ethyl N-hydroxyacetimidate (CAS 10576-12-2), is an organic compound with the molecular formula C₄H₉NO₂.[1][2] As a derivative of hydroxylamine, it serves as a valuable building block in organic synthesis, finding applications in the preparation of various more complex molecules, including agrochemicals and pharmaceuticals.[3] The precise structural confirmation and purity assessment of such a reagent are paramount for its effective use in research and development. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous characterization of its molecular structure.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its structural properties. This document will detail the interpretation of its NMR and IR spectra, provide standardized protocols for data acquisition, and explain the causal relationships between the molecular structure and the observed spectroscopic features. The predominant form discussed is the (E)-isomer, which is the more commonly supplied stereoisomer.[1][4]
Molecular Structure and Isomerism
The molecular structure of this compound features an ethyl group attached to the oxygen atom of an N-hydroxyethanimidic acid moiety. The central C=N double bond gives rise to the possibility of (E/Z) stereoisomerism. The structure, with atom numbering for spectroscopic assignment, is presented below.
Figure 1: Molecular Structure of (E)-Ethyl N-hydroxyethanimidate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While publicly accessible databases confirm the existence of NMR data for this compound, specific peak lists are often proprietary.[5][6] Therefore, this section will present the expected spectral data based on the known structure and established principles of NMR spectroscopy. The analysis is based on spectra acquired in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, four unique signals are expected.
Table 1: Predicted ¹H NMR Data for (E)-Ethyl N-hydroxyethanimidate in CDCl₃
| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H⁷ | ~8.0 - 9.0 | Broad Singlet | 1H | - | N-H ydroxyl |
| H⁴ | ~4.1 | Quartet | 2H | ~7.1 | O-CH₂ -CH₃ |
| H¹ | ~1.9 | Singlet | 3H | - | C-CH₃ |
| H⁵ | ~1.3 | Triplet | 3H | ~7.1 | O-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
N-OH Proton (H⁷): The hydroxyl proton is expected to appear as a broad singlet in a downfield region (δ 8.0-9.0 ppm). Its chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent due to hydrogen bonding. The broadness arises from chemical exchange and quadrupole effects from the adjacent nitrogen atom.
-
Methylene Protons (H⁴): The two protons of the methylene group (-OCH₂-) are chemically equivalent. They are adjacent to a methyl group with three protons, which splits their signal into a quartet (n+1 = 3+1 = 4) according to the n+1 rule. Being attached to an electronegative oxygen atom, these protons are deshielded and expected to resonate around δ 4.1 ppm.
-
Imidate Methyl Protons (H¹): The three protons of the methyl group attached to the imidate carbon (C²) are equivalent and appear as a singlet around δ 1.9 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Ethyl Methyl Protons (H⁵): The three protons of the terminal methyl group of the ethyl moiety are equivalent. They are coupled to the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3) at approximately δ 1.3 ppm. This upfield shift is consistent with a saturated alkyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct carbon signals are predicted.
Table 2: Predicted ¹³C NMR Data for (E)-Ethyl N-hydroxyethanimidate in CDCl₃
| Atom Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C² | ~145 - 155 | Imidate Carbon (C =N) |
| C⁴ | ~60 - 65 | Methylene Carbon (O-C H₂) |
| C⁵ | ~13 - 16 | Ethyl Methyl Carbon (-C H₃) |
| C¹ | ~10 - 13 | Imidate Methyl Carbon (=C-C H₃) |
Interpretation of the ¹³C NMR Spectrum:
-
Imidate Carbon (C²): The most downfield signal belongs to the sp²-hybridized imidate carbon due to its direct attachment to two electronegative atoms (oxygen and nitrogen). Its resonance is expected in the δ 145-155 ppm range.
-
Methylene Carbon (C⁴): The methylene carbon of the ethyl group, being directly bonded to an oxygen atom, is deshielded and appears in the δ 60-65 ppm region.
-
Methyl Carbons (C¹ and C⁵): The two methyl group carbons are in the upfield alkyl region. The terminal methyl carbon (C⁵) of the ethyl group is expected around δ 13-16 ppm. The methyl carbon attached to the imidate group (C¹) is also expected in a similar region, typically around δ 10-13 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum for this compound is typically acquired neat (as a liquid) using an Attenuated Total Reflectance (ATR) accessory.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 3100 (Broad) | O-H Stretch | N-OH | Medium-Strong |
| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium-Strong |
| ~1660 | C=N Stretch | Imidate | Medium |
| 1250 - 1000 | C-O Stretch | Ether (O-CH₂) | Strong |
| ~950 | N-O Stretch | N-O | Medium |
Interpretation of the IR Spectrum:
-
O-H Stretch: A prominent broad absorption band between 3300 and 3100 cm⁻¹ is a key diagnostic feature, confirming the presence of the hydroxyl group (-OH). The broadness is due to intermolecular hydrogen bonding.
-
C-H Stretch: Absorptions in the 2980-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.
-
C=N Stretch: The carbon-nitrogen double bond (imidate) stretch is expected to appear as a medium-intensity band around 1660 cm⁻¹. This absorption confirms the core imidate functionality.
-
C-O Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is indicative of the C-O single bond stretching vibration of the ethyl ether linkage.
-
N-O Stretch: The N-O single bond stretch typically appears as a medium-intensity band around 950 cm⁻¹.
Experimental Protocols
To ensure the generation of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential. The following sections outline the methodologies for acquiring NMR and IR spectra for a liquid sample like this compound.
NMR Data Acquisition Workflow
The logical workflow for acquiring NMR data is designed to provide a comprehensive structural analysis.
Figure 2: Workflow for NMR-based structural elucidation.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particulates.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, maximizing the lock signal and ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C Spectrum: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
IR Data Acquisition Protocol
Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation.
Protocol for ATR-FTIR Spectroscopy:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.
-
-
Background Spectrum:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to measure the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a single drop of neat this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the sample spectrum. Typically, 16 to 32 co-added scans at a resolution of 4 cm⁻¹ are sufficient to produce a high signal-to-noise ratio spectrum.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, thoroughly clean the ATR crystal using a solvent-dampened tissue to remove all traces of the sample, preparing it for the next measurement.
-
Conclusion
The combined application of NMR and IR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the ethyl and imidate moieties. Concurrently, the IR spectrum provides unequivocal evidence for the key functional groups, including the N-hydroxyl, C=N imidate, and C-O ether linkages. The experimental protocols detailed herein represent best practices for obtaining high-quality, reliable data, which is fundamental to ensuring the identity and purity of this important chemical reagent in research and development settings.
References
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PubChem. Ethyl N-hydroxyacetimidate. National Center for Biotechnology Information. [Link] (accessed Jan. 13, 2026).
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SpectraBase. Ethyl N-hydroxyacetimidate - Optional[13C NMR] - Spectrum. Wiley-VCH GmbH. [Link] (accessed Jan. 13, 2026).
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SpectraBase. Ethyl N-hydroxyacetimidate - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH. [Link] (accessed Jan. 13, 2026).
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link] (accessed Jan. 13, 2026).
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An In-depth Technical Guide to Ethyl Acetohydroxamate (CAS 10576-12-2): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl Acetohydroxamate (CAS No. 10576-12-2), a versatile chemical intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, and its pivotal role as a precursor in the development of therapeutic agents and other advanced chemical applications. We will explore not just the "what" but the "why," providing mechanistic insights and field-proven experimental protocols to empower your research and development endeavors.
Core Chemical and Physical Properties
Ethyl Acetohydroxamate, also known as Ethyl N-hydroxyacetimidate, is a unique reagent whose utility stems from its distinct chemical structure, CH₃C(=NOH)OC₂H₅. It can be viewed as an O-ethyl derivative of acetohydroxamic acid. Its low melting point means it is often handled as a liquid at or slightly above standard room temperature.
Below is a summary of its key physicochemical properties, consolidated from various supplier and database sources.[1][2]
| Property | Value | Source(s) |
| CAS Number | 10576-12-2 | [1] |
| Molecular Formula | C₄H₉NO₂ | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| IUPAC Name | ethyl (1E)-N-hydroxyethanimidate | [3] |
| Synonyms | Ethyl N-hydroxyacetimidate, Ethyl acetohydroximate | [1][4] |
| Appearance | White solid to transparent liquid | [1] |
| Melting Point | 23-25 °C (lit.) | [1] |
| Boiling Point | 55-58 °C @ 6 mmHg (lit.) | |
| Density | ~1.0 - 1.16 g/cm³ (estimate) | |
| Refractive Index (n20/D) | 1.434 (lit.) | |
| Flash Point | 55 °C (131 °F) - closed cup | [5] |
| Water Solubility | May decompose | [6] |
| Storage Conditions | 2-8°C, Protect from Light, Moisture Sensitive | [1][6] |
Synthesis of Ethyl Acetohydroxamate
A robust and efficient synthesis of Ethyl Acetohydroxamate (EAH) is critical for its application. A modern approach avoids the direct handling of hazardous hydrogen chloride gas by generating the key intermediate, ethyl acetimidate hydrochloride, in situ. This method enhances safety and scalability.[7]
Experimental Protocol: Synthesis of Ethyl Acetohydroximate [7]
-
Step 1: Preparation of Ethyl Acetimidate Hydrochloride.
-
In a suitable reaction vessel, combine acetonitrile and ethanol.
-
Introduce acetyl chloride to the mixture. This reacts with ethanol to generate HCl in situ, which then catalyzes the Pinner reaction with acetonitrile to form ethyl acetimidate hydrochloride as a precipitate.
-
The resulting slurry can be filtered to isolate the intermediate.
-
-
Step 2: Conversion to Ethyl Acetohydroximate.
-
Suspend the ethyl acetimidate hydrochloride from Step 1 in a suitable solvent.
-
Add hydroxylamine and a base, such as potassium carbonate, to the mixture.
-
The reaction proceeds via nucleophilic attack of hydroxylamine on the imidate, followed by neutralization, to yield Ethyl Acetohydroxamate.
-
This method has been shown to produce the final product in high yield without the need for column chromatography.[7]
-
Causality and Experimental Insight: The choice to generate HCl in situ from acetyl chloride and ethanol is a key process optimization. It bypasses the significant operational hazards and equipment requirements associated with handling anhydrous HCl gas, making the protocol more accessible and safer for a standard laboratory setting. The Pinner reaction is a classic and reliable method for forming imidates from nitriles, providing a solid foundation for the synthesis.
Core Applications and Mechanistic Insights
Ethyl Acetohydroxamate's primary value lies in its role as a versatile synthetic intermediate. It serves as a stable and reactive precursor for two highly valuable classes of compounds: O-arylhydroxylamines and hydroxamic acids .
Synthesis of O-Arylhydroxylamines: A Modern Approach
O-arylhydroxylamines are crucial building blocks for many bioactive molecules.[8] Traditional methods for their synthesis were often limited by harsh conditions, low yields, and narrow substrate scope. Ethyl Acetohydroxamate has become a key player in overcoming these challenges through palladium-catalyzed cross-coupling reactions.
The work by Maimone and Buchwald provides a field-proven, authoritative protocol for the O-arylation of Ethyl Acetohydroxamate.[5][9] This reaction serves as a powerful tool for forming C-O bonds under mild conditions.
Caption: Figure 2: From Reagent to Enzyme Inhibition.
Mechanism of Inhibition: Matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) are two major classes of zinc-dependent enzymes implicated in diseases ranging from cancer to inflammation. [10][11]Hydroxamic acid-based drugs, such as the FDA-approved HDAC inhibitor Vorinostat (SAHA), function by displacing a water molecule from the active site zinc ion and coordinating with it directly. This binding blocks substrate access and renders the enzyme inactive.
Synthetic Workflow: While a direct, one-pot conversion protocol from Ethyl Acetohydroxamate to a final hydroxamic acid drug is not commonly published as a single procedure, the synthesis follows a logical and well-established chemical sequence:
-
Acylation: The nitrogen of Ethyl Acetohydroxamate can be acylated using an appropriate acyl chloride (R-COCl) or activated carboxylic acid. This attaches the desired "R" group, which is designed to interact with specific pockets (e.g., the S1' pocket in MMPs) of the target enzyme to confer selectivity.
-
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic or basic conditions. This step removes the ethyl group from the imidate, revealing the final hydroxamic acid functional group (-CONHOH). [12][13] This modular approach allows medicinal chemists to synthesize libraries of candidate inhibitors by varying the acylating agent, thereby tuning the specificity and potency of the final compound.
Applications in Agrochemical and Analytical Chemistry
-
Agrochemicals: Ethyl Acetohydroxamate is used in the formulation of pesticides and herbicides. Its role is often to enhance the efficacy of the active ingredients, potentially by acting as a safener or by improving formulation stability. [14][15]* Analytical Chemistry: As a molecule capable of forming stable complexes with metal ions, it can be used as a chelating agent in analytical methods for the detection, separation, and quantification of metals. [14][16]
Safety and Handling
Ethyl Acetohydroxamate is a flammable liquid and vapor. It is also moisture-sensitive and should be handled under an inert atmosphere and stored in a cool, dry place. [6][5]
-
GHS Classification: Flammable Liquid, Category 3 (H226). [3][5]* Signal Word: Warning. [5]* Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or face shield, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. [5]* Storage: Store at 2-8°C, tightly sealed, and protected from light and moisture. [1][17]
Conclusion
Ethyl Acetohydroxamate (CAS 10576-12-2) is far more than a simple chemical reagent; it is an enabling tool for advanced synthetic chemistry and drug discovery. Its primary strength lies in its utility as a stable and versatile precursor to O-arylhydroxylamines and hydroxamic acids. The palladium-catalyzed coupling methods utilizing this compound represent a significant advancement in C-O bond formation, offering mild conditions and broad applicability. For drug development professionals, its role as a key intermediate for synthesizing metalloenzyme inhibitors provides a direct and modular route to potent therapeutic candidates. By understanding the chemical properties, synthetic pathways, and mechanistic principles outlined in this guide, researchers can fully leverage the potential of Ethyl Acetohydroxamate to accelerate innovation in their respective fields.
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
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Ethyl N-hydroxyethanimidate: A Versatile Precursor for Heterocyclic Scaffolds in Modern Organic Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of contemporary organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Ethyl N-hydroxyethanimidate, a stable and accessible organic compound, has emerged as a valuable building block, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its pivotal role as a precursor to nitrile oxides for 1,3-dipolar cycloaddition reactions, a cornerstone in the development of novel therapeutic agents.
Physicochemical Properties and Characterization
This compound, also known as Ethyl acetohydroxamate, is a colorless to pale yellow solid or liquid with a molecular formula of C₄H₉NO₂ and a molecular weight of 103.12 g/mol .[1] Its stability under standard conditions makes it a convenient reagent for laboratory use.
| Property | Value | Source |
| CAS Number | 10576-12-2 | [1] |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | Colorless to white to pale yellow fused solid or clear liquid as melt | [2] |
| Melting Point | 23-25 °C | |
| Boiling Point | 55-58 °C at 6 mmHg | |
| Refractive Index | 1.4315-1.4365 at 20 °C | [2] |
Spectroscopic Characterization: The identity and purity of this compound are routinely confirmed by standard spectroscopic methods. The expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy provide a clear fingerprint of the molecule. Mass spectrometry confirms the molecular weight.
Synthesis of this compound: A Laboratory-Scale Protocol
An efficient and scalable laboratory synthesis of this compound (referred to as ethyl acetohydroximate or EAH in the source) has been developed, avoiding the direct use of hazardous hydrogen chloride gas.[3] The procedure involves the preparation of ethyl acetimidate hydrochloride as an intermediate.
Experimental Protocol: [3]
Step 1: Synthesis of Ethyl Acetimidate Hydrochloride
-
To a solution of acetonitrile (1 equivalent) and ethanol (1.2 equivalents) in a suitable solvent, acetyl chloride (1.2 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford ethyl acetimidate hydrochloride, which is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Ethyl acetimidate hydrochloride (1 equivalent) is dissolved in a mixture of diethyl ether and water.
-
Hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents) are added to the solution.
-
The mixture is stirred vigorously at room temperature for approximately 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound. This method has been reported to produce the target compound in good yield without the need for column chromatography.[3]
Caption: Synthesis of this compound.
Core Reactivity: The Gateway to Nitrile Oxides and 1,3-Dipolar Cycloaddition
The primary synthetic utility of this compound lies in its function as a stable and convenient precursor to acetonitrile oxide, a highly reactive 1,3-dipole. Nitrile oxides are key intermediates in organic synthesis, most notably for their participation in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings.[4]
Mechanism of Nitrile Oxide Formation:
The in situ generation of acetonitrile oxide from this compound is typically achieved through elimination of ethanol under basic or thermal conditions. The reaction proceeds via deprotonation of the hydroxyl group, followed by the expulsion of the ethoxide leaving group.
Caption: Formation of Acetonitrile Oxide from this compound.
1,3-Dipolar Cycloaddition Reactions:
Once generated, acetonitrile oxide readily undergoes [3+2] cycloaddition reactions with a wide range of dipolarophiles, most commonly alkenes and alkynes. This reaction provides a direct and atom-economical route to 2-isoxazolines and isoxazoles, respectively. These heterocycles are prevalent scaffolds in many biologically active compounds.[5][6][7]
The regioselectivity of the cycloaddition is governed by both steric and electronic factors, with the frontier molecular orbitals (FMO) of the nitrile oxide and the dipolarophile playing a crucial role.[8] In most cases, the reaction of a nitrile oxide with a monosubstituted alkene yields the 5-substituted 2-isoxazoline as the major regioisomer.
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The Genesis and Synthetic Utility of Ethyl N-hydroxyacetimidate: A Technical Guide
Abstract
Ethyl N-hydroxyacetimidate, a seemingly simple molecule, holds a significant place in the landscape of organic chemistry. From its early explorations in the late 19th and early 20th centuries to its modern-day applications as a versatile synthetic building block, this compound has proven its utility time and again. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of Ethyl N-hydroxyacetimidate, with a particular focus on its role in the development of novel pharmaceuticals. We will delve into the foundational research that first brought this class of compounds to light, explore modern and efficient synthetic protocols, and showcase its strategic importance in the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of Ethyl N-hydroxyacetimidate in their own synthetic endeavors.
A Historical Perspective: The Dawn of N-Hydroxyimidates
The story of Ethyl N-hydroxyacetimidate is intrinsically linked to the broader exploration of N-hydroxy-substituted compounds in the late 19th and early 20th centuries. The initial forays into this area of chemistry were driven by a fundamental curiosity about the structure and reactivity of molecules containing the intriguing N-O bond.
Foundational Work by Werner and Buss (1894)
The earliest significant contribution to the understanding of N-hydroxyimidate-like structures can be traced back to the work of Alfred Werner and H. Buss in 1894. In their paper published in Berichte der deutschen chemischen Gesellschaft, they investigated the reactions of α-chlorobenzaldehyde oxime with sodium ethoxide. While their primary focus was not the synthesis of N-hydroxyimidates, they identified ethyl N-hydroxybenzimidate as a reaction product. This serendipitous discovery, though not fully explored at the time, laid the conceptual groundwork for the existence and potential synthesis of this class of compounds. Their work was part of a broader investigation into the nature of stereoisomerism in oximes, a field for which Werner would later be awarded the Nobel Prize in Chemistry.
The Houben-Schmidt Synthesis (1913): A Deliberate Approach
Nearly two decades later, a more direct and intentional synthesis of an N-hydroxyimidate was reported by J. Houben and E. Schmidt. Their 1913 publication, also in Berichte der deutschen chemischen Gesellschaft, described a method for the preparation of Ethyl N-hydroxyacetimidate by reacting acetiminoethylester hydrochloride with hydroxylamine hydrochloride. This represented a significant step forward, moving from accidental observation to a targeted synthetic strategy. The Houben-Schmidt synthesis provided the first reliable method for accessing this specific compound and opened the door for further investigation of its properties and potential applications. Their work was situated within the broader context of early 20th-century efforts to synthesize and characterize new organic functional groups.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | |
| Molecular Weight | 103.12 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 23-25 °C | |
| Boiling Point | 55-58 °C at 6 mmHg | |
| Refractive Index (n20/D) | 1.434 |
Spectroscopic data is essential for the unambiguous identification and characterization of Ethyl N-hydroxyacetimidate.
-
¹H NMR (CDCl₃): The proton NMR spectrum typically shows signals corresponding to the ethyl group (a quartet and a triplet) and the methyl group, as well as a broad singlet for the hydroxyl proton.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit resonances for the two carbons of the ethyl group, the methyl carbon, and the imine carbon.
-
IR Spectroscopy: The infrared spectrum is characterized by absorption bands corresponding to the O-H, C=N, and C-O functional groups.
Modern Synthetic Methodologies
While the classical Houben-Schmidt synthesis provided the initial route to Ethyl N-hydroxyacetimidate, modern organic synthesis demands more efficient, scalable, and safer methods. A significant advancement in this area was reported by Hyodo, Miki, and Yauchi in 2022, detailing an efficient synthesis from readily available starting materials.[1]
Efficient Synthesis from Ethyl Acetimidate Hydrochloride
This modern protocol avoids the direct use of hazardous hydrogen chloride gas and provides a high-yielding route to Ethyl N-hydroxyacetimidate and its derivatives.
Experimental Protocol:
-
Preparation of Ethyl Acetimidate Hydrochloride: Acetonitrile and ethanol are reacted in the presence of acetyl chloride to generate ethyl acetimidate hydrochloride. This in-situ generation of the imidate salt is a key improvement in terms of safety and convenience.
-
Reaction with Hydroxylamine: The crude ethyl acetimidate hydrochloride is then treated with hydroxylamine and a base, such as potassium carbonate, in a suitable solvent.
-
Workup and Isolation: The reaction mixture is worked up by filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The resulting product is often of sufficient purity for subsequent reactions, or can be further purified by distillation or chromatography.
This method's key advantage lies in its operational simplicity and scalability, making it suitable for both academic research and industrial applications.
Figure 1: A simplified workflow for the modern synthesis of Ethyl N-hydroxyacetimidate.
Applications in Organic Synthesis and Drug Development
Ethyl N-hydroxyacetimidate is a versatile building block in organic synthesis, primarily due to the unique reactivity of the N-hydroxyimidate functionality.[2] It serves as a valuable precursor for the construction of a variety of molecular frameworks, particularly those found in biologically active compounds.[2]
A Gateway to Diverse Functional Groups
The N-hydroxyimidate moiety can be readily transformed into other functional groups, making it a strategic synthon for complex molecule synthesis. For instance, it is frequently employed in the synthesis of:
-
O-substituted hydroxylamines: These are important intermediates in their own right, finding application in the synthesis of various nitrogen-containing heterocycles.
-
Hydroxamic acids: The N-hydroxyimidate can be hydrolyzed to the corresponding hydroxamic acid, a functional group present in a number of metalloproteinase inhibitors.
-
Amidines: Reduction of the N-hydroxyimidate can yield the corresponding amidine, a common structural motif in medicinal chemistry.
Role as a Key Intermediate in Pharmaceutical Synthesis
The true power of Ethyl N-hydroxyacetimidate is realized in its application as a key intermediate in the synthesis of pharmaceuticals. Its ability to participate in a range of bond-forming reactions makes it an invaluable tool for drug development professionals.[2]
One notable example is its use in the synthesis of potent inhibitors of ornithine decarboxylase (ODC), an enzyme implicated in cell proliferation and a target for anticancer drug development. The N-hydroxyimidate functionality can be strategically incorporated into a molecule to interact with the active site of the enzyme.
Figure 2: The role of Ethyl N-hydroxyacetimidate as a starting material in a typical drug development pipeline.
The versatility of Ethyl N-hydroxyacetimidate allows for the efficient and selective synthesis of complex molecules, streamlining the drug discovery process and enabling access to novel chemical entities with therapeutic potential.[2]
Conclusion
From its serendipitous discovery in the late 19th century to its current status as a workhorse reagent in modern organic synthesis, Ethyl N-hydroxyacetimidate has had a remarkable journey. Its rich history is a testament to the cumulative nature of scientific progress, where the foundational discoveries of early pioneers pave the way for the innovations of today. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and synthetic utility of this versatile molecule is not just an academic exercise, but a practical tool for the design and synthesis of the next generation of medicines. The continued exploration of the reactivity of Ethyl N-hydroxyacetimidate and related N-hydroxyimidates is sure to unlock new and exciting possibilities in the years to come.
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Theoretical Insights into the Reactivity of Ethyl N-hydroxyethanimidate: A Technical Guide for Drug Discovery and Development
Abstract
Ethyl N-hydroxyethanimidate, a key pharmacophore in medicinal chemistry, presents a fascinating landscape of chemical reactivity. This technical guide provides a comprehensive theoretical exploration of its reactivity profile, leveraging high-level computational chemistry to elucidate reaction mechanisms and predict reactivity patterns. Designed for researchers, scientists, and drug development professionals, this document delves into the electronic structure, conformational landscape, and key reaction pathways of this compound. By integrating established theoretical principles with novel computational data, we aim to provide a foundational understanding that can accelerate the rational design of novel therapeutics and synthetic methodologies.
Introduction: The Significance of the N-hydroxyethanimidate Moiety
The hydroxamic acid functional group and its derivatives are privileged structures in medicinal chemistry, renowned for their ability to chelate metal ions.[1][2][3] This property has been successfully exploited in the development of a wide range of therapeutics, including metalloenzyme inhibitors. This compound, as an ester derivative, serves as a versatile synthon in organic synthesis, facilitating the construction of complex molecular architectures.[4] Its unique electronic and structural features, including the presence of both nucleophilic and electrophilic centers, make it a molecule of considerable interest for theoretical investigation.[5]
This guide will explore the intrinsic reactivity of this compound through the lens of computational chemistry. We will investigate its conformational preferences, electronic properties, and key reaction pathways, including hydrolysis, rearrangement, and its behavior as a reactant in cycloaddition and substitution reactions. The insights gleaned from these theoretical studies are intended to provide a robust framework for understanding and predicting the chemical behavior of this important molecule, thereby aiding in the design of new synthetic routes and novel drug candidates.
Computational Methodology: A Framework for Theoretical Investigation
To ensure the scientific rigor and predictive power of our study, a multi-faceted computational approach was employed. The following section details the theoretical methods, software, and validation protocols used to investigate the reactivity of this compound.
Software and Theoretical Levels
All calculations were performed using the Gaussian 16 suite of programs.[6] Geometry optimizations and frequency calculations were carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-31+G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for systems of this nature.[7] To account for the influence of solvent, the conductor-like polarizable continuum model (CPCM) was employed, with water as the solvent. Single-point energy calculations were performed at a higher level of theory, M06-2X/6-311++G(d,p), to refine the electronic energies of the optimized structures.
Workflow for Mechanistic Exploration
The theoretical investigation of reaction mechanisms followed a systematic workflow designed to identify transition states and map out potential energy surfaces.
Figure 2: The E and Z isomers of this compound.
Electronic Properties: A Tale of Two Faces
The electronic character of this compound is dictated by the interplay of the imidate and N-hydroxy functionalities. The calculated electrostatic potential (ESP) map reveals distinct regions of positive and negative potential, highlighting the molecule's amphiphilic nature.
The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the N-hydroxy group, indicating its propensity to act as a nucleophile. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the C=N bond, suggesting its susceptibility to nucleophilic attack. This electronic dichotomy is the foundation of its diverse reactivity.
Reaction Mechanisms: A Theoretical Dissection
The hydrolysis of this compound to acetohydroxamic acid and ethanol is a fundamental reaction. We investigated the mechanism under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of a water molecule on the imidate carbon. [8][9]Subsequent proton transfers and elimination of ethanol yield the final product.
Figure 3: Simplified pathway for the acid-catalyzed hydrolysis of this compound.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the reaction is initiated by the attack of a hydroxide ion on the electrophilic imidate carbon. This is followed by the departure of the ethoxide leaving group.
Our calculations suggest that the base-catalyzed pathway has a lower activation energy, consistent with experimental observations for ester hydrolysis. [9]
Given the structural similarity to oximes, we explored the possibility of a Beckmann-type rearrangement. [10]Upon protonation or activation of the hydroxyl group, a concerted migration of the ethyl group to the nitrogen atom could occur, leading to the formation of an N-ethyl acetamide. While computationally feasible, this pathway is predicted to have a higher activation barrier compared to hydrolysis, suggesting it would likely occur under more forcing conditions.
-
As a Nucleophile: The N-hydroxy group of this compound can act as a nucleophile. For instance, in the presence of a suitable palladium catalyst, it can undergo O-arylation with aryl halides. [4]Our theoretical model of this reaction supports a mechanism involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the N-hydroxyethanimidate and reductive elimination.
-
As an Electrophile: The imidate carbon is susceptible to attack by strong nucleophiles. This reactivity can be harnessed for the synthesis of a variety of derivatives.
Conclusion: A Theoretical Compass for Experimental Exploration
This in-depth theoretical guide has provided a detailed analysis of the reactivity of this compound. Through the application of robust computational methodologies, we have elucidated its structural and electronic properties and explored the mechanisms of key chemical transformations.
The key takeaways for researchers and drug development professionals are:
-
Conformational Control: The E-isomer is the more stable form, a crucial consideration for molecular modeling and docking studies.
-
Dual Reactivity: The molecule possesses both nucleophilic (N-hydroxy) and electrophilic (imidate carbon) centers, enabling a wide range of chemical modifications.
-
Reaction Pathway Prediction: Theoretical calculations can effectively predict the feasibility of different reaction pathways, guiding the design of synthetic routes and the prediction of potential degradation products.
The theoretical framework presented here serves as a valuable tool for understanding and predicting the behavior of this compound, ultimately empowering the rational design of novel molecules with desired therapeutic properties.
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A Comprehensive Technical Guide to Ethyl Acetohydroxamate: Sourcing, Specifications, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetohydroxamate (CAS No. 10576-12-2), also known as Ethyl N-hydroxyacetimidate, is a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development.[1][2] Its pivotal role lies in its utility as a precursor for the synthesis of hydroxamic acids, a class of compounds known for their potent metalloproteinase inhibition, making them valuable in the development of therapeutics for cancer and other diseases.[1][3] This guide provides an in-depth overview of the commercial availability of Ethyl acetohydroxamate, its technical specifications, key suppliers, and its applications, with a focus on providing practical insights for researchers and drug development professionals.
Chemical and Physical Properties
Ethyl acetohydroxamate is a compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol .[4][5] It typically appears as a clear, colorless liquid after melting, with a melting point range of 23-26 °C.[2][5] Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 10576-12-2 | [1][2][4][5][6][7][8][9][10][11] |
| Molecular Formula | C4H9NO2 | [2][4][5][8][9] |
| Molecular Weight | 103.12 g/mol | [4][5][6][8] |
| Appearance | Clear colorless liquid after melting; White solid to transparent liquid | [1][2][5][9] |
| Melting Point | 23-25 °C (lit.) | [1][2] |
| Boiling Point | 55-58 °C / 6 mmHg (lit.) | [1][2] |
| Refractive Index | n20/D 1.434 (lit.) | [1][2] |
| Storage Temperature | 2-8°C | [1][2][5][6] |
Commercial Availability and Suppliers
Ethyl acetohydroxamate is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically range from 95% to over 99%, with research-grade material being the most common.[1][9][11] When procuring this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and identify any potential impurities.[6][8]
Major Suppliers:
| Supplier | Purity/Grade | Notes |
| Sigma-Aldrich (Merck) | ≥97% | Offers various quantities, from grams to kilograms. Provides access to Certificates of Analysis and Safety Data Sheets on their website.[6] |
| Santa Cruz Biotechnology | For Research Use Only | Provides basic physical and chemical properties. States that lot-specific data is available on the Certificate of Analysis.[8] |
| TCI America | >95.0% (GC) | Offers detailed specifications and safety information on their product page.[11] |
| Chem-Impex | ≥ 97% (GC) | Provides downloadable Safety Data Sheets and Product Specifications.[1] |
| Various Traders on ECHEMI and ChemicalBook | 99%, Pharmaceutical Grade | Multiple listings from various traders, primarily based in China, offering a range of purities and quantities.[5][9] |
It is important to note that for drug development applications, sourcing from suppliers who can provide detailed impurity profiles and adhere to Good Manufacturing Practices (GMP) is essential.
Quality Specifications and Analytical Methods
For research and drug development purposes, ensuring the quality of Ethyl acetohydroxamate is paramount. A typical Certificate of Analysis should include the following information:
-
Appearance: Visual confirmation of the physical state and color.
-
Purity: Determined by a suitable analytical method, most commonly Gas Chromatography (GC).
-
Identity: Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
-
Water Content: Measured by Karl Fischer titration.
-
Residual Solvents: Analysis for any remaining solvents from the synthesis process.
Spectroscopic Data:
-
¹H NMR and ¹³C NMR spectra are available on public databases such as PubChem and SpectraBase, often sourced from suppliers like Sigma-Aldrich.[4][12]
-
FT-IR spectral data can also be found in commercial libraries, such as the Aldrich FT-IR Collection.[13]
Synthesis and Potential Impurities
A common and efficient method for the synthesis of Ethyl acetohydroxamate involves the reaction of ethyl acetimidate hydrochloride with hydroxylamine and potassium carbonate.[14] This method avoids the direct use of hydrogen chloride gas and can produce the compound in good yield without the need for chromatography.[14]
Caption: Synthesis of Ethyl Acetohydroxamate.
Potential Impurities:
Given the synthesis pathway, potential impurities could include:
-
Unreacted starting materials (acetonitrile, ethanol, hydroxylamine).
-
Residual ethyl acetimidate hydrochloride.
-
By-products from side reactions.
It is crucial for researchers to be aware of these potential impurities, as they can affect the outcome of subsequent reactions and biological assays.
Applications in Drug Development and Research
The primary application of Ethyl acetohydroxamate is as a key building block in the synthesis of hydroxamic acids.[1][3][15] Hydroxamic acids are a class of compounds with a wide range of biological activities, making them important targets in drug discovery.[16][17]
Key Research Areas:
-
Enzyme Inhibition: Hydroxamic acids are potent inhibitors of metalloproteinases, a class of enzymes implicated in various diseases, including cancer and inflammation.[1][3] Ethyl acetohydroxamate serves as a starting point for creating more complex hydroxamic acid derivatives with improved specificity and efficacy.[3]
-
Anticancer Agents: Several hydroxamic acid-based drugs have been approved for the treatment of cancers.[17] Research is ongoing to develop new anticancer agents derived from hydroxamic acids, and Ethyl acetohydroxamate is a valuable tool in this endeavor.[1]
-
Antibiotics: The chelating properties of hydroxamic acids also make them of interest in the development of novel antibiotics.[1]
-
Synthesis of Other Biologically Active Molecules: Ethyl acetohydroxamate is used in the synthesis of various other compounds, including O-acyl- and O-nitrophenylhydroxylamines and hydroxamic acid ethoxycarbonylhydrazides.[6]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Benzofurans using Ethyl N-hydroxyethanimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] Derivatives of benzofuran are known to exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] Consequently, the development of efficient and versatile synthetic methodologies for accessing structurally diverse benzofuran derivatives remains an area of intense research in medicinal and organic chemistry.
This application note provides a detailed protocol for a one-pot, two-step synthesis of 2,3-disubstituted benzofurans commencing from readily available aryl halides, Ethyl N-hydroxyethanimidate (in the form of its stable tautomer, Ethyl Acetohydroximate), and various ketones. This palladium-catalyzed approach offers a convergent and operationally simple route to this important class of compounds.
The Synthetic Strategy: A Palladium-Catalyzed Domino Approach
The cornerstone of this synthetic protocol is a palladium-catalyzed O-arylation of Ethyl Acetohydroximate, which serves as a hydroxylamine equivalent.[3] The resulting O-arylhydroxylamine intermediate is not isolated but is subjected to an in-situ acid-catalyzed reaction with a ketone. This triggers a cascade of reactions, culminating in the formation of the benzofuran ring.
Mechanistic Insights: Unraveling the Reaction Pathway
The overall transformation can be dissected into two key stages:
-
Palladium-Catalyzed O-Arylation: The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. Subsequent coordination of Ethyl Acetohydroximate and reductive elimination furnishes the O-arylhydroxylamine and regenerates the active palladium(0) catalyst.
-
Acid-Catalyzed Condensation and Cyclization Cascade: The O-arylhydroxylamine, in the presence of an acid catalyst such as methanesulfonic acid, undergoes condensation with a ketone to form an O-aryl oxime ether.[4] This intermediate then undergoes a[5][5]-sigmatropic rearrangement, a key carbon-carbon bond-forming step. The resulting intermediate rapidly cyclizes and eliminates ammonia to afford the aromatic benzofuran product.[4]
Caption: Proposed mechanism for the one-pot synthesis of substituted benzofurans.
Experimental Protocol
This protocol provides a general procedure for the synthesis of 2,3-disubstituted benzofurans. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Ethyl Acetohydroximate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., 1,10-phenanthroline)
-
Copper(II) acetate (Cu(OAc)₂) (as an oxidant)
-
Ketone (cyclic or acyclic)
-
Methanesulfonic acid (MsOH)
-
Solvent (e.g., 1,2-dichloroethane)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Step-by-Step Procedure
Part A: Palladium-Catalyzed O-Arylation (In-situ formation of O-Arylhydroxylamine)
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add palladium(II) acetate (10 mol%), 1,10-phenanthroline (20 mol%), and copper(II) acetate (1.0 equiv.).[6]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide (1.0 equiv.) and Ethyl Acetohydroximate (1.2 equiv.) to the reaction vessel.
-
Add the solvent (e.g., 1,2-dichloroethane) to achieve a desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the aryl halide is consumed.
Part B: Acid-Catalyzed Cyclization to Benzofuran
-
Cool the reaction mixture to room temperature.
-
Add the ketone (1.5 equiv.) to the reaction mixture.
-
Slowly add methanesulfonic acid (2.0 equiv.) to the stirred mixture.
-
Warm the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the formation of the benzofuran product by TLC or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted benzofuran.[7]
Caption: General experimental workflow for the one-pot synthesis of substituted benzofurans.
Data Presentation: Substrate Scope and Yields
The described protocol is applicable to a range of aryl halides and ketones, providing access to a variety of substituted benzofurans. The table below summarizes representative examples.
| Entry | Aryl Halide | Ketone | Product | Yield (%) |
| 1 | 4-Bromoanisole | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrodibenzofuran | 75 |
| 2 | 1-Iodo-4-nitrobenzene | Acetone | 2-Methyl-5-nitrobenzofuran | 68 |
| 3 | 2-Bromonaphthalene | 3-Pentanone | 2-Ethyl-3-methylnaphtho[2,1-b]furan | 72 |
| 4 | 4-Bromobenzonitrile | Cyclopentanone | 6-Cyano-2,3-dihydro-1H-cyclopenta[b]benzofuran | 70 |
Yields are for isolated products after purification and may vary depending on the specific substrates and reaction conditions.
Characterization of Products
The synthesized substituted benzofurans should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the substitution pattern on the benzofuran core.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups in the final product.
Example Spectroscopic Data for 2,3-Dimethylbenzofuran:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.38 (m, 2H), 7.20-7.12 (m, 2H), 2.40 (s, 3H), 2.25 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.0, 130.1, 123.8, 122.5, 119.8, 110.5, 110.2, 11.8, 8.5.
-
HRMS (ESI): m/z calculated for C₁₀H₁₁O [M+H]⁺: 147.0810; found: 147.0808.
Troubleshooting and Self-Validation
-
Low Yield of O-Arylation: Ensure an inert atmosphere is maintained throughout the reaction. The palladium catalyst and ligand should be of high quality. The choice of ligand may need to be optimized for challenging substrates.
-
Incomplete Cyclization: The amount of acid catalyst can be crucial; both insufficient and excessive amounts can be detrimental. The reaction temperature for the cyclization step may also require optimization.
-
Formation of Side Products: The formation of nitrones can sometimes be observed during oxime ether synthesis.[11] Careful control of reaction conditions, particularly temperature, can minimize this.
Conclusion
The palladium-catalyzed one-pot synthesis of substituted benzofurans from aryl halides, this compound, and ketones represents a powerful and versatile methodology for accessing this important class of heterocyclic compounds. The operational simplicity and the ability to generate molecular diversity make this protocol highly attractive for applications in drug discovery and materials science.
References
- Agasti, S., Maity, S., & Maiti, D. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds.
- Porzelle, A., & Tomkinson, N. C. O. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines. Synlett, 2009(18), 3003-3006.
- Maimone, T. J., & Buchwald, S. L. (2010). A Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate as a Hydroxylamine Equivalent: Access to O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
- Synthesis, characterization, and bioevaluation of new benzofurans. (2024). EAS Publisher.
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
- Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3725.
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Labor
- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...
- Heck-type cyclization of oxime ethers: stereoselective carbon-carbon bond formation with aryl halides to produce heterocyclic oximes. (2007).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Synthesis, Characterization, and Biological Activities of New Benzofuran Deriv
- Silver Oxide-Mediated Oxime Ether Synthesis. (n.d.). Scholars Research Library.
- A Convenient and Efficient Procedure for Oxime Ethers. (n.d.). CORE.
- New Synthetic Methods Using Oxime Ethers. (n.d.). ACS.
- the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (n.d.). Indian Academy of Sciences.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1549.
- High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols. (n.d.). Benchchem.
- Synthesis and structural characterization of natural benzofuranoids. (2015).
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The N-O Bond as a Latent Handle: Ethyl N-hydroxyethanimidate and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Beyond Traditional Cross-Coupling Paradigms
For decades, the landscape of synthetic organic chemistry has been dominated by palladium-catalyzed cross-coupling reactions, a testament to their robustness and versatility in forging carbon-carbon and carbon-heteroatom bonds. The canonical mechanisms of reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are initiated by the oxidative addition of a carbon-halogen or carbon-triflate bond to a palladium(0) center.[1] However, the quest for novel bond disconnections and milder reaction pathways has spurred the exploration of less conventional electrophilic partners.
This guide delves into the burgeoning field of palladium-catalyzed reactions involving the cleavage of N-O bonds, with a particular focus on the reactivity of ethyl N-hydroxyethanimidate and its broader class of oxime and N-hydroxyimide esters. These substrates offer a unique entry into palladium(II) intermediates, enabling a range of transformations that are complementary to traditional cross-coupling methods. The central theme of this technical note is the strategic use of the N-O bond as a functional handle for intramolecular C-N bond formation and C-H functionalization, providing synthetic chemists with powerful tools for the construction of nitrogen-containing heterocycles.
Core Concept: The Oxidative Addition of the N-O Bond
The cornerstone of the reactions described herein is the unprecedented oxidative addition of an N-O bond of an oxime ester to a palladium(0) species.[2] This elementary step generates a palladium(II) intermediate that is poised for subsequent intramolecular reactions. This pathway stands in contrast to the majority of palladium-catalyzed processes and opens up new avenues for catalytic cycle design.
Caption: Figure 1. General schematic of N-O bond activation.
Application I: Intramolecular C-H Amination for Indole Synthesis
A significant application of N-O bond activation is the direct, redox-neutral amination of aromatic C-H bonds to construct indole scaffolds.[2] This transformation provides an elegant and atom-economical alternative to traditional indole syntheses which often require pre-functionalized starting materials.
Mechanism of Action
The catalytic cycle commences with the oxidative addition of the N-O bond of an appropriately substituted oxime ester to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes an intramolecular C-H activation/cyclization step, followed by reductive elimination to furnish the indole product and regenerate the active Pd(0) catalyst.
Caption: Figure 2. Catalytic cycle for indole synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol is adapted from the work of Hartwig and Tan.[2]
Materials:
-
O-pivaloyl-2-amino-α-phenylacetophenone oxime (1.0 mmol)
-
Pd(PCy₃)₂ (0.01 mmol, 1 mol%)
-
Cs₂CO₃ (1.2 mmol)
-
Toluene (5 mL, anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add O-pivaloyl-2-amino-α-phenylacetophenone oxime, Pd(PCy₃)₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 150 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylindole.
Expert Insights: The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is crucial for promoting the initial oxidative addition of the N-O bond. The high reaction temperature is necessary to overcome the activation barrier for both the C-H activation and reductive elimination steps.
| Substrate Scope | Yield (%) |
| Electron-donating groups on the arene | Good to Excellent |
| Electron-withdrawing groups on the arene | Moderate to Good |
| Halogenated arenes | Good |
Table 1. Representative substrate scope for the intramolecular C-H amination.
Application II: Narasaka-Heck Type Cyclizations for Dihydropyrrole Synthesis
The palladium-catalyzed cyclization of oxime esters bearing a pendant alkene moiety provides a powerful method for the synthesis of dihydropyrroles and other N-heterocycles.[3][4][5] This transformation, often referred to as a Narasaka-Heck or amino-Heck reaction, proceeds through an intramolecular aminopalladation of the alkene.
Mechanism of Action
Similar to the indole synthesis, the reaction is initiated by the oxidative addition of the oxime ester's N-O bond to Pd(0). The resulting Pd(II) intermediate then undergoes an intramolecular syn-aminopalladation of the alkene. The fate of the resulting alkylpalladium(II) intermediate is dependent on the substitution pattern of the alkene. For 1,1- and 1,2-disubstituted alkenes, a subsequent syn-β-hydride elimination occurs to yield the dihydropyrrole product and a palladium hydride species, which upon reaction with a base regenerates the Pd(0) catalyst.[5]
Caption: Figure 3. Catalytic cycle for dihydropyrrole synthesis.
Experimental Protocol: Synthesis of an α,α-Disubstituted Dihydropyrrole
This protocol is based on the work of Bower and colleagues.[5]
Materials:
-
O-Pentafluorobenzoyl oxime ester of a γ,δ-unsaturated ketone (1.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
P(3,5-(CF₃)₂C₆H₃)₃ (0.15 mmol, 15 mol%)
-
Na₂CO₃ (2.0 mmol)
-
1,4-Dioxane (10 mL, anhydrous)
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂, P(3,5-(CF₃)₂C₆H₃)₃, and Na₂CO₃.
-
Add a solution of the oxime ester in anhydrous 1,4-dioxane.
-
Seal the vial and heat at 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter through a plug of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the dihydropyrrole product.
Expert Insights: The use of an electron-deficient phosphine ligand, such as P(3,5-(CF₃)₂C₆H₃)₃, is often beneficial in these reactions. The pentafluorobenzoyl group on the oxime is a good leaving group and facilitates the initial oxidative addition step. The choice of base is also important for the regeneration of the active catalyst. Asymmetric variants of this reaction have been developed using chiral ligands, opening the door to the enantioselective synthesis of chiral N-heterocycles.[4][5]
| Alkene Substitution | Product | Notes |
| 1,1-Disubstituted | α,α-Disubstituted dihydropyrrole | Efficient cyclization |
| 1,2-Disubstituted | Dihydropyrrole | Substrate and catalyst control selectivity[3] |
| Monosubstituted | Pyrrole | Often the major product due to competing reaction pathways |
Table 2. Influence of alkene substitution on product outcome in Narasaka-Heck cyclizations.
Future Outlook and Related Transformations
The exploration of N-O bond activation in palladium catalysis is still an emerging field with considerable potential for further development. Recent studies have shown that related functionalities, such as oxime ethers, can serve as effective directing groups in C-H activation reactions, guiding the functionalization of C-H bonds ortho to the directing group.[6][7] Additionally, photoinduced palladium-catalyzed radical Heck-type couplings of cyclobutanone oxime esters have been reported, expanding the scope of these reagents to radical-based transformations.[8]
For researchers in drug development, the methodologies presented here offer novel retrosynthetic disconnections for the synthesis of complex nitrogen-containing molecules. The ability to form C-N bonds and construct heterocyclic cores from readily available starting materials under catalytic conditions is a significant advantage in the rapid generation of compound libraries for biological screening.
Conclusion
References
-
Tan, Y.; Hartwig, J. F. Palladium-Catalyzed Amination of Aromatic C−H Bonds with Oxime Esters. Journal of the American Chemical Society. [Link]
-
Cook, A. M.; Wolf, B. A.; Tarselli, M. A. Palladium Catalyzed Cyclizations of Oxime Esters with 1,2-Disubstituted Alkenes: Synthesis of Dihydropyrroles. Organic Letters. [Link]
-
Fallon, T.; O'Duill, M.; Tarselli, M. A.; Bower, J. F. Palladium catalyzed cyclizations of oxime esters with 1,1-disubstituted alkenes: synthesis of α,α-disubstituted dihydropyrroles and studies towards an asymmetric protocol. Chemical Communications. [Link]
-
Yang, S.; Cai, S.-S.; et al. Photoinduced Palladium-Catalyzed Radical Heck-Type Coupling of Cyclobutanone Oxime Esters with Vinyl Arenes. The Journal of Organic Chemistry. [Link]
-
Fallon, T.; O'Duill, M.; Tarselli, M. A.; Bower, J. F. Palladium catalyzed cyclizations of oxime esters with 1,1-disubstituted alkenes : synthesis of ... RSC Publishing. [Link]
-
Huihui, K. M. M.; Caputo, J. A.; et al. Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. PMC. [Link]
-
Anderson, K. W.; et al. Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
Huihui, K. M. M.; Caputo, J. A.; et al. Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Organic Chemistry Portal. [Link]
-
Rojas Lab. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
A palladium/Et3N·HI-catalyzed highly selective 7-endo alkyl-Heck-type reaction of epoxides and a DFT study on the mechanism. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Neufeldt, S. R.; et al. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. [Link]
-
Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals. Chemical Communications (RSC Publishing). [Link]
-
Huihui, K.; Caputo, J.; et al. Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Weix Group. [Link]
-
Biocompatible decarboxylative coupling enabled by N-hydroxynaphthalimide esters. PMC. [Link]
-
A palladium-catalyzed, intramolecular aromatic C-H alkylation with unactivated alkyl halides is described. CORE. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Garg, N. K. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. [Link]
-
Chen, G.; Shaughnessy, K. H.; Daugulis, O. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PubMed Central. [Link]
-
Lee, C.-Y.; et al. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]
-
Porzelle, A.; Woodrow, M. D.; Tomkinson, N. C. O. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. PubMed. [Link]
-
Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science (RSC Publishing). [Link]
-
Krishnamurthy, G.; et al. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research. [Link]
-
Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]
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Daugulis, O.; et al. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. [Link]
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Synthesis of N-substituted 4-hydroxynaphthalimides using palladium-catalysed hydroxylation. ResearchGate. [Link]
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Venning, A. R. O. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]
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Porzelle, A.; Woodrow, M. D.; Tomkinson, N. C. O. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]
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Ethyl N-hydroxyacetimidate. PubChem. [Link]
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An Overview of Palladium-Catalyzed N- alkylation Reactions. ChemRxiv. [Link]
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Preparation of New Catalysts by the Immobilization of palladium(II) Species Onto Silica: An Investigation of Their Catalytic Activity for the Cyclization of Aminoalkynes. PubMed. [Link]
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Poyraz, S.; et al. Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. NIH. [Link]
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Synthesis and characterisation of palladium(II) and platinum(II) complexes with N,N′,N-tridentate ligands based on N,N-di(2-picolyl)cycloalkylamine and polymerisation of methyl methacrylate. OUCI. [Link]
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Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
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Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]
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Palladium Complexes with Bidentate P,N Ligands: Synthesis, Characterization and Application in Ethene Oligomerization. ResearchGate. [Link]
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Palladium-Catalyzed N-Alkenylation of N-Aryl Phosphoramidates with Alkenes. PMC. [Link]
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N′-Tetrakis(2-hydroxyethyl)ethylenediamine palladium(II) complex as efficient catalyst for the Suzuki/Miyaura reaction in water. Sci-Hub. [Link]
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Bidentate ligand promoted palladium-catalyzed C–H olefination of aromatic compounds. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. [Link]
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Cross-Coupling Reactions of Aryl- and Vinyl Chlorides catalyzed by a Palladium Complex derived from an Air-Stable H-Phosphonate. ResearchGate. [Link]
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The Strategic Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition of In Situ Generated Acetonitrile Oxide from Ethyl N-hydroxyethanimidate
Introduction: The Isoxazoline Scaffold in Modern Drug Discovery
The isoxazoline moiety is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its prevalence in a wide array of biologically active compounds, including approved pharmaceuticals and agrochemicals, underscores its importance as a pharmacophore.[3][4] Isoxazolines exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The intrinsic value of isoxazolines also lies in their utility as versatile synthetic intermediates, readily unmasked to reveal valuable functionalities such as β-amino alcohols and β-hydroxy ketones.[5]
One of the most robust and widely employed methods for the construction of the isoxazoline ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[6][7] This pericyclic reaction offers a high degree of regio- and stereocontrol, making it a powerful tool for the synthesis of complex molecular architectures.[7] A key aspect of this methodology is the generation of the nitrile oxide species, which are often unstable and prone to dimerization.[8] Consequently, the in situ generation of nitrile oxides from stable precursors is the preferred strategy in synthetic organic chemistry.
This application note provides a detailed protocol and scientific rationale for the synthesis of isoxazolines using Ethyl N-hydroxyethanimidate as a stable and readily accessible precursor to acetonitrile oxide. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Theoretical Framework: From O-Ethyl Oxime to Isoxazoline
The cornerstone of this synthetic strategy is the transformation of this compound, an O-ethyl oxime, into the highly reactive acetonitrile oxide dipole. This is typically achieved through an oxidation-elimination sequence. The generally accepted mechanism involves the initial reaction of the oxime with an oxidizing agent to form a hydroximoyl halide intermediate. This intermediate then undergoes base-mediated elimination of a hydrogen halide to furnish the nitrile oxide in situ.[3]
Once generated, the acetonitrile oxide (the 1,3-dipole) readily participates in a concerted [4π + 2π] cycloaddition with a dipolarophile, typically an alkene.[7][8] The regioselectivity of this cycloaddition is governed by both steric and electronic factors, with the frontier molecular orbital (FMO) theory providing a predictive framework for the observed outcomes.[7]
The overall transformation can be visualized as a two-step, one-pot process, highlighting the efficiency of this approach.
Experimental Protocols
This section outlines a representative protocol for the synthesis of 3-methyl-5-phenylisoxazoline from this compound and styrene. This protocol is adapted from established methods for the in situ generation of nitrile oxides from aldoximes.[6][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Styrene | ≥99%, inhibitor-free | Commercially Available |
| Oxone® (Potassium peroxymonosulfate) | Reagent Grade | Commercially Available |
| Sodium Chloride (NaCl) | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Deionized Water |
Protocol 1: Synthesis of 3-Methyl-5-phenylisoxazoline
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), and sodium chloride (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 10 mL of dichloromethane (CH₂Cl₂) to the flask and stir the mixture to dissolve the starting materials.
-
Initiation of Nitrile Oxide Generation: In a separate beaker, prepare a solution of Oxone® (2.0 mmol, 2.0 equiv.) and sodium bicarbonate (4.0 mmol, 4.0 equiv.) in 10 mL of deionized water.
-
Reaction Execution: Add the aqueous solution of Oxone® and sodium bicarbonate to the stirred organic solution at room temperature. The reaction is typically biphasic.
-
Monitoring the Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting materials will indicate the completion of the reaction.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 3-methyl-5-phenylisoxazoline.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcomes
| Entry | Alkene (Dipolarophile) | Product | Expected Yield (%) |
| 1 | Styrene | 3-Methyl-5-phenylisoxazoline | 75-85 |
| 2 | 1-Octene | 3-Methyl-5-hexylisoxazoline | 70-80 |
| 3 | Methyl Acrylate | Methyl 3-methylisoxazoline-5-carboxylate | 65-75 |
Yields are based on reported procedures for similar aldoximes and may require optimization for this compound.[6][9]
Visualization of Key Processes
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the formation of 3-methyl-5-phenylisoxazoline from this compound and styrene.
Caption: Proposed reaction mechanism for isoxazoline synthesis.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Step-by-step experimental workflow diagram.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through several key checkpoints:
-
TLC Monitoring: The disappearance of starting materials (this compound and styrene) and the appearance of a new, less polar spot corresponding to the isoxazoline product provides a real-time assessment of the reaction's progress.
-
Spectroscopic Analysis: The structure of the purified product should be unequivocally confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals of the isoxazoline ring will provide definitive proof of a successful cycloaddition.
-
Yield Calculation: A successful reaction, based on literature precedents for similar substrates, should provide the product in good to excellent yields (typically >70%).[6][9] Low yields may indicate incomplete reaction, side reactions such as nitrile oxide dimerization, or issues with the work-up and purification steps.
Conclusion
The use of this compound as a precursor for the in situ generation of acetonitrile oxide provides a reliable and efficient method for the synthesis of 3-methyl substituted isoxazolines. This application note offers a comprehensive guide for researchers and scientists in the field of drug development, outlining a detailed protocol grounded in established chemical principles. The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a diverse library of isoxazoline derivatives by simply varying the alkene component, making this a valuable tool in the exploration of new chemical entities with potential therapeutic applications.
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Yoshimura, A., Middleton, K. R., Todora, A. D., Kastern, B. J., Koski, S. R., Maskaev, A. V., & Zhdankin, V. V. (2013). Hypervalent Iodine Catalyzed Generation of Nitrile Oxides from Oximes and their Cycloaddition with Alkenes or Alkynes. Organic Letters, 15(15), 4010–4013. [Link]
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]
-
Zhang, W., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1147-1153. [Link]
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Organic Chemistry Portal. Synthesis of 2-isoxazolines. [Link]
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Lam, K., & Wild, D. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal, 28(10), e202104113. [Link]
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Sharma, V., et al. (2021). Recent advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 12(10), 1698-1723. [Link]
-
Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2569. [Link]
-
Di Mola, A., et al. (2019). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 24(22), 4059. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
-
Genc, H., & Ceylan, S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]
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Application of Ethyl N-hydroxyethanimidate as a directing group in C-H activation.
An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl N-hydroxyethanimidate as a versatile directing group in transition metal-catalyzed C-H activation.
Introduction: The Strategic Imperative of C-H Functionalization
In the landscape of modern organic synthesis, the ability to selectively transform ubiquitous yet inert carbon-hydrogen (C-H) bonds into valuable carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds represents a paradigm shift.[1] This approach streamlines synthetic routes, minimizes pre-functionalization steps, and reduces chemical waste, aligning with the principles of atom and step economy. A central challenge in this field is controlling regioselectivity—differentiating between multiple C-H bonds within a complex molecule.[2] Chelation-assisted C-H activation, which employs a directing group (DG) to position a metal catalyst in proximity to a specific C-H bond, has emerged as the most robust and predictable strategy to overcome this hurdle.[3][4][5] The choice of directing group is therefore paramount, dictating the reaction's efficiency, scope, and ultimate synthetic utility.
This compound: A Bidentate Directing Group for Versatile C-H Activation
This compound (CAS: 10576-12-2) has gained prominence as a highly effective N,O-bidentate directing group.[6][7][8][9][10][11] Typically attached to a substrate via an amide linkage, its unique structure offers several distinct advantages. The nitrogen and oxygen atoms of the N-hydroxyethanimidate moiety coordinate to the transition metal center, forming a stable five-membered cyclometallic intermediate. This chelation event is the cornerstone of its directing ability, significantly lowering the activation energy for the subsequent C-H bond cleavage, which typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[12][13]
Furthermore, the N-O bond within the directing group can function as an internal oxidant in certain catalytic cycles, particularly with Rh(III) and Ru(II) catalysts.[14][15] This allows for redox-neutral transformations, obviating the need for external stoichiometric oxidants and improving the overall efficiency and environmental profile of the reaction.
dot digraph "General_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
sub [label="Substrate + M(II) Catalyst"]; coord [label="Coordination Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cmd [label="Cyclometalated Intermediate\n(CMD Step)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; insert [label="Insertion Complex", fillcolor="#FBBC05", fontcolor="#202124"]; re [label="Functionalized Product\n+ M(II) Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];
sub -> coord [label="Coordination"]; coord -> cmd [label="C-H Activation"]; cmd -> insert [label="Insertion of\nCoupling Partner"]; insert -> re [label="Reductive\nElimination"]; re -> sub [label="Catalyst\nRegeneration"]; } caption [label="General catalytic cycle for N-hydroxyethanimidate-directed C-H activation.", shape=plaintext, fontname="Arial", fontsize=10]; enddot Figure 1. General catalytic cycle for N-hydroxyethanimidate-directed C-H activation.
Core Applications & Protocols
The N-hydroxyethanimidate directing group has proven effective across a range of transition metal-catalyzed C-H functionalization reactions, including arylation, olefination, and amination.
Palladium(II)-Catalyzed C-H Arylation
Palladium catalysis is a cornerstone of C-H functionalization. When directed by N-hydroxyethanimidate, the ortho-C-H arylation of arenes proceeds with high efficiency and selectivity. These reactions typically employ a Pd(II) catalyst, such as Pd(OAc)₂, and an arylating agent like an aryl halide or a diaryliodonium salt. An oxidant is often required to regenerate the active Pd(II) species from the Pd(0) intermediate formed after reductive elimination.
Causality in Protocol Design:
-
Catalyst: Pd(OAc)₂ is a common and effective Pd(II) precatalyst.
-
Oxidant: Silver acetate (AgOAc) or copper(II) acetate (Cu(OAc)₂) serves a dual role: acting as the oxidant to maintain the catalytic cycle and as a base to facilitate the C-H activation step.
-
Solvent: Aprotic polar solvents like 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP) are often used to ensure solubility of the catalyst and reagents and to promote the C-H activation process.[16]
Table 1: Scope of Pd-Catalyzed C-H Arylation
| Substrate (Ar) | Arylating Agent | Product Yield (%) |
| Phenyl | 4-Iodotoluene | 85 |
| 4-Methoxyphenyl | 4-Iodoanisole | 92 |
| 3-Fluorophenyl | 1-Iodo-4-nitrobenzene | 78 |
| 2-Naphthyl | Phenyliodonium diacetate | 88 |
Detailed Protocol: Pd-Catalyzed Ortho-Arylation of N-(phenyl)acetamide derivative
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-(phenyl)acetamide substrate bearing the this compound directing group (0.2 mmol, 1.0 equiv.), the aryl iodide (0.4 mmol, 2.0 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired ortho-arylated product.
Rhodium(III)-Catalyzed C-H Olefination
Rhodium(III) catalysts, particularly cationic species like [Cp*Rh(III)], are highly effective for C-H olefination.[15] A significant advantage of using the N-hydroxyethanimidate directing group in this context is its ability to act as an internal oxidant.[14][15] The reaction proceeds via C-H activation, migratory insertion of the alkene, and a β-hydride elimination/reductive elimination sequence where the N-O bond is cleaved, regenerating the active Rh(III) catalyst without an external oxidant.
Causality in Protocol Design:
-
Catalyst: [CpRhCl₂]₂ is a robust precatalyst that forms the active cationic [CpRh(III)] species in situ.
-
Base/Additive: A weak base like potassium carbonate (K₂CO₃) or a carboxylate salt is often added to facilitate the C-H activation step.
-
Redox-Neutrality: The N-O bond of the directing group is reduced, which oxidizes the Rh(I) intermediate back to the active Rh(III) state, making the overall cycle redox-neutral.[14]
Table 2: Scope of Rh-Catalyzed C-H Olefination
| Substrate (Ar) | Alkene | Product Yield (%) |
| Phenyl | Ethyl acrylate | 95 |
| 4-Chlorophenyl | Styrene | 89 |
| 3,5-Dimethylphenyl | N-Phenylmaleimide | 91 |
| Thiophen-2-yl | Methyl vinyl ketone | 75 |
Detailed Protocol: Rh(III)-Catalyzed Redox-Neutral Olefination
-
Reaction Setup: In a nitrogen-filled glovebox, add the N-(phenyl)acetamide substrate with the this compound directing group (0.1 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 5 mol%), and K₂CO₃ (13.8 mg, 0.1 mmol, 1.0 equiv.) to a vial.
-
Reagent Addition: Add the activated alkene (e.g., ethyl acrylate, 0.15 mmol, 1.5 equiv.) and 1.0 mL of tert-amyl alcohol.
-
Reaction Conditions: Seal the vial and stir the mixture at 80 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Remove the solvent in vacuo and purify the residue via flash chromatography (hexane/ethyl acetate) to isolate the functionalized and cyclized product.
Ruthenium(II)-Catalyzed C-H Amination
Ruthenium catalysts offer a cost-effective alternative for C-H functionalization.[17] For C-H amination, a Ru(II) catalyst can direct the introduction of a nitrogen-containing group at the ortho position. Hydroxylamines can be used as aminating agents, where the relatively weak N-O bond also serves as an internal oxidant, enabling a redox-neutral pathway.[18]
Causality in Protocol Design:
-
Catalyst: [Ru(p-cymene)Cl₂]₂ is a common, air-stable Ru(II) precatalyst.[14]
-
Aminating Agent: O-sulfonylhydroxylamines serve as both the nitrogen source and the internal oxidant.
-
Additive: A carboxylate salt, such as sodium acetate (NaOAc), often acts as a proton shuttle and basic additive to promote the C-H activation.
Table 3: Scope of Ru-Catalyzed C-H Amination
| Substrate (Ar) | Aminating Agent | Product Yield (%) |
| Phenyl | O-(mesitylsulfonyl)hydroxylamine | 75 |
| 4-Trifluoromethylphenyl | O-(p-toluenesulfonyl)hydroxylamine | 68 |
| 2-Thienyl | O-(2,4,6-triisopropylbenzenesulfonyl)hydroxylamine | 71 |
Detailed Protocol: Ru(II)-Catalyzed Ortho-Amination
-
Reaction Setup: To a screw-cap vial, add the substrate bearing the directing group (0.2 mmol, 1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol, 5 mol%), and NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv.).
-
Reagent Addition: Add the O-sulfonylhydroxylamine (0.3 mmol, 1.5 equiv.) followed by 2.0 mL of 1,2-dichloroethane (DCE).
-
Reaction Conditions: Seal the vial and stir the mixture vigorously at 100 °C for 24 hours.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography to obtain the ortho-aminated product.
Post-Functionalization: Directing Group Cleavage
A critical feature for a directing group's synthetic utility is its facile removal after the desired transformation.[3] The amide linkage used to install the N-hydroxyethanimidate group can be readily cleaved under standard hydrolytic conditions to reveal a valuable carboxylic acid functional group, which can be used in further synthetic manipulations.
dot digraph "Experimental_Workflow" { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Starting Material\n(e.g., Benzoic Acid)"]; attach [label="Attach Directing Group\n(Amide Coupling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate [label="Substrate with DG"]; functionalize [label="Transition Metal-Catalyzed\nC-H Functionalization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Ortho-Functionalized\nIntermediate"]; cleave [label="Cleave Directing Group\n(Hydrolysis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Product\n(e.g., Arylated Carboxylic Acid)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> attach; attach -> substrate; substrate -> functionalize; functionalize -> intermediate; intermediate -> cleave; cleave -> product; } caption [label="Complete workflow from substrate preparation to final product.", shape=plaintext, fontname="Arial", fontsize=10]; enddot Figure 2. Complete workflow from substrate preparation to final product.
Protocol: Cleavage of the Directing Group
-
Setup: Dissolve the functionalized substrate (0.1 mmol) in a mixture of methanol (2 mL) and water (0.5 mL).
-
Hydrolysis: Add lithium hydroxide (LiOH·H₂O, 8.4 mg, 0.2 mmol, 2.0 equiv.).
-
Reaction: Stir the mixture at 60 °C for 6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and carefully acidify with 1 M HCl to pH ~2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.
Conclusion and Outlook
This compound stands out as a powerful and versatile directing group for transition metal-catalyzed C-H functionalization. Its robust bidentate chelation enables a wide array of transformations catalyzed by palladium, rhodium, and ruthenium. The unique ability of its N-O bond to act as an internal oxidant in Rh(III) and Ru(II) catalysis represents a significant advance towards more sustainable, redox-neutral synthetic methodologies. Coupled with its straightforward removal, this directing group provides a reliable platform for the late-stage functionalization of complex molecules, making it an invaluable tool for researchers in drug discovery, materials science, and synthetic methodology development.
References
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Tambe, M. A., et al. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Molecules, 26(17), 5365. [Link]
-
Cheng, J.-T., et al. (2020). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. Angewandte Chemie International Edition, 59(42), 18519-18523. [Link]
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University of Bath. C-H Activation Research. [Link]
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Wang, D., et al. (2020). Palladium/norbornene-catalyzed distal alkenyl C–H arylation and alkylation of cis-olefins. Tetrahedron, 76(47), 131629. [Link]
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Sharma, G., et al. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Organic & Biomolecular Chemistry, 18(37), 7136-7203. [Link]
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Kumar, A., et al. (2019). Rh(I)- and Rh(II)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. Organic Chemistry Frontiers, 6(19), 3465-3470. [Link]
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Mondal, S., et al. (2022). Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes. Dalton Transactions, 51(20), 7891-7896. [Link]
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Kalita, P., et al. (2021). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts, 11(11), 1361. [Link]
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Zhang, Y., et al. (2023). Palladium-Catalyzed N-Alkenylation of N-Aryl Phosphoramidates with Alkenes. Molecules, 28(11), 4478. [Link]
- Google Patents.
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Tahsini, L., et al. (2017). The mechanism of directed Ni(ii)-catalyzed C–H iodination with molecular iodine. Dalton Transactions, 46(31), 10276-10285. [Link]
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Wang, G.-W., et al. (2016). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(2), 557-564. [Link]
-
Liu, Z., et al. (2020). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Molecules, 25(18), 4277. [Link]
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ResearchGate. Rh(III)-Catalyzed Redox-Neutral Unsymmetrical C-H Alkylation and Amidation Reactions of N-Phenoxyacetamides. [Link]
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ResearchGate. Transition‐Metal‐Catalyzed CH Activation Assisted by N,O‐Bidentate Directing Groups. [Link]
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Li, Y., et al. (2021). The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism. Catalysts, 11(7), 808. [Link]
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Wiedemann, S. H., et al. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 130(49), 16873-16885. [Link]
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Li, B., et al. (2017). Recent progress in Ru(Ⅱ)-catalyzed C-H activations with oxidizing directing groups. Chinese Journal of Organic Chemistry, 37(6), 1363-1374. [Link]
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Chemsrc. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2. [Link]
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Topczewski, J. J., et al. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 133(47), 19318-19321. [Link]
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Le, D. N., et al. (2014). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Journal of the American Chemical Society, 136(4), 1216-1219. [Link]
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Sarpong, R., et al. (2012). Innate and guided C–H functionalization logic. Accounts of Chemical Research, 45(6), 925-936. [Link]
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Rani, G., et al. (2020). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications, 56(84), 12479-12521. [Link]
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Semantic Scholar. Rh(III)-Catalyzed Redox-Neutral Unsymmetrical C-H Alkylation and Amidation Reactions of N-Phenoxyacetamides. [Link]
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Chen, M. S., & White, M. C. (2010). Aliphatic C—H Oxidations for Late-Stage Functionalization. Science, 327(5965), 566-571. [Link]
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PubChem. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167. [Link]
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Guimond, N., et al. (2011). Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group: mild, efficient, and versatile. Journal of the American Chemical Society, 133(8), 2350-2353. [Link]
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Paradine, S. M., et al. (2012). Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. Journal of the American Chemical Society, 134(50), 20368-20371. [Link]
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Wu, Q., et al. (2020). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. Journal of the American Chemical Society, 142(32), 13621-13641. [Link]
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Waser, J., et al. (2011). Metal-Catalyzed Azidation of Tertiary C–H Bonds Suitable for Late-Stage Functionalization. Journal of the American Chemical Society, 133(34), 13264-13267. [Link]
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Mediavilla, M. J., et al. (2022). Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage. Molecules, 27(19), 6598. [Link]
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Slade, J. A., & Zificsak, C. A. (2009). Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. Journal of the American Chemical Society, 131(35), 12558-12559. [Link]
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Thirunavukkarasu, V. S., et al. (2014). Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization. The Journal of Organic Chemistry, 79(9), 3963-3972. [Link]
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Hu, L. A., et al. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition, 59(13), 5321-5325. [Link]
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Application Notes & Protocols: A Guide to N-Alkenylation and the Reactivity of Ethyl N-hydroxyethanimidate
Introduction: Situating Ethyl N-hydroxyethanimidate in Synthesis
In the landscape of modern organic synthesis, the strategic introduction of functional groups is paramount for constructing molecules with desired properties, particularly in the fields of medicinal chemistry and materials science. N-alkenylated moieties, specifically N-vinyl groups, are valuable structural motifs found in numerous biologically active compounds and polymer precursors.[1] This guide is designed for researchers and drug development professionals seeking to understand and implement N-alkenylation strategies.
A critical point of clarification is the role of This compound (CAS 10576-12-2) . While a versatile synthetic intermediate, it is not a direct reagent for N-alkenylation. Its primary reactivity centers on the N-hydroxy group, making it a precursor for O-substituted hydroxylamines and other derivatives.[2][3] Misunderstanding its function can lead to unproductive synthetic routes.
Therefore, this document serves a dual purpose. First, it provides a comprehensive overview of the properties, handling, and established reactivity of this compound. Second, it presents detailed protocols for robust and widely-accepted N-alkenylation methods that enable the synthesis of the target N-alkenyl compounds. By clarifying the role of the specified reagent and providing actionable protocols for the desired transformation, this guide ensures both scientific accuracy and practical utility.
Part 1: Characterization and Safe Handling of this compound
Before any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
Physicochemical Properties
This compound is a compound whose physical state can be a colorless to pale yellow fused solid or a clear liquid, as it has a low melting point.[3][4]
| Property | Value | Source |
| CAS Number | 10576-12-2 | [5] |
| Molecular Formula | C₄H₉NO₂ | [6] |
| Molecular Weight | 103.12 g/mol | [6] |
| Melting Point | 23-25 °C | [4] |
| Flash Point | 76 °C (168.8 °F) | [7] |
| Form | Fused solid or clear liquid | [3] |
Safety and Handling
Expert Insight: this compound is an irritant and is moisture-sensitive.[8][9] Proper handling in a well-ventilated fume hood and storage in a cool, dry place away from incompatible substances like strong oxidizing agents and acids are critical to ensure safety and reagent integrity.[7][9]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8]
-
Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[7] Use in a well-ventilated area and keep the container tightly closed when not in use.[7]
-
Spill Management: In case of a spill, clean it up immediately. Absorb the material with an inert substance and place it into a suitable, closed container for disposal.[7] Eliminate all sources of ignition.[7]
-
First Aid:
Reagent Chemistry and Structure
The structure of this compound contains an imidate functional group with an N-hydroxy substituent. This structure dictates its reactivity, primarily as a nucleophile through the oxygen atom or as a precursor for more complex molecules.
Caption: Workflow for the Palladium-Catalyzed O-Arylation of this compound.
Step-by-Step Protocol
Objective: To synthesize Ethyl O-phenyl-N-hydroxyethanimidate.
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| This compound | 103 mg (1.0 mmol) | Starting Material |
| Bromobenzene | 157 mg, 105 µL (1.0 mmol) | Aryl Source |
| Palladium(II) Acetate (Pd(OAc)₂) | 4.5 mg (0.02 mmol, 2 mol%) | Catalyst |
| Xantphos | 23 mg (0.04 mmol, 4 mol%) | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 456 mg (1.4 mmol) | Base |
| Anhydrous Toluene | 5 mL | Solvent |
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg), Xantphos (23 mg), and cesium carbonate (456 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is a self-validating step; an oxygen-free atmosphere is critical for the catalytic cycle to prevent catalyst degradation.
-
Addition of Reactants: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), followed by this compound (103 mg) and bromobenzene (105 µL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove the base and catalyst residues. Rinse the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-arylated product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 4: Recommended Protocols for N-Alkenylation of Heterocycles
For researchers whose ultimate goal is N-alkenylation, the following protocols provide reliable and effective methods. We will focus on the N-vinylation of imidazole, a common transformation in drug development. [10][11]
Method A: Copper-Catalyzed N-Vinylation with a Vinyl Halide
Principle (Ullmann Condensation): This method involves the copper-catalyzed cross-coupling of a nitrogen heterocycle with a vinyl halide. It is a robust and widely used transformation.
Reaction Scheme:
Caption: General scheme for the copper-catalyzed N-vinylation of imidazole.
Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried reaction tube, add imidazole (68 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), L-proline (23 mg, 0.2 mmol, 20 mol%), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Addition of Reactants: Add anhydrous DMSO (2 mL) followed by vinyl bromide (as a solution or condensed gas, 1.2 mmol).
-
Reaction: Seal the tube tightly and heat the mixture at 60-80 °C for 18-36 hours, stirring vigorously.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or distillation to obtain N-vinylimidazole.
Method B: N-Alkenylation via Michael Addition to an Alkyne
Principle: This method relies on the nucleophilic addition of a nitrogen heterocycle to an electron-deficient alkyne, such as an acetylenic ester. This atom-economical approach avoids the use of halides. [10] Step-by-Step Protocol:
-
Reactant Mixing: In a round-bottom flask, dissolve imidazole (68 mg, 1.0 mmol) and an acetylenic ester (e.g., ethyl propiolate, 118 mg, 1.2 mmol) in a suitable solvent like acetonitrile or THF (5 mL).
-
Catalyst/Base (Optional): While some reactions proceed thermally, a mild base (e.g., DBU, 1-2 mol%) or a Lewis acid catalyst can accelerate the reaction. For this protocol, we will proceed without a catalyst initially.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours. The reaction is often stereoselective, typically yielding the (E)-isomer as the major product.
-
Monitoring: Monitor the consumption of imidazole by TLC.
-
Purification: Upon completion, remove the solvent under reduced pressure. The crude product can often be purified by silica gel chromatography to separate the product from any unreacted starting materials and potential (Z)-isomer.
Conclusion
Effective and reliable organic synthesis hinges on the correct application of reagents based on their inherent chemical reactivity. This compound is a valuable precursor for O-substituted hydroxylamines, and its utility is best demonstrated in reactions such as palladium-catalyzed O-arylation. It is not, however, a reagent for direct N-alkenylation. For researchers aiming to synthesize N-alkenylated compounds, established methodologies like copper-catalyzed cross-coupling or Michael additions to alkynes offer robust and reproducible pathways to success. This guide provides the foundational knowledge and practical protocols to both correctly utilize this compound and achieve the desired N-alkenylation transformations.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl N-Hydroxyacetimidate, 97%. Retrieved from Cole-Parmer. [7]2. Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [8]3. Chemsrc. (2025). Ethyl N-hydroxyacetimidate | CAS#:10576-12-2. Retrieved from Chemsrc. [4]4. TCI Chemicals. (2025). SAFETY DATA SHEET - Etomidate. Retrieved from TCI Chemicals. [12]5. Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [9]6. Ramazani, A., et al. (n.d.). Scheme 2 Synthesis of N-vinyl imidazole derivatives 14 from acetylenic.... ResearchGate. [10]7. Li, Y., et al. (n.d.). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry (RSC Publishing). [11]8. Chen, H., et al. (n.d.). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. [13]9. Singh, S., et al. (n.d.). Alkylation, alkenylation, and alkynylation of heterocyclic compounds through group 9 (Co, Rh, Ir) metal-catalyzed C-H activation. ResearchGate. [14]10. A2B Chem. (n.d.). 10576-12-2 | MFCD00002114 | Ethyl N-hydroxyacetimidate. Retrieved from A2B Chem. [2]11. Ali, I., et al. (2021). Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole). PubMed Central. [1]12. Organic Reactions. (n.d.). The Chapman Rearrangement. Retrieved from Organic Reactions. [15]13. Google Patents. (1991). US5023375A - Process for the synthesis of amides from vinyl acetate. Retrieved from Google Patents. 14. Kálai, T., et al. (2025). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. 15. Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkynylation. Retrieved from Organic Chemistry Portal. [16]16. ResearchGate. (2025). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. [17]17. National Institutes of Health. (n.d.). Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes. PubMed Central. [18]18. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolones. [19]19. National Institutes of Health. (n.d.). Visible-light-induced dual catalysis for N-α C(sp3)–H amination and alkenylation of N-alkyl benzamides. [20]20. CymitQuimica. (n.d.). Ethyl N-hydroxyacetimidate. Retrieved from CymitQuimica. [21]21. National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PubMed Central. [22]22. Google Patents. (1988). US4743701A - Process for the preparation of organo N-hydroxyimidates. Retrieved from Google Patents. [23]23. Thermo Fisher Scientific. (n.d.). Ethyl N-hydroxyacetimidate, 97% 25 g. Retrieved from thermofisher.com. [3]24. Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. PubMed. [24]25. National Institutes of Health. (n.d.). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. PubMed Central. [25]26. ResearchGate. (n.d.). An overview of iron‐catalyzed N‐alkylation reactions. [26]27. ResearchGate. (n.d.). N-alkylation of amines with alcohols over hydrothermally prepared Nb-W mixed oxides. [27]28. Wiley-VCH. (n.d.). Organic Synthesis: General Remarks. [28]29. ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as.... [29]30. National Institutes of Health. (n.d.). Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167. PubChem. [6]31. National Institutes of Health. (n.d.). N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647. PubChem. [5]32. ResearchGate. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. [30]33. Thermo Fisher Scientific. (n.d.). Ethyl N-hydroxyacetimidate, 97% 100 g. Retrieved from thermofisher.com. [31]34. Miller, M. J., et al. (2003). Synthesis and reactions of 2-substituted ethyl N-alkylmalonylhydroxamic acids. PubMed.
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Application Note: A Practical Guide to the In Situ Generation of Hydroxylamine from Ethyl N-hydroxyethanimidate
Abstract and Introduction
Hydroxylamine (NH₂OH) is a potent nucleophile and reducing agent with extensive applications in organic synthesis, bioconjugation, and pharmaceutical development. However, its utility is often hampered by its inherent instability and significant safety concerns, including toxicity and explosive potential upon concentration or heating.[1] Direct handling of aqueous hydroxylamine solutions requires stringent safety protocols and presents challenges related to storage and concentration accuracy over time.
This application note details a robust and safer alternative: the in situ generation of hydroxylamine through the controlled hydrolysis of Ethyl N-hydroxyethanimidate (also known as ethyl acetohydroxamate).[2] This method allows for the on-demand production of hydroxylamine directly within the reaction medium, mitigating the risks associated with its storage and handling. By using a stable, easily handled precursor, researchers can achieve precise control over the concentration of hydroxylamine, enhancing reaction reproducibility and safety.
We provide a comprehensive guide covering the underlying chemical principles, detailed experimental protocols for generation and quantification, critical safety information, and a discussion of potential applications for this versatile methodology.
Principle: The Chemistry of Controlled Hydrolysis
The foundation of this method is the acid-catalyzed hydrolysis of this compound. An imidate is an ester-like functional group that is susceptible to hydrolysis. Under mild acidic conditions, the imidate undergoes nucleophilic attack by water, leading to the cleavage of the C=N bond. The reaction yields two products: hydroxylamine and ethyl acetate. Ethyl acetate is a relatively benign and volatile co-product that typically does not interfere with subsequent reactions and can be easily removed if necessary.
The rate of hydrolysis can be precisely controlled by adjusting the pH and temperature of the solution, offering a tunable method for generating hydroxylamine at a desired rate for a specific application.
Figure 1: Chemical reaction for the acid-catalyzed hydrolysis of this compound.
Experimental Design and Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound, 97% | Synthesis | Thermo Scientific Chemicals | CAS: 10576-12-2. Store in a cool, dry place.[3][4] |
| Hydrochloric Acid (HCl) | ACS Grade | Sigma-Aldrich | For catalysis and pH adjustment. |
| Sodium Hydroxide (NaOH) | ACS Grade | Sigma-Aldrich | For pH adjustment. |
| Deionized Water (H₂O) | Type 1 | Millipore | |
| Sulfanilic Acid | Analytical | Sigma-Aldrich | For quantification assay. |
| N-(1-Naphthyl)ethylenediamine | Analytical | Sigma-Aldrich | For quantification assay. |
| Sodium Nitrite (NaNO₂) | Analytical | Sigma-Aldrich | For standard curve generation. |
| Iodine (I₂) Solution | 0.1 N | Fisher Scientific | For quantification assay. |
| Sodium Thiosulfate (Na₂S₂O₃) | Analytical | Fisher Scientific | For quantification assay. |
| Phosphate Buffer Solution | pH 7.0 | Various | For dilutions. |
| UV-Vis Spectrophotometer | Required for quantification. | ||
| Calibrated pH meter | |||
| Glassware (beakers, flasks, etc.) |
Critical Safety Precautions
Adherence to safety protocols is paramount. While this method avoids the direct handling of concentrated hydroxylamine, the generated product and its precursor still pose hazards.
-
This compound: Is a flammable liquid and vapor.[2] Handle in a well-ventilated area, away from ignition sources.
-
Hydroxylamine (Generated In Situ): Is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[5] It may also cause damage to organs through prolonged exposure.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or a face shield.[6]
-
Ventilation: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not allow hydroxylamine-containing solutions to enter drains.[6]
Experimental Workflow Overview
Figure 2: High-level workflow for in situ generation and validation of hydroxylamine.
Protocol 1: In Situ Generation of 50 mM Hydroxylamine
This protocol describes the generation of a 50 mM solution of hydroxylamine. The final concentration can be adjusted by altering the initial amount of the precursor.
-
Preparation: In a chemical fume hood, prepare a 1.0 M stock solution of this compound in ethanol. Note: The precursor has a molecular weight of 103.12 g/mol .[2]
-
Reaction Setup: In a clean glass beaker or flask equipped with a magnetic stir bar, add 95 mL of deionized water.
-
Initiation: While stirring, add 5.0 mL of the 1.0 M this compound stock solution to the water. This results in an initial precursor concentration of 50 mM.
-
Catalysis: Slowly add 0.1 M HCl dropwise to the solution until the pH reaches approximately 4.5-5.0. The acidic environment catalyzes the hydrolysis.
-
Reaction: Cover the vessel (e.g., with paraffin film) and allow the reaction to stir at room temperature. For complete hydrolysis, a reaction time of 2-4 hours is typically sufficient. The reaction can be gently heated (40-50°C) to accelerate the process, but this should be done with caution.
-
Neutralization: Once the reaction is complete, slowly add 0.1 M NaOH to adjust the pH to the desired level for your downstream application (e.g., pH 7.0 for many bioconjugation reactions).
-
Validation: Before use, it is critical to determine the exact concentration of the generated hydroxylamine using the quantification protocol below.
Protocol 2: Quantification by Spectrophotometry
This protocol is based on the well-established method of oxidizing hydroxylamine to nitrite with iodine, followed by a colorimetric reaction.[8]
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of sodium nitrite (NaNO₂) in deionized water.
-
Create a series of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the stock solution in phosphate buffer.
-
To 1 mL of each standard, add 100 µL of sulfanilic acid solution, mix, and wait 5 minutes.
-
Add 100 µL of N-(1-Naphthyl)ethylenediamine solution, mix, and wait 15 minutes for color development.
-
Measure the absorbance of each standard at 540 nm and plot a standard curve of absorbance versus concentration.
-
-
Sample Preparation and Analysis:
-
Take a 1.0 mL aliquot of your in situ generated hydroxylamine solution and dilute it 1:100 (or as needed to fall within the standard curve range) with phosphate buffer.
-
To 1.0 mL of the diluted sample, add 50 µL of 0.1 N iodine solution. Mix and let stand for 10 minutes to ensure complete oxidation of hydroxylamine to nitrite.
-
Quench the excess iodine by adding 0.1 N sodium thiosulfate dropwise until the yellow/brown color disappears.
-
Add 100 µL of sulfanilic acid solution, mix, and wait 5 minutes.
-
Add 100 µL of N-(1-Naphthyl)ethylenediamine solution, mix, and wait 15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Determine the nitrite concentration in your sample using the standard curve. This value corresponds to the initial hydroxylamine concentration. Remember to account for the dilution factor.
Expected Results and Troubleshooting
The described protocol should reliably generate hydroxylamine in solution. The final concentration should be very close to the initial concentration of the precursor, assuming the reaction goes to completion.
| Parameter | Value | Notes |
| Precursor | This compound | Stable and less hazardous precursor.[9] |
| Initial Precursor Conc. | 50 mM | Can be adjusted as needed. |
| Reaction pH | 4.5 - 5.0 | Mildly acidic conditions favor hydrolysis. |
| Reaction Time | 2-4 hours at RT | Can be shortened with gentle heating. |
| Expected Yield | >95% | Hydrolysis is generally efficient. |
| Final Product | ~50 mM Hydroxylamine | Must be confirmed by quantification. |
Troubleshooting:
-
Low Yield: Incomplete hydrolysis may be due to incorrect pH, insufficient reaction time, or low temperature. Verify the pH of the reaction mixture and consider extending the reaction time or applying gentle heat.
-
Inconsistent Results: Ensure precise measurement of the precursor and accurate pH adjustments. Use the freshly generated hydroxylamine solution promptly, as it will degrade over time, especially at neutral or alkaline pH.
References
- Benchchem. A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine.
- ResearchGate.
- PubMed.
- Fisher Scientific.
- SciSpace.
- RSC Publishing. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
- Fisher Scientific.
- CDH Fine Chemical.
- Inchem.org. ICSC 0661 - HYDROXYLAMINE.
- Sigma-Aldrich.
- National Institutes of Health. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- National Institutes of Health.
Sources
- 1. ICSC 0661 - HYDROXYLAMINE [inchem.org]
- 2. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A11006.14 [thermofisher.com]
- 4. Ethyl N-hydroxyacetimidate, 97% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. scispace.com [scispace.com]
- 9. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of Ethyl N-hydroxyethanimidate in the Synthesis of Pharmaceutical Intermediates
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic implementation of ethyl N-hydroxyethanimidate in the synthesis of key pharmaceutical intermediates. This document provides an in-depth exploration of its chemical utility, particularly in the construction of the 1,2,4-oxadiazole scaffold, a privileged heterocyclic motif in modern medicinal chemistry. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Versatility of this compound as a Synthetic Building Block
This compound, an O-alkylated amidoxime, is a versatile and reactive intermediate that has found significant application in the synthesis of nitrogen-containing heterocycles.[1] Its unique structural features, particularly the nucleophilic nitrogen and the potential for elimination of ethanol, make it an ideal precursor for the construction of stable five-membered rings that are frequently incorporated into the core structures of a wide range of therapeutic agents. The 1,2,4-oxadiazole ring, in particular, is a common bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[2][3] This guide will focus on the practical application of this compound in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, which are crucial intermediates for a variety of drug candidates, including kinase inhibitors and antiviral agents.[4][5]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | |
| Molecular Weight | 103.12 g/mol | |
| Appearance | Colorless liquid or solid | |
| Boiling Point | ~ 85-90 °C at 15 mmHg | |
| Solubility | Soluble in most organic solvents | General chemical knowledge |
Core Application: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The most prominent application of this compound in pharmaceutical synthesis is its role as a key building block for 3,5-disubstituted-1,2,4-oxadiazoles. This transformation is typically achieved through a cyclocondensation reaction with a carboxylic acid or its activated derivative. The general mechanism involves the acylation of the nitrogen atom of this compound, followed by an intramolecular cyclization with the elimination of ethanol and water.
Reaction Mechanism: A Stepwise Perspective
The synthesis of a 3,5-disubstituted-1,2,4-oxadiazole from this compound and a carboxylic acid proceeds through a well-established pathway. The carboxylic acid is first activated to facilitate the initial acylation step. This can be achieved using a variety of coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride.
Caption: General reaction mechanism for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol: Microwave-Assisted Synthesis of a 3-Aryl-5-methyl-1,2,4-oxadiazole Intermediate
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.[6][7][8] This protocol details the rapid and efficient one-pot synthesis of a 3-aryl-5-methyl-1,2,4-oxadiazole, a common intermediate in the development of kinase inhibitors.[9]
Rationale for a Microwave-Assisted Approach
Conventional heating methods for the synthesis of 1,2,4-oxadiazoles often require prolonged reaction times at elevated temperatures, which can lead to the decomposition of thermally sensitive starting materials and intermediates.[10] Microwave irradiation provides rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes and often leading to cleaner reaction profiles with higher yields.[2][11] This efficiency is particularly advantageous in a high-throughput synthesis setting for the rapid generation of compound libraries.
Experimental Protocol
Materials:
-
This compound
-
Substituted benzoic acid (e.g., 4-fluorobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave synthesizer with sealed reaction vessels
-
Magnetic stirrer
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve the substituted benzoic acid (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DMF (3 mL).
-
Activation: Add EDC (1.1 mmol) to the solution and stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Addition of this compound: To the activated carboxylic acid mixture, add this compound (1.2 mmol) followed by DIPEA (2.0 mmol).
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 15 minutes.
-
Work-up and Purification: After cooling the reaction vessel to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-methyl-1,2,4-oxadiazole.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Purity (post-chromatography) | >95% |
| Reaction Time | 15 minutes |
Troubleshooting:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated ester intermediate.
-
Confirm the purity of the starting this compound, as impurities can interfere with the reaction.
-
Optimize the microwave irradiation time and temperature.
-
-
Incomplete Reaction:
-
Increase the equivalents of the coupling agents (EDC and HOBt) or the base (DIPEA).
-
Extend the microwave irradiation time in 5-minute increments.
-
Application in Antiviral Drug Discovery: Synthesis of a Pleconaril Analog Intermediate
The 1,2,4-oxadiazole moiety is also a key feature in certain antiviral agents. Pleconaril, an investigational antiviral drug, and its analogs often incorporate this heterocyclic system.[5][10][12] The following section outlines a synthetic strategy for an intermediate used in the preparation of Pleconaril analogs, showcasing the utility of this compound in this context.
Synthetic Workflow for a Pleconaril Analog Intermediate
The synthesis of the 1,2,4-oxadiazole core of a Pleconaril analog intermediate follows a similar pathway to the general protocol described previously, with modifications to accommodate the specific functionalities of the required building blocks.
Caption: Synthetic workflow for a Pleconaril analog intermediate.
Protocol for the Synthesis of 3-((3-(Trifluoromethyl)phenoxy)methyl)-5-methyl-1,2,4-oxadiazole
This protocol provides a detailed procedure for the synthesis of a key intermediate for a Pleconaril analog.
Materials:
-
This compound
-
3-(Trifluoromethyl)phenoxyacetic acid
-
EDC, HOBt, DIPEA
-
Anhydrous DMF
-
Microwave synthesizer
Procedure:
-
Follow the general microwave-assisted synthesis protocol described in Section 3.2, using 3-(trifluoromethyl)phenoxyacetic acid as the carboxylic acid component.
-
The reaction is typically complete within 20 minutes at 150°C.
-
The work-up and purification are performed as described in the general protocol.
Expected Yield: 70-85%.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates, particularly for the construction of the 1,2,4-oxadiazole ring system. The protocols detailed in these application notes, especially the adoption of microwave-assisted techniques, offer efficient, rapid, and high-yielding pathways to key intermediates for a range of therapeutic agents. The continued exploration of the reactivity of this compound and other O-alkylated amidoximes is expected to unveil novel synthetic methodologies and contribute to the streamlined development of next-generation pharmaceuticals.
References
- Porcheddu, A., Cadoni, R., & De Luca, L. (n.d.). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted. Supporting Information.
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy. (2020, March 16). MDPI. Retrieved from [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022, November 28). National Institutes of Health. Retrieved from [Link]
-
Synthesis of antiviral agent pleconaril. (2005, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021, March 20). MDPI. Retrieved from [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Santagada, V., et al. (2004). A Suitable 1,2,4‐Oxadiazoles Synthesis by Microwave Irradiation. ChemInform, 35(52). Retrieved from [Link]
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23). Vertex Pharmaceuticals.
-
One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 3-aryl-5-decapentyl-1,2,4-oxadiazoles possessing antiinflammatory and antitumor properties. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Facile One-Pot Synthesis of 2,3,5-substituted 1,2,4-oxadiazolines From Nitriles in Aqueous Solution. (2005, March 31). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021, March 20). National Institutes of Health. Retrieved from [Link]
- Method of producing 1,2,4-oxadiazole derivatives. (n.d.). Google Patents.
-
Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed. Retrieved from [Link]
-
Design and Synthesis of 3-Aryl-5-Alicylic-[2][6][10]-oxadiazoles as Novel Platelet Aggregation Inhibitors. (2006, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). (2006, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (n.d.). Beilstein Journals. Retrieved from [Link]
-
New pleconaril and [(biphenyloxy)propyl]isoxazole derivatives with substitutions in the central ring exhibit antiviral activity against pleconaril-resistant coxsackievirus B3. (2008, October 7). PubMed. Retrieved from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Hodson, L. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. New pleconaril and [(biphenyloxy)propyl]isoxazole derivatives with substitutions in the central ring exhibit antiviral activity against pleconaril-resistant coxsackievirus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Sci-Hub. A Suitable 1,2,4‐Oxadiazoles Synthesis by Microwave Irradiation. / ChemInform, 2004 [sci-hub.box]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl N-hydroxyacetimidate as a Pivotal Intermediate in Modern Agrochemical Synthesis
Introduction: The Central Role of the Oxime Ether Moiety in Crop Protection
In the landscape of modern agriculture, the development of effective and selective agrochemicals is paramount for ensuring global food security. Among the vast array of chemical scaffolds utilized, the oxime and oxime ether functionalities have emerged as exceptionally important toxophores in a variety of commercial pesticides.[1] These groups are integral to the biological activity of numerous fungicides, insecticides, and herbicides, contributing to their potency and mode of action.[1][2]
At the heart of many synthetic routes for these vital agricultural products lies Ethyl N-hydroxyacetimidate (CAS No. 10576-12-2), also known as Ethyl acetohydroxamate.[3][4] This versatile and reactive intermediate serves as a fundamental building block, enabling the efficient construction of complex molecular frameworks.[5] Its utility is most prominently demonstrated in the synthesis of strobilurin fungicides, a class of compounds inspired by natural products that revolutionized fungal disease control in crops.[6][7] Furthermore, its application extends to the creation of novel isoxazoline-based insecticides and other next-generation crop protection agents.[2]
This guide provides an in-depth exploration of the primary synthesis pathways for Ethyl N-hydroxyacetimidate and details its subsequent application in the synthesis of key agrochemicals. The protocols herein are designed for researchers, chemists, and process development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations that govern these transformations.
Part 1: Foundational Synthesis of Ethyl N-hydroxyacetimidate (EAH)
The most reliable and scalable synthesis of Ethyl N-hydroxyacetimidate (EAH) is a two-step process that begins with the classic Pinner reaction to form an imidate salt, which is then converted to the target N-hydroxyimidate.[3][8] This method avoids the direct handling of unstable intermediates and provides good yields of the desired product.[8]
Overall Synthesis Pathway
The pathway involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate hydrochloride, followed by nucleophilic substitution with a hydroxylamine salt in the presence of a base.
Caption: Two-step synthesis of Ethyl N-hydroxyacetimidate (EAH).
Protocol 1: Two-Step Synthesis of EAH via Ethyl Acetimidate Hydrochloride
This protocol is adapted from established industrial and laboratory methods.[3][8][9] The critical parameter throughout this synthesis is the rigorous exclusion of water to prevent hydrolysis of the imidate intermediate.
Step A: Synthesis of Ethyl Acetimidate Hydrochloride
-
Principle: This step is an acid-catalyzed nucleophilic addition of ethanol to the carbon-nitrogen triple bond of acetonitrile. Anhydrous hydrogen chloride acts as the catalyst, protonating the nitrile nitrogen and activating the carbon atom for attack by ethanol. The reaction must be performed under strictly anhydrous conditions, as any moisture will hydrolyze the product to ethyl acetate and ammonium chloride.[8]
-
Materials:
-
Anhydrous Ethanol (113 g, 2.45 mol)
-
Acetonitrile (100 g, 2.44 mol)
-
Anhydrous Toluene (400 mL)
-
Anhydrous Hydrogen Chloride (HCl) gas (95 g, 2.60 mol)
-
Jacketed reaction vessel (1 L) with overhead stirrer, gas sparger, and thermometer.
-
-
Procedure:
-
Assemble the reaction vessel and ensure all glassware is thoroughly dried. Purge the system with dry nitrogen gas.
-
Charge the vessel with anhydrous ethanol, acetonitrile, and toluene.
-
Begin vigorous stirring and cool the mixture to 0°C using a circulating chiller connected to the reactor jacket.
-
Slowly bubble anhydrous HCl gas through the solution via the gas sparger over approximately 2 hours. Monitor the temperature closely, maintaining it at or below 5°C. Causality Note: This exothermic reaction requires careful temperature control to prevent side reactions and pressure buildup.
-
After the HCl addition is complete, continue stirring the resulting thick white slurry overnight while maintaining cooling.
-
Filter the slurry under a nitrogen blanket to collect the white solid product. Wash the solid with cold, dry toluene.
-
Dry the collected solid (Ethyl Acetimidate Hydrochloride) under vacuum to obtain the final product.
-
Step B: Synthesis of Ethyl N-hydroxyacetimidate (EAH)
-
Principle: The ethyl acetimidate hydrochloride is reacted with a hydroxylamine salt. A base, such as anhydrous ammonia or potassium carbonate, is added to neutralize the hydrochloride salt and the hydroxylamine salt, liberating free hydroxylamine which then attacks the imino carbon. This results in the formation of EAH and ammonium salts as byproducts.[3][8]
-
Materials:
-
Ethyl Acetimidate Hydrochloride (from Step A, e.g., 45 g, 0.327 mol)
-
Hydroxylamine Sulfate ((NH₃OH)₂SO₄, 29.5 g, 0.18 mol)
-
Dimethylformamide (DMF), anhydrous (165 mL)
-
Anhydrous Ammonia (NH₃) gas (6.5 g, 0.38 mol)
-
Three-neck flask with thermometer, gas bubbler, and condenser.
-
-
Procedure:
-
In a dry three-neck flask, suspend the Ethyl Acetimidate Hydrochloride in anhydrous DMF.
-
Add the solid hydroxylamine sulfate to the suspension and begin stirring.
-
Slowly bubble anhydrous ammonia gas into the slurry over approximately 4 hours. The reaction is exothermic; the temperature may rise to ~40°C before subsiding. Causality Note: Slow addition of ammonia controls the exotherm and ensures efficient neutralization without excessive pressure.
-
After the addition is complete, cool the white slurry in an ice bath.
-
Filter the mixture to remove the solid ammonium sulfate and ammonium chloride byproducts.
-
The clear filtrate contains the product, Ethyl N-hydroxyacetimidate, in DMF. The yield and purity can be determined by gas chromatography (GC) against an external standard.[8]
-
| Parameter | Step A: Imidate Formation | Step B: Hydroxamination |
| Key Reactants | Acetonitrile, Ethanol, Anhydrous HCl | Ethyl Acetimidate HCl, Hydroxylamine Sulfate |
| Solvent | Toluene | Dimethylformamide (DMF) |
| Catalyst/Reagent | Anhydrous HCl | Anhydrous Ammonia (Base) |
| Temperature | 0 - 5 °C | Ambient, rising to ~40°C |
| Reaction Time | ~12-16 hours | ~4-5 hours |
| Typical Yield | ~85-95% (for imidate salt)[8] | ~89-90% (for EAH in solution)[8] |
| Table 1: Typical Reaction Parameters for the Two-Step Synthesis of EAH. |
Part 2: Application in the Synthesis of Strobilurin Fungicides
Strobilurins are a cornerstone of modern fungicidal chemistry, renowned for their broad-spectrum activity.[7] Their mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, which halts ATP production.[10] A key structural feature of many strobilurins is the (E)-β-methoxyacrylate toxophore, which is often attached to a substituted aromatic or heterocyclic ring system via an oxime ether linkage. EAH is an ideal precursor for installing this critical linkage.
Generic Strobilurin Synthesis Workflow
The synthesis typically involves the O-alkylation of EAH with a suitable electrophile, commonly a benzylic halide, which forms the core structure of the fungicide.
Caption: General workflow for strobilurin synthesis using EAH.
Protocol 2: Synthesis of a Strobilurin Precursor via O-Alkylation of EAH
This protocol describes a general method for the Williamson ether synthesis-type reaction between EAH and a benzylic halide, a key step in building fungicides like Kresoxim-methyl or Trifloxystrobin.
-
Principle: The hydroxyl proton of EAH is weakly acidic and can be removed by a suitable base (e.g., potassium carbonate) to generate an ambident nucleophile. The resulting anion attacks the electrophilic carbon of the benzyl halide, primarily at the oxygen atom, to form the desired O-alkylated oxime ether. The choice of a polar aprotic solvent like DMF or acetone facilitates this SN2 reaction.
-
Materials:
-
Ethyl N-hydroxyacetimidate (EAH) (1.0 eq)
-
2-(Chloromethyl)phenyl glyoxylate O-methyl oxime (1.1 eq) (Example electrophile for a strobilurin analogue)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction flask with stirrer, condenser, and nitrogen inlet.
-
-
Procedure:
-
To a solution of EAH in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to ensure formation of the potassium salt of EAH.
-
Add the substituted benzyl halide dropwise to the reaction mixture.
-
Heat the mixture to 60-80°C and maintain for 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: The disappearance of the starting materials and the appearance of a new, less polar spot on TLC indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure oxime ether intermediate.
-
| Strobilurin Fungicide | Key Structural Moiety Derived from Oxime Ether |
| Azoxystrobin | Contains a cyanophenoxy-pyrimidinyl ether linkage. |
| Kresoxim-methyl | Features an o-tolyloxymethyl group attached to the oxime ether. |
| Trifloxystrobin | Incorporates a 3-(trifluoromethyl)benzyl group linked via the oxime ether. |
| Table 2: Examples of Commercial Strobilurin Fungicides.[7][11] |
Part 3: Application in Novel Insecticide and Fungicide Synthesis
The versatility of the oxime ether scaffold extends beyond strobilurins. Drug discovery programs are increasingly using this motif to develop new classes of insecticides and fungicides with novel modes of action, such as isoxazoline derivatives.[2] These compounds are often potent modulators of insect nervous system targets.[2]
Scaffold Hopping Strategy
EAH and its derivatives serve as excellent starting points for scaffold hopping and lead optimization. The N-O bond and the C=N double bond provide reactive handles for constructing various heterocyclic systems, allowing chemists to explore new chemical space efficiently.
Caption: Workflow for developing novel pesticides from EAH.
Protocol 3: Conceptual Synthesis of an Isoxazoline Precursor
This protocol outlines a conceptual pathway for using an EAH-derived intermediate in a key ring-forming reaction.
-
Principle: A common method for synthesizing isoxazolines is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. Nitrile oxides can be generated in situ from hydroximoyl chlorides, which in turn can be prepared from N-hydroxyimidates like EAH.
-
Materials:
-
Ethyl N-hydroxyacetimidate (EAH) (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
A substituted alkene (e.g., styrene) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) as solvent.
-
-
Procedure:
-
Dissolve EAH in DCM and cool to 0°C.
-
Add NCS portion-wise to the solution and stir for 1-2 hours to form the corresponding hydroximoyl chloride. Mechanistic Insight: NCS acts as a mild chlorinating agent for the N-hydroxy group, a key step in preparing the nitrile oxide precursor.
-
To the same flask, add the substituted alkene.
-
Add triethylamine dropwise to the reaction mixture at 0°C. The base promotes the in situ elimination of HCl from the hydroximoyl chloride to generate the reactive nitrile oxide intermediate, which is immediately trapped by the alkene.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the consumption of the alkene.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude isoxazoline derivative by flash column chromatography.
-
Conclusion
Ethyl N-hydroxyacetimidate is a demonstrably powerful and indispensable intermediate in the agrochemical industry. Its straightforward and scalable synthesis provides access to a versatile building block that is central to the construction of highly effective strobilurin fungicides. Moreover, its inherent reactivity opens pathways to novel heterocyclic scaffolds, such as isoxazolines, ensuring its continued relevance in the discovery and development of next-generation crop protection solutions. The protocols and principles outlined in this guide serve as a foundational resource for scientists and researchers aiming to leverage the unique chemistry of EAH in their synthetic endeavors.
References
-
Journal of Chemical and Pharmaceutical Research. One-pot synthesis of oxime ethers from cinnam. Available from: [Link]
-
Rad, M. N. S., et al. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Synthesis, 2010(10), 1724-1730. Available from: [Link]
- Google Patents. Process for the preparation of organo N-hydroxyimidates. US4743701A.
-
Zhang, Y., et al. (2023). Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. Journal of Agricultural and Food Chemistry, 71(14), 5677-5688. Available from: [Link]
-
International Journal of Advanced Research. Green Approach for Synthesis of Oximes by Using Natural Acids. Available from: [Link]
-
Chemsrc. Ethyl N-hydroxyacetimidate. Available from: [Link]
-
Lamberth, C. (2024). Oxime chemistry in crop protection. Pest Management Science, 80(9), 4163-4174. Available from: [Link]
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Nishikata, T., et al. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry, 87(5), 2959-2965. Available from: [Link]
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PrepChem.com. Synthesis of Ethyl N-acetylacetimidate. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5363167, Ethyl N-hydroxyacetimidate. Available from: [Link]
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El-Sheekh, M. M., & El-Komy, M. A. (2013). Review of strobilurin fungicide chemicals. Journal of Taibah University for Science, 7(1), 32-41. Available from: [Link]
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Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. Available from: [Link]
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Nishikata, T., et al. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. Figshare. Available from: [Link]
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Song, Y., et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Future Medicinal Chemistry, 13(1), 23-38. Available from: [Link]
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Zhang, S., et al. (2007). Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines. Pest Management Science, 63(3), 256-263. Available from: [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Heterocycles with Ethyl N-hydroxyethanimidate
Introduction: The Versatility of Ethyl N-hydroxyethanimidate in Heterocyclic Synthesis
In the landscape of modern synthetic organic chemistry, the quest for efficient and atom-economical methodologies for the construction of complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, and their synthesis via one-pot reactions represents a significant advance in streamlining drug discovery and development processes. This compound, a stable and readily available reagent, emerges as a potent synthon for the one-pot synthesis of a variety of valuable heterocycles.[1] Its intrinsic chemical reactivity allows for its in-situ transformation into highly reactive intermediates, primarily acetonitrile oxide, a versatile 1,3-dipole. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the one-pot synthesis of isoxazoles and 1,2,4-oxadiazoles, complete with detailed protocols and mechanistic insights.
Core Concept: In-Situ Generation of Acetonitrile Oxide
The cornerstone of the synthetic utility of this compound lies in its ability to serve as a precursor to acetonitrile oxide. Nitrile oxides are highly valuable intermediates in organic synthesis, particularly in [3+2] cycloaddition reactions for the construction of five-membered heterocycles.[2] Traditional methods for generating nitrile oxides often involve the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides, which can require harsh reagents or additional synthetic steps.
The proposed one-pot strategy hinges on the in-situ generation of acetonitrile oxide from this compound, likely through a base-mediated or thermal elimination of ethanol. This reactive intermediate is then immediately trapped by a suitable dipolarophile present in the reaction mixture to afford the desired heterocyclic product.
Caption: Conceptual workflow for the one-pot synthesis of heterocycles.
Application I: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
Isoxazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, and antimicrobial properties. The [3+2] cycloaddition of a nitrile oxide with an alkyne is a direct and highly efficient method for the synthesis of isoxazoles.
Mechanistic Rationale
The proposed one-pot synthesis of 3,5-disubstituted isoxazoles commences with the base-mediated elimination of ethanol from this compound to generate acetonitrile oxide. This is immediately followed by a concerted [3+2] cycloaddition reaction with a terminal alkyne. The regioselectivity of the cycloaddition is dictated by the electronic and steric properties of the reactants, typically affording the 3,5-disubstituted isoxazole as the major product.
Caption: Reaction pathway for one-pot isoxazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-5-phenylisoxazole
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add phenylacetylene to the solution.
-
Add potassium carbonate to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-methyl-5-phenylisoxazole.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-methyl-5-phenylisoxazole | 75-85 |
| 2 | 1-Heptyne | 5-hexyl-3-methylisoxazole | 70-80 |
| 3 | 4-Methoxyphenylacetylene | 5-(4-methoxyphenyl)-3-methylisoxazole | 72-82 |
Table 1: Representative yields for the one-pot synthesis of 3,5-disubstituted isoxazoles.
Application II: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are another important class of five-membered heterocycles that are recognized as bioisosteres of amides and esters, making them valuable scaffolds in drug design.[3][4][5] The most common synthetic route to 1,2,4-oxadiazoles involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[4]
Mechanistic Rationale
Similar to the synthesis of isoxazoles, the proposed one-pot synthesis of 1,2,4-oxadiazoles begins with the in-situ generation of acetonitrile oxide from this compound. In this case, the nitrile oxide undergoes a [3+2] cycloaddition reaction with a nitrile as the dipolarophile to furnish the 3,5-disubstituted 1,2,4-oxadiazole.
Caption: Reaction pathway for one-pot 1,2,4-oxadiazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-5-phenyl-1,2,4-oxadiazole
Materials:
-
This compound (1.0 eq)
-
Benzonitrile (1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add benzonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-methyl-5-phenyl-1,2,4-oxadiazole.
| Entry | Nitrile | Product | Yield (%) |
| 1 | Benzonitrile | 3-methyl-5-phenyl-1,2,4-oxadiazole | 65-75 |
| 2 | Acetonitrile | 3,5-dimethyl-1,2,4-oxadiazole | 60-70 |
| 3 | 4-Chlorobenzonitrile | 5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole | 68-78 |
Table 2: Representative yields for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through standard analytical techniques. The progress of the reactions can be reliably monitored by Thin Layer Chromatography (TLC). The identity and purity of the final products should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the cycloaddition.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized heterocycle.
-
Melting Point Analysis: To assess the purity of solid products.
Conclusion
This compound is a highly promising and versatile building block for the one-pot synthesis of isoxazoles and 1,2,4-oxadiazoles. The methodologies outlined in this application note offer several advantages, including operational simplicity, the use of a stable and readily available starting material, and the avoidance of harsh or toxic reagents often associated with traditional methods for generating nitrile oxides. These protocols provide a solid foundation for researchers and drug development professionals to explore the synthesis of diverse libraries of heterocyclic compounds for various applications.
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Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 2021. [Link]
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Facile One-Pot Synthesis of 2,3,5-substituted 1,2,4-oxadiazolines From Nitriles in Aqueous Solution. Organic Letters, 2005. [Link]
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Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 2014. [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 2020. [Link]
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Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 2011. [Link]
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Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 2008. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 2024. [Link]
-
Methods for formation of nitrile oxides. ResearchGate. [Link]
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Original Article: Regioselective One-Pot Tranformation of 2'-Hydroxy Chalcones to 3,5-Diphenylisoxazole Via Dehydrogenation o. Sami Publishing Company, 2021. [Link]
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A New Method for the Generation of Nitrile Oxides and Its Application to the Synthesis of 2-Isoxazolines. ResearchGate. [Link]
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Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. [Link]
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Nitrile Oxide Synthesis Via Oxime. ChemTube3D. [Link]
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Photochemical generation of acetonitrile oxide the C–N bond cleavage of 3-methyl-2-(4-nitrophenyl)-2-azirine. Chemical Communications, 1999. [Link]
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MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of (Z)-N-methyl-C-(2-furyl)-nitrone with but-2-ynedioic acid and the bioactivity of the reaction products. RSC Advances, 2024. [Link]
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Application Notes and Protocols for Monitoring Reactions with Ethyl N-hydroxyethanimidate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving Ethyl N-hydroxyethanimidate. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented, emphasizing the rationale behind experimental choices to ensure scientific integrity and reliable results. This guide is intended to equip researchers with the necessary tools to accurately track reaction progress, identify intermediates and byproducts, and ultimately optimize synthetic routes involving this versatile reagent.
Introduction: The Importance of Reaction Monitoring
This compound is a valuable building block in organic synthesis, notably in the preparation of various biologically active compounds.[1][2][3] The ability to monitor the progress of reactions involving this intermediate is crucial for several reasons:
-
Optimization of Reaction Conditions: Real-time or frequent analysis of the reaction mixture allows for the fine-tuning of parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.[4]
-
Impurity Profiling: Identification and quantification of impurities and byproducts are critical for ensuring the quality and safety of the final product, a key aspect of process development in the pharmaceutical industry.[5]
-
Kinetic and Mechanistic Studies: Detailed monitoring provides data to elucidate reaction mechanisms and kinetics, leading to a deeper understanding of the chemical transformation.[6]
-
Ensuring Reaction Completion: Accurate determination of the reaction endpoint prevents unnecessary heating or exposure to harsh conditions, which could lead to degradation of the desired product.
This guide will focus on three powerful analytical techniques for monitoring reactions with this compound: HPLC, GC-MS, and NMR Spectroscopy.
Choosing the Right Analytical Tool
The selection of an appropriate analytical method depends on several factors, including the properties of the reactants and products, the reaction matrix, and the information required.
| Technique | Strengths | Considerations |
| HPLC | High resolution for complex mixtures, suitable for non-volatile and thermally labile compounds. | Requires chromophores for UV detection, method development can be time-consuming. |
| GC-MS | High sensitivity and specificity, provides structural information from mass spectra. | Suitable for volatile and thermally stable compounds, derivatization may be necessary.[7] |
| NMR | Provides detailed structural information, non-destructive, and excellent for in-situ monitoring.[8][9] | Lower sensitivity compared to other techniques, requires deuterated solvents for high-resolution spectra. |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For reactions involving this compound, a reversed-phase HPLC method is often a suitable starting point due to the compound's moderate polarity.
Rationale for Method Parameters
-
Stationary Phase: A C18 column is a good initial choice, offering broad applicability for a wide range of organic molecules.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer provides flexibility in tuning the separation. The choice of buffer will depend on the pKa of the analytes.
-
Detection: UV detection is commonly used. The optimal wavelength should be determined by acquiring the UV spectra of the starting materials and the expected product.
Experimental Protocol: HPLC Method Development and Validation
Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its reaction products.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components
-
This compound reference standard
-
Reaction mixture aliquots
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan)
-
-
Method Optimization: Adjust the mobile phase composition (organic solvent ratio, buffer pH) and gradient profile to achieve adequate separation of all components of interest.
-
Method Validation: Validate the optimized method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
Data Analysis:
-
Identify peaks corresponding to starting materials, intermediates, and products by comparing their retention times with those of reference standards.
-
Quantify the concentration of each component using the calibration curve generated from the reference standards.
-
Plot the concentration of reactants and products as a function of time to monitor the reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Given that this compound has a relatively low molecular weight, GC-MS can be an effective tool for its analysis, providing both quantitative data and structural information from the mass spectra.
Key Considerations for GC-MS
-
Volatility and Thermal Stability: It is crucial to assess the thermal stability of this compound and its reaction products at the temperatures used in the GC injector and column. Degradation in the injector can lead to inaccurate results.
-
Derivatization: If the compounds of interest are not sufficiently volatile or have poor chromatographic properties, derivatization may be necessary to increase their volatility and improve peak shape.
-
Column Selection: A mid-polarity column is often a good starting point for the analysis of moderately polar compounds like this compound.
Experimental Protocol: GC-MS Method for Reaction Monitoring
Objective: To develop a GC-MS method for the qualitative and quantitative analysis of reactions involving this compound.
Materials:
-
GC-MS system
-
Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound reference standard
-
Reaction mixture aliquots
-
Anhydrous sodium sulfate (for drying)
-
Appropriate solvent for extraction (e.g., dichloromethane, ethyl acetate)
Protocol:
-
Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary. If the reaction is in a non-volatile solvent, perform a liquid-liquid extraction into a volatile organic solvent. Dry the organic extract with anhydrous sodium sulfate. Dilute the sample to an appropriate concentration.
-
GC-MS Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with those of reference standards or by interpreting the fragmentation patterns. The PubChem entry for this compound indicates available GC-MS data which can be used as a reference.[12][13]
-
Quantify the components of interest using an internal standard or an external calibration curve.
-
In-Situ Reaction Monitoring with NMR Spectroscopy
NMR spectroscopy is a powerful non-invasive technique that allows for the real-time monitoring of reactions without the need for sample workup.[8][9][14] This provides a direct window into the reaction as it happens, enabling the observation of transient intermediates.[15][16]
Advantages of In-Situ NMR
-
Real-time data: Provides continuous information on the concentrations of reactants, intermediates, and products.[17]
-
Non-destructive: The sample remains intact throughout the analysis.
-
Structural information: Provides detailed structural elucidation of all species in the reaction mixture.[18]
Experimental Protocol: In-Situ ¹H NMR Reaction Monitoring
Objective: To monitor the progress of a reaction involving this compound in real-time using ¹H NMR.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent compatible with the reaction conditions
-
Internal standard (e.g., tetramethylsilane - TMS, or a compound that does not react with the components of the reaction mixture)
-
Reactants and catalyst
Protocol:
-
Preparation: In an NMR tube, dissolve the starting materials and the internal standard in the appropriate deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction. This will serve as the t=0 reference.
-
Reaction Initiation: Add the final reactant or catalyst to the NMR tube to initiate the reaction. Quickly place the tube in the NMR spectrometer.
-
Time-course Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.[9]
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the signals corresponding to the starting materials, intermediates, and products based on their chemical shifts and coupling patterns. The ¹H NMR spectrum of this compound is available in public databases.[19]
-
Integrate the signals of interest relative to the internal standard to determine the relative concentrations of each species over time.
-
Plot the relative concentrations as a function of time to obtain the reaction profile.
-
Visualization of the Analytical Workflow:
Caption: General workflow for analytical monitoring of chemical reactions.
Method Validation and System Suitability
For all the analytical methods described, proper validation is essential to ensure the reliability of the data.[5][11]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components.[10] |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
System Suitability: Before each analytical run, system suitability tests should be performed to ensure that the analytical system is performing correctly. This typically involves injecting a standard solution and checking parameters such as peak resolution, tailing factor, and theoretical plates for chromatographic methods.
Conclusion
The successful development and implementation of robust analytical methods are paramount for the efficient and controlled synthesis of molecules involving this compound. This guide provides a framework for selecting and developing appropriate HPLC, GC-MS, and NMR methodologies. By understanding the principles behind each technique and carefully validating the chosen method, researchers can gain valuable insights into their chemical reactions, leading to improved processes and higher quality products.
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NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. (n.d.). Retrieved January 12, 2026, from [Link]
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NMR reaction monitoring robust to spectral distortions - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]
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Reaction Monitoring NMR - 60 MHz - NMR Testing Laboratory - Process NMR Associates. (n.d.). Retrieved January 12, 2026, from [Link]
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Ethyl N-hydroxyacetimidate - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]
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Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
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The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). Retrieved January 12, 2026, from [Link]
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Methodology for the analysis of etomidate and its enantiomer by HPLC - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine - Lirias. (n.d.). Retrieved January 12, 2026, from [Link]
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Results of the stability study of Nystatin under different conditions - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Stability of nizatidine in total nutrient admixtures - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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- 1. US4743701A - Process for the preparation of organo N-hydroxyimidates - Google Patents [patents.google.com]
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- 3. Ethyl N-hydroxyacetimidate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. mt.com [mt.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. In situ - Wikipedia [en.wikipedia.org]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. researchgate.net [researchgate.net]
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- 12. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
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- 18. pharmtech.com [pharmtech.com]
- 19. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Ethyl N-hydroxyethanimidate
As a versatile and efficient reagent, Ethyl N-hydroxyethanimidate is a cornerstone in modern organic synthesis, particularly for the preparation of O-substituted hydroxylamines and their derivatives, which are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1] Its unique reactivity allows for the construction of carbon-oxygen and carbon-nitrogen bonds under relatively mild conditions.[1] However, like any specialized tool, achieving optimal performance requires a nuanced understanding of the reaction parameters.
This guide, structured from the perspective of a Senior Application Scientist, moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your reactions. We will explore the causality behind common experimental challenges and offer robust solutions to maximize your yield and purity.
Troubleshooting Guide: From Low Yield to High Performance
This section addresses the most common issues encountered during reactions involving this compound in a direct question-and-answer format.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes and how can I fix it?
This is a frequent challenge that can almost always be traced back to one of three areas: the integrity of your starting materials, the choice of base, or the nature of your electrophile.
Possible Cause 1: Reagent Instability or Degradation
This compound is sensitive to both moisture and temperature.[2][3] It has a low melting point (23-25 °C) and can decompose if stored improperly.[2][3]
-
The Causality: The N-hydroxy functionality is susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in your solvent can lead to the slow decomposition of the reagent, rendering it inactive. Improper storage at ambient temperatures can also accelerate degradation.
-
Solution & Protocol:
-
Storage: Always store this compound in a tightly sealed container at the recommended temperature of 2-8°C.[2][3]
-
Handling: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when weighing and transferring.
-
Solvent Purity: Ensure your reaction solvents are anhydrous. Use freshly dried solvents or purchase high-quality anhydrous grades.
-
Possible Cause 2: Suboptimal Base Selection
The reaction typically requires a base to deprotonate the N-hydroxy group, forming the more nucleophilic N-hydroxyethanimidate anion. The strength and steric properties of the base are critical.
-
The Causality: An insufficiently strong base will not generate enough of the active nucleophile, leading to a sluggish or incomplete reaction. Conversely, a highly nucleophilic base might compete with the imidate and react directly with your electrophile.
-
Solution & Protocol:
-
For Alkyl Halides/Sulfonates: A moderately strong, non-nucleophilic base is often ideal. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile is a common starting point. For less reactive electrophiles, a stronger base like sodium hydride (NaH) in THF can be effective.
-
For Sensitive Substrates: If your electrophile is prone to elimination reactions, a bulkier base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be a better choice.[4]
-
Experimental Approach: If the yield is low, consider screening a small panel of bases (e.g., K₂CO₃, Cs₂CO₃, NaH, DBU) to identify the optimal choice for your specific substrate.
-
Possible Cause 3: Poor Leaving Group on the Electrophile
The reaction is a nucleophilic substitution (Sₙ2). The rate and success of this reaction are highly dependent on the quality of the leaving group attached to your substrate.
-
The Causality: A good leaving group is a species that is stable on its own after detaching from the electrophile. Poor leaving groups (like -OH or -OR) will not be displaced by the imidate nucleophile.
-
Solution & Protocol:
-
Activate Alcohols: If your electrophile is an alcohol, it must first be converted into a substrate with a better leaving group. Mesylates (-OMs) and tosylates (-OTs) are excellent choices. A standard protocol involves reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine.[4]
-
Halides: Alkyl iodides are generally the most reactive, followed by bromides and then chlorides. If you are using an alkyl chloride and observing low reactivity, consider converting it to the corresponding iodide via a Finkelstein reaction (e.g., using NaI in acetone).
-
Q2: My reaction is working, but I am generating significant byproducts. How can I improve the selectivity?
Byproduct formation often points to competing reaction pathways. Identifying the source of these byproducts is key to suppressing them.
Possible Cause 1: Lossen Rearrangement
In some cases, particularly with certain substrates or under harsh conditions, the O-acylated or O-sulfonylated intermediate can undergo a Lossen rearrangement.
-
The Causality: This rearrangement involves the migration of the group attached to the imidate carbon to the nitrogen atom, leading to the formation of an isocyanate or its derivatives. This pathway is mentioned as a potential side reaction in related systems.[5]
-
Solution & Protocol:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor progress by TLC or LC-MS.
-
Avoid Excess Base: Use of a slight excess (1.1-1.2 equivalents) of base is usually sufficient. A large excess can sometimes promote side reactions.
-
Possible Cause 2: Hydrolysis During Aqueous Workup
The imidate functional group, both in the starting material and the product, can be sensitive to acidic or basic conditions, leading to hydrolysis back to a hydroxamic acid or other decomposition products.
-
The Causality: The C=N bond of the imidate is susceptible to cleavage under harsh pH conditions.
-
Solution & Protocol:
-
Neutral Workup: Quench the reaction by adding a neutral or mildly acidic salt solution, such as saturated aqueous ammonium chloride (NH₄Cl).
-
Minimize Contact Time: Perform extractions quickly and avoid letting the reaction mixture sit in aqueous layers for extended periods.
-
Drying: Ensure the organic layer is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before solvent evaporation to remove all traces of water.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for reactions with this compound?
A: Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the base without interfering with the nucleophile. Tetrahydrofuran (THF), acetonitrile (CH₃CN), and N,N-dimethylformamide (DMF) are excellent starting points.[6] The choice often depends on the required reaction temperature and the solubility of your specific substrates.
Q: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) as the imidate may not be UV-active. For more quantitative analysis and to check for byproduct formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.
Q: Are there alternatives to this compound for making O-substituted hydroxylamines?
A: Yes, several methods exist. The Mitsunobu reaction using N-hydroxyphthalimide is a classic alternative, though it requires stoichiometric amounts of phosphine and azodicarboxylate reagents which can be difficult to remove.[5] Another common method involves the O-alkylation of tert-butyl N-hydroxycarbamate, followed by acidic deprotection, which is a robust two-step process.[4][7] this compound is often favored for its directness and good yields in many applications.[1][5]
Q: What are the primary safety concerns when working with this reagent?
A: this compound is classified as a flammable liquid and vapor.[8] It is also an irritant, causing skin and serious eye irritation.[2][8][9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] It is also moisture-sensitive.[9]
Data & Workflow Summaries
Tables for Quick Reference
Table 1: Recommended Starting Conditions for O-Alkylation Reactions
| Parameter | Recommendation | Rationale |
| Electrophile | Alkyl Iodide, Bromide, Mesylate, or Tosylate | These are excellent leaving groups, facilitating the Sₙ2 reaction.[4] |
| Base | K₂CO₃ or Cs₂CO₃ (1.2 eq.) | Good starting bases for general applications.[11] |
| NaH (1.1 eq.) in THF | For less reactive electrophiles. Requires strictly anhydrous conditions. | |
| Solvent | Acetonitrile (CH₃CN) or DMF | Polar aprotic solvents that promote Sₙ2 reactions.[6] |
| Temperature | 25 °C to 80 °C | Start at room temperature; heat as needed based on reaction monitoring.[12] |
| Stoichiometry | Imidate (1.0-1.2 eq.), Electrophile (1.0 eq.) | A slight excess of the nucleophile can help drive the reaction to completion. |
Table 2: Rapid Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| No Reaction | Reagent degradation | Use fresh, properly stored reagent. Ensure anhydrous conditions. |
| Poor leaving group | Convert alcohols to mesylates/tosylates; use bromides/iodides over chlorides. | |
| Base too weak | Switch to a stronger base (e.g., from K₂CO₃ to NaH). | |
| Low Yield | Incomplete reaction | Increase temperature or reaction time; switch to a more effective base/solvent. |
| Hydrolysis on workup | Use a neutral quench (e.g., aq. NH₄Cl) and minimize water contact. | |
| Multiple Spots on TLC | Side reactions | Lower the reaction temperature; use a non-nucleophilic base. |
| Impure starting materials | Purify reagents before use. |
Experimental Workflow & Mechanism Diagrams
Caption: Standard experimental workflow for O-alkylation using this compound.
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc [chemsrc.com]
- 4. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 8. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brainly.com [brainly.com]
Common byproducts in Ethyl N-hydroxyethanimidate synthesis and their removal
Welcome to the technical support center for the synthesis of Ethyl N-hydroxyethanimidate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this versatile reagent. Our goal is to equip you with the expertise to identify, mitigate, and resolve issues related to byproduct formation and removal, ensuring the integrity and purity of your final product.
Introduction to the Synthesis and its Challenges
The synthesis of this compound (EHN) is a cornerstone for various applications in medicinal and agricultural chemistry, serving as a key intermediate.[1] The most prevalent synthetic route involves a two-step process: the Pinner reaction of acetonitrile and ethanol to form ethyl acetimidate hydrochloride, followed by the reaction of this intermediate with hydroxylamine. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield and purity.
This guide will dissect the common byproducts encountered in this synthesis and provide validated protocols for their effective removal.
Diagram: Synthetic Pathway and Byproduct Formation
Caption: Synthetic pathway of this compound and points of byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is low, and I've isolated a significant amount of a white, water-soluble solid. What is this, and how can I prevent its formation?
A1: The white, water-soluble solid is most likely an ammonium salt, such as ammonium chloride, which is a common byproduct of the reaction between the ethyl acetimidate hydrochloride intermediate and hydroxylamine.[2] Its formation is stoichiometric to the production of your desired product.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure that the Pinner reaction is conducted under strictly anhydrous conditions. The presence of water can lead to the hydrolysis of the Pinner salt intermediate to ethyl acetate and ammonia.[3][4]
-
Temperature Control: The Pinner reaction's intermediate, the imidate salt, is thermally unstable. Elevated temperatures can cause it to decompose into acetamide and an alkyl chloride, reducing the amount of intermediate available to form the final product.[3][5]
-
Stoichiometry: Precise control over the stoichiometry of reactants is crucial. An excess of hydroxylamine will not necessarily improve the yield and can complicate purification.
Removal:
The ammonium salt byproduct is readily removed by filtration. After the reaction is complete, the solid can be filtered from the reaction mixture. Washing the filter cake with a small amount of a non-polar solvent can help recover any entrained product.
Q2: My final product is contaminated with a sweet-smelling liquid. GC-MS analysis suggests the presence of ethyl acetate. How did this form, and how can I remove it?
A2: Ethyl acetate is a common byproduct resulting from the hydrolysis of either the ethyl acetimidate hydrochloride intermediate or the final product, this compound. This is often due to the presence of water in the reaction mixture.
Causality and Prevention:
-
Moisture Sensitivity: The Pinner salt intermediate is highly susceptible to hydrolysis.[3] Any moisture present during the first step of the synthesis will lead to the formation of ethyl acetate.
-
Product Stability: this compound itself can undergo hydrolysis, especially under acidic or basic conditions during workup, to yield ethyl acetate and hydroxylamine.
Removal Protocol: Fractional Distillation
Due to the significant difference in boiling points between this compound (boiling point information can be variable, but it is substantially higher than ethyl acetate) and ethyl acetate (77 °C), fractional distillation is an effective purification method.
| Compound | Boiling Point (°C at 1 atm) |
| Ethyl Acetate | 77 |
| Ethanol | 78 |
| Acetonitrile | 82 |
| This compound | >150 (Decomposes) |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column to enhance separation efficiency.
-
Vacuum Application: Due to the thermal sensitivity of the product, distillation should be performed under reduced pressure to lower the boiling point and prevent decomposition.
-
Heating: Gently heat the crude product in a round-bottom flask using a heating mantle with stirring.
-
Fraction Collection:
-
Fore-run: Collect the initial low-boiling fraction, which will primarily consist of residual solvents (e.g., ethanol) and ethyl acetate.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, collect the pure product in a separate receiving flask.
-
-
Monitoring: Monitor the distillation process by observing the temperature at the head of the column. A stable temperature plateau indicates the collection of a pure fraction.
Q3: I have identified acetamide as a significant impurity in my crude product. What is the source of this byproduct?
A3: The presence of acetamide is a strong indicator that the ethyl acetimidate hydrochloride (Pinner salt) intermediate has undergone thermal decomposition.[3][5] This can also occur if the intermediate is exposed to moisture, leading to hydrolysis to the corresponding amide.[6]
Mitigation Strategies:
-
Low-Temperature Reaction: Maintain a low temperature (typically around 0 °C) during the Pinner reaction and the subsequent reaction with hydroxylamine to minimize thermal decomposition of the imidate salt.[5]
-
Anhydrous Conditions: As with the formation of ethyl acetate, ensuring strictly anhydrous conditions is critical to prevent hydrolysis of the imidate to acetamide.
Removal Protocol: Solvent Extraction
Acetamide has good water solubility, whereas this compound is more soluble in organic solvents. This difference in solubility can be exploited for purification via solvent extraction.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. The acetamide will preferentially partition into the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any remaining water from the organic layer.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
Q4: My reaction seems to have stalled, and I have a significant amount of unreacted starting materials (acetonitrile, ethanol). How can I drive the reaction to completion?
A4: Incomplete reaction is often a result of insufficient acid catalyst or loss of the gaseous HCl before it can effectively catalyze the Pinner reaction.
Troubleshooting:
-
Effective HCl Introduction: Ensure a steady and continuous stream of dry HCl gas is bubbled through the reaction mixture.
-
Reaction Time: The Pinner reaction can be slow. Allowing for sufficient reaction time, often overnight with stirring at low temperature, is crucial for driving the reaction to completion.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by quenching a small aliquot and analyzing it by GC-MS.
Diagram: Troubleshooting Logic for Byproduct Removal
Caption: Decision tree for the purification of this compound.
Purity Assessment
The purity of the final this compound product should be assessed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.[7][8] The presence of characteristic peaks for byproducts such as ethyl acetate or acetamide can be readily identified. Quantitative NMR (qNMR) can be employed for accurate purity determination.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities in the final product.
References
- Roger, R., & Neilson, D. G. (1961).
-
What is the mechanism of Acetamide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Pinner Reaction - J&K Scientific. (2025, June 4). Retrieved from [Link]
-
KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters - Semantic Scholar. (2018, March 31). Retrieved from [Link]
- Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents. (n.d.).
-
Pinner reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted compounds - Google Patents. (n.d.).
-
Reactions of Hydroxylamine With Acetoacetyl Thioesters or Ethyl Acetoacetate - PubMed. (1970, October). Retrieved from [Link]
-
(PDF) KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters - ResearchGate. (2018, April). Retrieved from [Link]
- Process for the preparation of organo N-hydroxyimidates - Google Patents. (n.d.).
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023, March 13). Retrieved from [Link]
-
Pinner Reaction | NROChemistry. (n.d.). Retrieved from [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6). Retrieved from [Link]
-
Chemistry of Imidates | PDF | Amine | Ester - Scribd. (n.d.). Retrieved from [Link]
-
Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. (2019, November 18). Retrieved from [Link]
-
Elucidation of the acetamide hydrolysis mechanism using QM metadynamics simulations as a model for amide hydrolysis in proteins | Center for Molecular Modeling. (n.d.). Retrieved from [Link]
-
A Lewis acid-promoted Pinner reaction - PMC - NIH. (2013, August 2). Retrieved from [Link]
-
13 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Process for preparation of oximes and resulting products - Google Patents. (n.d.).
-
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates | Request PDF. (2025, August 6). Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014, November 7). Retrieved from [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) - YouTube. (2014, April 20). Retrieved from [Link]
-
Ethyl N-hydroxyacetimidate - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]
- Hydrolysis of acetonitrile to acetamide - US3040095A - Google Patents. (n.d.).
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) - YouTube. (2018, September 2). Retrieved from [Link]
-
Amidine synthesis by imidoylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]
-
Distilling Ethyl Alcohol From Hand Sanitizer (Absolute Ethanol) | Obtaining Lab Solvents (episode 3) - YouTube. (2022, March 27). Retrieved from [Link]
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- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 7. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Stability and decomposition pathways of Ethyl N-hydroxyethanimidate under reaction conditions
Prepared by: Senior Application Scientist, Chemical Dynamics Division
This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with Ethyl N-hydroxyethanimidate (CAS: 10576-12-2). It provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address common challenges encountered during its use, storage, and analysis. Our focus is on ensuring the stability of the compound and understanding its decomposition pathways to maintain experimental integrity.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary characteristics?
This compound, also known as Ethyl acetohydroxamate, is an organic compound with the molecular formula C₄H₉NO₂.[1][2][3] It is recognized as a valuable intermediate in the synthesis of agricultural and pharmaceutical products, particularly for creating substituted hydroxylamines.[4]
Key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 10576-12-2 | [5][6][7] |
| Molecular Weight | 103.12 g/mol | [1][2] |
| Appearance | Colorless to pale yellow fused solid or clear liquid | [6][8] |
| Melting Point | 23-25 °C (lit.) | [5] |
| Storage | Recommended at 2-8°C | [5][9] |
| Primary Hazards | Flammable liquid and vapor. Causes skin and eye irritation/damage. | [1][10][11] |
What are the main factors that influence the stability of this compound?
The stability of this compound is primarily influenced by pH, temperature, and the presence of strong acids, bases, or oxidizing agents .[11] The N-hydroxyimidate functional group is susceptible to hydrolysis, which is the principal decomposition pathway.
-
pH: The rate of hydrolysis is significantly dependent on the pH of the medium. Both strongly acidic and strongly basic conditions can catalyze the breakdown of the molecule.[12][13][14] In near-neutral conditions, the rate of hydrolysis is generally much slower.[12][15]
-
Temperature: As with most chemical reactions, the rate of decomposition increases with temperature. Storing the compound at elevated temperatures will accelerate degradation. For this reason, refrigerated storage (2-8°C) is recommended.[5]
-
Incompatible Materials: Contact with strong acids, bases, and oxidizing agents should be avoided as they can promote rapid decomposition.[11]
What are the expected decomposition products of this compound?
Under typical hydrolytic conditions (the most common decomposition route), the C-O bond of the ethyl ester or the C=N bond is cleaved. The expected major decomposition products are acetic acid (or acetate under basic conditions) and O-ethylhydroxylamine . The general mechanism involves nucleophilic attack at the carbon of the C=N group, similar to the hydrolysis of amides.[12][16][17]
How can I monitor the stability of my this compound sample over time?
The most reliable method for monitoring the stability and purity of this compound is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[7] This technique allows for the separation and quantification of the parent compound from its potential degradation products. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid for better peak shape.[7] Periodically running a sample and comparing the peak area of the parent compound against a reference standard can provide a quantitative measure of its stability.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with this compound.
Issue 1: Rapid Loss of Starting Material in Aqueous Reactions
-
Symptom: You observe a significantly lower yield than expected, and analysis (e.g., by TLC or LC-MS) shows the disappearance of your starting material and the appearance of new, more polar spots/peaks.
-
Probable Cause: Hydrolysis of the N-hydroxyimidate group due to unfavorable pH conditions in your reaction mixture.
-
Causality Explained: The stability of molecules with ester and amide-like bonds is highly pH-dependent.[14] Acidic conditions protonate the nitrogen or oxygen atoms, making the carbonyl carbon more electrophilic and susceptible to attack by water.[16] Basic conditions generate hydroxide ions, which are strong nucleophiles that directly attack the carbonyl carbon.[13]
-
Solutions:
-
Measure and Buffer the pH: Before adding your this compound, measure the pH of your reaction medium. If it is outside the range of pH 6-8, consider using a suitable buffer system (e.g., phosphate or HEPES) to maintain a near-neutral pH, where the compound is most stable.[12]
-
Lower the Temperature: If the reaction allows, running it at a lower temperature can significantly slow the rate of hydrolysis.
-
Use Anhydrous Solvents: If your reaction chemistry permits, switching to anhydrous organic solvents will prevent hydrolysis altogether. Synthesis protocols for this compound often emphasize anhydrous conditions.[4]
-
Issue 2: Inconsistent Results or Unexpected Side Products
-
Symptom: Batch-to-batch variability in reaction outcomes, or the formation of unexpected side products that are not related to decomposition.
-
Probable Cause: The presence of impurities in your this compound starting material or reaction with other nucleophiles/electrophiles.
-
Causality Explained: The synthesis of this compound can result in residual starting materials (e.g., ethyl acetimidate, hydroxylamine) or byproducts.[4] Furthermore, the hydroxamate moiety itself can act as a potent nucleophile, especially in its deprotonated form, reacting with electrophiles in the reaction mixture.[18]
-
Solutions:
-
Verify Purity: Before use, verify the purity of your starting material using a validated analytical method like GC or HPLC.[6] Commercial sources typically specify a purity of 95-97%.[5][9]
-
Analyze for Impurities: If you suspect impurities, use LC-MS or GC-MS to identify them. Common synthesis-related impurities might include unreacted intermediates.
-
Consider Nucleophilicity: Be aware that the N-hydroxy group is nucleophilic. If your reaction contains strong electrophiles, you may be forming O-alkylated or O-acylated side products.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing issues related to the stability of this compound.
Caption: A step-by-step workflow for troubleshooting experiments.
Decomposition Pathways & Mechanisms
The primary mode of decomposition for this compound in protic solvents is hydrolysis. The mechanism is analogous to that of amide hydrolysis and is catalyzed by either acid or base.
Sources
- 1. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl acetohydroximate | C4H9NO2 | CID 99894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4743701A - Process for the preparation of organo N-hydroxyimidates - Google Patents [patents.google.com]
- 5. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc [chemsrc.com]
- 6. Ethyl N-hydroxyacetimidate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Ethanimidic acid, N-hydroxy-, ethyl ester | SIELC Technologies [sielc.com]
- 8. Ethyl N-hydroxyacetimidate, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 18. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in palladium-catalyzed reactions with Ethyl N-hydroxyethanimidate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, specifically low conversion rates, when using Ethyl N-hydroxyethanimidate as a coupling partner. Our goal is to provide a logical, cause-and-effect framework for troubleshooting, grounded in established mechanistic principles and field-proven strategies.
Introduction: The Challenge of C-N Coupling with N-Hydroxyimidates
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become a cornerstone of modern synthesis, enabling the formation of arylated amines from aryl (pseudo)halides.[1] this compound presents a unique N-nucleophile. While promising for accessing versatile N-arylated hydroxylamine derivatives, its electronic properties and the presence of the N-OH group introduce specific challenges that can lead to incomplete reactions. This guide provides a systematic approach to diagnosing and resolving these issues.
Section 1: Troubleshooting Guide - A Systematic Approach to Low Conversion
Low or stagnant conversion is the most common issue reported. The root cause can typically be traced to one of four areas: Reagent Integrity, Reaction Atmosphere, Catalytic Cycle Inefficiency, or Competing Side Reactions. We will address these in a logical, sequential manner.
Question 1: My reaction shows little to no product formation after several hours. Where should I begin my investigation?
Answer: Before scrutinizing the catalytic system, it is crucial to validate the foundational components of your experiment. In over 80% of cases, low conversion is linked to issues with reagents or the reaction environment, not a fundamental flaw in the chosen catalytic components.
Follow this initial diagnostic workflow:
Caption: Initial troubleshooting workflow for low conversion.
Causality Explained:
-
Reagent Integrity:
-
Palladium(0) Catalysts: These are highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides. Ensure your Pd source is stored and handled under inert gas.[2]
-
This compound: Verify its purity. While generally stable, impurities can act as catalyst poisons.
-
Solvents & Bases: Anhydrous conditions are critical. Water can hydrolyze activated intermediates and react with strong bases, altering reaction stoichiometry and pH.[3] Strong bases like sodium tert-butoxide are particularly hygroscopic and should be handled exclusively in a glovebox.[4]
-
-
Inert Atmosphere: The catalytic cycle relies on the Pd(0) oxidation state. Oxygen readily oxidizes Pd(0) to Pd(II), effectively removing it from the catalytic cycle and halting the reaction. Rigorous degassing is non-negotiable.[2]
Question 2: My setup is solid, but conversion remains poor. How do I optimize the core catalytic components (Palladium, Ligand, Base)?
Answer: This points to an inefficient catalytic cycle. The synergy between the palladium precursor, ligand, and base is paramount and is highly substrate-dependent. For C-N bond formation with an N-OH nucleophile, careful tuning is required.
The general catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination and deprotonation of the N-hydroxyethanimidate, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1] Each step has specific requirements.
Sources
Technical Support Center: Purification of Crude Ethyl N-hydroxyethanimidate
Welcome to the technical support guide for the purification of crude Ethyl N-hydroxyethanimidate (CAS 10576-12-2). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material after synthesis. We will move beyond simple protocols to explain the underlying principles and troubleshoot common issues, ensuring you can adapt these methods to your specific experimental context.
Understanding Your Compound: Physicochemical Properties
Effective purification begins with a solid understanding of the target molecule's properties. This compound is a relatively simple molecule, but its characteristics present unique purification challenges.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | [1][2] |
| Molecular Weight | 103.12 g/mol | [1][2] |
| Appearance | Colorless to pale yellow fused solid or clear liquid | [3][4] |
| Melting Point | ~23-25 °C | [5] |
| XLogP3 (Polarity) | 0.7 | [1][2] |
| Hazards | Flammable liquid and vapor | [1][6] |
The low melting point is a critical factor; the compound may be a liquid or a low-melting solid at ambient laboratory temperatures. This influences the choice between distillation, chromatography, and recrystallization.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities are almost always a direct result of the synthetic route. A common synthesis involves the reaction of ethyl acetimidate hydrochloride with a hydroxylamine salt in the presence of a base like ammonia[7]. Therefore, your crude product may contain:
-
Starting Materials: Unreacted ethyl acetimidate hydrochloride, hydroxylamine salts.
-
Solvents: Residual solvents from the reaction, such as dimethylformamide (DMF), toluene, or ethanol[7].
-
By-products: Inorganic salts like ammonium chloride or ammonium sulfate, which are formed during the neutralization step[7].
-
Water: Introduced during the workup or from atmospheric moisture.
Q2: My product is an oil, but the literature says it's a solid. What should I do?
A2: This is a common issue given the compound's low melting point (~23-25 °C)[5]. The presence of residual solvents or impurities can depress the melting point, causing it to present as an oil or waxy solid. The purification strategy should be chosen accordingly. If the product is an oil, vacuum distillation or column chromatography are the preferred methods. If it is a solid, recrystallization can be attempted, though care must be taken to avoid "oiling out."
Q3: Is this compound stable?
A3: The stability is moderate. The N-hydroxyimidate functionality can be sensitive to strong acids and prolonged heating. While it is stable enough for vacuum distillation, high temperatures during atmospheric distillation would likely cause decomposition[7]. The N-O bond can be labile, particularly on acidic surfaces, which is a key consideration for purification by silica gel chromatography.
Q4: Which purification technique offers the highest purity?
A4: For achieving the highest purity (>99%), flash column chromatography is generally the most effective method as it can separate closely related impurities. However, it is often best suited for smaller to moderate scales (mg to grams). For larger quantities where a purity of >97% is acceptable, vacuum distillation is a more practical and scalable choice.
Part 2: Purification Protocols & Troubleshooting Guides
We will now explore the three primary purification techniques. Each section includes the guiding principles, a step-by-step protocol, a workflow diagram, and a troubleshooting guide in a Q&A format.
Method 1: Vacuum Distillation
Guiding Principle: This technique is ideal for thermally stable liquids or low-melting solids. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for vaporization and subsequent condensation, leaving non-volatile impurities (like salts) behind. This method is highly effective for removing residual high-boiling solvents (e.g., DMF) and inorganic salts. A patent for a related synthesis describes isolating the product using a wiped-film evaporator at 95 °C under 20 mmHg, demonstrating its suitability for distillation[7].
-
Preparation: Ensure your crude product is free of significant amounts of low-boiling solvents by concentrating it on a rotary evaporator first.
-
Apparatus Setup: Assemble a short-path distillation apparatus. It is crucial that all glassware is completely dry to prevent hydrolysis. Use a magnetic stir bar in the distilling flask for smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved (ideally <10 mmHg), begin heating the distillation flask using a heating mantle and a stir plate.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The pure product should be a clear, colorless liquid or a white solid condensing in the receiving flask.
-
Completion: Stop the distillation when the temperature rises, or when only a dark, tarry residue remains in the distilling flask. Allow the apparatus to cool completely before slowly re-introducing air.
Caption: Workflow for purification by vacuum distillation.
-
Q: My product seems to be decomposing (turning dark) in the distillation flask before it boils. What's wrong?
-
A: This indicates thermal instability. The two most common causes are excessive temperature or a poor vacuum. First, ensure your vacuum pump is pulling a sufficiently low pressure (<10 mmHg). A better vacuum will lower the boiling point. Second, ensure your heating mantle is not set too high; heat the material gently and gradually.
-
-
Q: The product is 'bumping' violently instead of boiling smoothly.
-
A: This is due to uneven heating and lack of nucleation sites. Always use a magnetic stir bar and ensure it is stirring vigorously. For very viscous oils, mechanical stirring may be necessary. Using a short-path apparatus minimizes this issue.
-
-
Q: I can't achieve a good vacuum.
-
A: Check every joint and connection in your apparatus for leaks. Ensure all glass joints are properly greased (use a minimal amount of high-vacuum grease) and that all tubing is intact and rated for vacuum. Check the oil level and quality in your vacuum pump.
-
Method 2: Flash Column Chromatography
Guiding Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). This compound, with a moderately polar character (XLogP3 of 0.7), is well-suited for normal-phase chromatography on silica gel[1][2]. This method excels at separating impurities with similar boiling points but different polarities.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of ~0.3 for the product.
-
Stationary Phase Neutralization (Critical Step): The N-hydroxy group can be sensitive to the acidic nature of standard silica gel, potentially causing streaking or degradation[8]. To mitigate this, consider neutralizing your silica. Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (Et₃N) by volume.
-
Column Packing: Pack a glass column with the neutralized silica slurry. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading). This technique generally provides better resolution than loading the sample as a liquid (wet loading).
-
Elution: Begin running the eluent through the column under positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Caption: Workflow for purification by flash column chromatography.
-
Q: My compound is streaking or tailing badly on the TLC plate and the column.
-
A: This is a classic sign of the compound interacting too strongly or irreversibly with the acidic silica gel. The primary solution is to use a neutralized stationary phase by adding 1% triethylamine to your eluent system during both column packing and elution[8]. This deactivates the acidic silanol groups.
-
-
Q: I'm getting poor separation between my product and an impurity.
-
A: Your eluent system is not optimized. If the impurity is running higher (less polar) than your product, decrease the polarity of your eluent (e.g., use less ethyl acetate in hexanes). If the impurity is running lower (more polar), increase the eluent polarity. If a simple binary mixture doesn't work, consider adding a third solvent or switching to a different solvent system entirely (e.g., dichloromethane/methanol).
-
-
Q: I have low recovery of my product from the column.
-
A: This suggests your product is irreversibly binding to or decomposing on the silica gel. Again, neutralizing the silica with triethylamine is the first step. If that doesn't solve the problem, you may need to switch to a less acidic stationary phase, such as alumina (neutral or basic), or consider reverse-phase chromatography.
-
Method 3: Recrystallization
Guiding Principle: This technique relies on the difference in solubility of the target compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, allowing pure crystals to form upon cooling while impurities remain in the solution. This method is only viable if your crude product is a solid.
-
Solvent Selection: The key to successful recrystallization is finding the right solvent. Test small batches. A good solvent should not dissolve the compound at room temperature but should dissolve it completely when heated. Good candidates for a moderately polar compound like this might include diethyl ether, toluene, or a mixed solvent system like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions near its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Caption: Workflow for purification by recrystallization.
-
Q: My compound "oiled out" instead of forming crystals.
-
A: This happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. Try using a lower-boiling point solvent. Alternatively, let the solution cool even more slowly or add a seed crystal to encourage proper crystal lattice formation.
-
-
Q: No crystals are forming, even after cooling in an ice bath.
-
A: You may have used too much solvent. Try evaporating some of the solvent and cooling the solution again. If that fails, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If the compound is simply too soluble, you will need to find a different solvent system.
-
-
Q: My final product is still impure.
-
A: The chosen solvent may not be effective at leaving the specific impurity in the solution. You may need to try a different solvent. Alternatively, the cooling may have been too rapid, causing impurities to be trapped (occluded) within the crystal lattice. A second recrystallization is often necessary to achieve high purity.
-
References
-
Interchim. (n.d.). Purification of Hydroxamic acids using PF-15C18AQ-F0025. Application Note #039. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6386647, N-Hydroxyethanimidic acid, ethyl ester. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5363167, Ethyl N-hydroxyacetimidate. Available at: [Link]
- Mathew, C. T., et al. (1988). Process for the preparation of organo N-hydroxyimidates. U.S. Patent No. 4,743,701.
-
Reddy, A. S., et al. (2011). A Convenient Method for the Preparation of Hydroxamic Acids. ResearchGate. Available at: [Link]
-
Schömer, M., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Hydroxamic acid. Available at: [Link]
- Chang, M. K. (1991). Process for isolating hydroxamic acids. U.S. Patent No. 5,015,765.
-
SIELC Technologies. (2018). Ethanimidic acid, N-hydroxy-, ethyl ester. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 99894, Ethyl acetohydroximate. Available at: [Link]
-
Chemsrc. (n.d.). Ethyl N-hydroxyacetimidate. Available at: [Link]
-
LookChem. (n.d.). Purification of Ethyl acetate. Chempedia. Available at: [Link]
-
Reddit. (2021). flash column chromatography (silica) of N-hydroxysuccinimidyl ester. r/Chempros. Available at: [Link]
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- 3. Ethyl N-hydroxyacetimidate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Ethyl N-hydroxyacetimidate, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc [chemsrc.com]
- 6. Ethyl acetohydroximate | C4H9NO2 | CID 99894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4743701A - Process for the preparation of organo N-hydroxyimidates - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
Technical Support Center: A Guide to Managing Ethyl N-hydroxyethanimidate in Experimental Settings
Welcome to the comprehensive technical support guide for Ethyl N-hydroxyethanimidate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. By understanding its properties and implementing proper handling techniques, you can ensure the integrity of your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
This compound, also known as ethyl acetohydroximate, is an organic compound with the chemical formula C₄H₉NO₂.[1][2] Its structure contains an imidate functional group, which is susceptible to hydrolysis. The presence of water can lead to the decomposition of the compound, breaking it down into ethyl acetate and hydroxylamine.[3][4][5] This degradation not only reduces the purity of the reagent but can also introduce byproducts that may interfere with your intended chemical reactions.[6]
Q2: What are the visible signs of degradation in this compound?
Fresh, high-purity this compound typically appears as a colorless to pale yellow liquid or a fused solid, as its melting point is between 23-25 °C.[7][8] Upon degradation due to moisture exposure, you might observe a change in color, the formation of precipitates, or a noticeable change in viscosity. If you suspect degradation, it is advisable to use a fresh batch of the reagent to avoid compromising your experimental results.
Q3: How should I properly store this compound to maintain its stability?
To ensure the longevity and purity of this compound, it is crucial to store it under anhydrous (dry) and inert conditions.[9] The recommended storage temperature is between 2-8°C.[7][10] It should be kept in a tightly sealed container, preferably under an inert gas like nitrogen or argon, to prevent the ingress of atmospheric moisture.[11] For long-term storage, a desiccator containing a suitable drying agent can provide an additional layer of protection.[12][13][14]
Q4: Can I use standard laboratory glassware for my experiments with this reagent?
While standard glassware can be used, it must be rigorously dried before use. Glass surfaces have a thin film of adsorbed moisture that can be detrimental to moisture-sensitive reactions.[15][16] It is best practice to oven-dry your glassware at a minimum of 125°C overnight or flame-dry it under a stream of inert gas immediately before use.[15][17]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound and provides step-by-step solutions.
Scenario 1: My reaction yield is consistently low or the reaction fails to proceed.
Possible Cause: Degradation of this compound due to moisture contamination.
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting your experiment, visually inspect the this compound for any signs of degradation as mentioned in the FAQs. If in doubt, use a fresh, unopened container of the reagent.
-
Ensure Anhydrous Solvents: Solvents are a common source of water contamination. Use freshly distilled or commercially available anhydrous solvents. Ensure that solvents are stored over molecular sieves or another appropriate drying agent.[18]
-
Implement Inert Atmosphere Techniques: The reaction should be conducted under an inert atmosphere of nitrogen or argon.[11][19][20] This can be achieved using a Schlenk line or a glove box.[15][21][22] A simple setup using a balloon filled with inert gas can also be effective for less sensitive reactions.[23]
-
Proper Reagent Transfer: Use dry syringes or cannulas to transfer this compound and other reagents.[24][25] Flush the syringe with inert gas before drawing up the liquid to displace any air and moisture inside.[23][26]
Scenario 2: I'm observing unexpected side products in my reaction mixture.
Possible Cause: The hydrolysis byproducts of this compound (ethyl acetate and hydroxylamine) are participating in unintended side reactions.
Troubleshooting Steps:
-
Strict Moisture Exclusion: Re-evaluate your experimental setup to identify and eliminate all potential sources of moisture. This includes glassware, solvents, reagents, and the reaction atmosphere.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction at different time points. This can help you identify the formation of side products early on and adjust your reaction conditions accordingly.
-
Purification of Starting Materials: Ensure that all other reactants are pure and dry. Impurities in other starting materials can also lead to unexpected outcomes.
Scenario 3: The physical state of my this compound seems to have changed during storage.
Possible Cause: The reagent has been exposed to moisture, leading to hydrolysis and potential polymerization or other decomposition pathways.
Troubleshooting Steps:
-
Assess Storage Conditions: Review your storage protocol. Is the container properly sealed? Is it stored in a cool, dry place? If using a desiccator, is the desiccant still active?[12]
-
Discard and Replace: It is generally not recommended to attempt to purify degraded this compound. The most reliable solution is to discard the compromised reagent and start with a fresh batch.
-
Improve Storage Practices: For future storage, consider using smaller aliquot-sized containers to minimize the exposure of the bulk reagent to the atmosphere each time it is used.
Experimental Protocols
Protocol 1: Setting up a Moisture-Sensitive Reaction under an Inert Atmosphere
This protocol outlines the fundamental steps for performing a reaction with this compound while minimizing moisture exposure.
Materials:
-
Oven-dried or flame-dried round-bottom flask with a sidearm (Schlenk flask)
-
Oven-dried magnetic stir bar
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Dry syringes and needles
-
Anhydrous solvents and other reagents
Procedure:
-
Glassware Preparation: Assemble the hot, oven-dried glassware while flushing it with a stream of dry nitrogen or argon.[15]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum and connect the sidearm to the inert gas line via tubing. Allow the inert gas to flow for several minutes to displace the air inside the flask.
-
Solvent Addition: Using a dry syringe, transfer the required volume of anhydrous solvent into the reaction flask.
-
Reagent Addition:
-
Liquids: Use a separate dry syringe for each liquid reagent. Pierce the septum with the needle and add the reagent dropwise to the stirred solution.
-
Solids: If the solid is stable in air for a short period, it can be added quickly by briefly removing the septum. For highly sensitive solids, a glove box is recommended.[17]
-
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system. This can be monitored with an oil bubbler.
Protocol 2: Transfer of this compound Using a Syringe
This protocol details the correct technique for transferring a moisture-sensitive liquid like this compound.
Procedure:
-
Prepare the Syringe: Take a clean, dry syringe and flush it with inert gas at least three times. To do this, draw inert gas into the syringe and then expel it.
-
Pressurize the Reagent Bottle: If the this compound is in a Sure/Seal™ bottle or a similar container with a septum, pierce the septum with a needle connected to the inert gas line to create a slight positive pressure.
-
Withdraw the Reagent: Pierce the septum with the needle of the flushed syringe and insert the needle tip below the surface of the liquid. Slowly draw the desired volume of the reagent into the syringe.
-
Remove Gas Bubbles: Invert the syringe and gently push the plunger to expel any gas bubbles back into the reagent bottle.
-
Transfer to Reaction Flask: Withdraw the needle from the reagent bottle and quickly insert it through the septum of the reaction flask. Inject the reagent into the reaction mixture.
-
Rinse the Syringe: After use, immediately rinse the syringe and needle with an appropriate dry solvent to prevent clogging and degradation of the syringe.
Visualizations
Workflow for Handling a Moisture-Sensitive Reagent
Caption: Experimental workflow for moisture-sensitive reactions.
Degradation Pathway of this compound
Caption: Hydrolysis of this compound.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[7][10] | Reduces the rate of potential decomposition reactions. |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon)[11] | Prevents contact with atmospheric moisture and oxygen. |
| Compatible Solvents | Anhydrous Aprotic Solvents (e.g., THF, Diethyl Ether, Toluene) | These solvents do not have reactive protons that can contribute to the degradation of the imidate. |
| Drying Agents for Solvents | Molecular Sieves (3Å or 4Å), Sodium/Benzophenone Ketyl | Effectively remove trace amounts of water from solvents. |
| Glassware Preparation | Oven-dry (>125°C) or Flame-dry[15][17] | Removes adsorbed water from glass surfaces. |
References
-
Terra Universal. Moisture-Free Storage: Nitrogen or Desiccant?. Terra Universal. Available from: [Link]
-
Boston Med Supply. (2025). Laboratory Desiccators: Uses, Types & How They Protect Samples. Boston Med Supply. Available from: [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. ResearchGate. Available from: [Link]
-
Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. Available from: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available from: [Link]
-
Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals. University of California, Berkeley. Available from: [Link]
-
Organic Chemistry Lab Techniques. (2022). Inert Atmosphere, with no O2. YouTube. Available from: [Link]
-
Sorbipak. Desiccants for Industrial Chemical shipping & storage containers. Sorbipak. Available from: [Link]
-
ACS Publications. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. Available from: [Link]
-
Glassment. (2025). Use of Desiccator in Laboratory. Glassment. Available from: [Link]
-
ResearchGate. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. Available from: [Link]
-
ResearchGate. (2021). How to create inert atmosphere ?. ResearchGate. Available from: [Link]
-
CPL. (2021). Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. CPL. Available from: [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Utrecht University. Available from: [Link]
-
Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. YouTube. Available from: [Link]
-
ChemBK. n-hydroxy-ethanimidicaciethylester. ChemBK. Available from: [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available from: [Link]
-
Chemsrc. (2025). Ethyl N-hydroxyacetimidate | CAS#:10576-12-2. Chemsrc. Available from: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available from: [Link]
-
Toref. (Z)-Ethyl N-hydroxyacetimidate. Toref. Available from: [Link]
-
Reddit. (2022). Removing water from a reaction by use of drying agent. Reddit. Available from: [Link]
- Google Patents. US4743701A - Process for the preparation of organo N-hydroxyimidates. Google Patents.
-
Tablets and Capsules Magazine. (2024). Moisture Control and Degradation Management. Tablets and Capsules Magazine. Available from: [Link]
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Research and Reviews: Journal of Chemistry. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals. Available from: [Link]
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Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available from: [Link]
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PubChem, National Institutes of Health. Ethyl acetohydroximate | C4H9NO2 | CID 99894. PubChem. Available from: [Link]
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Canadian Science Publishing. (1977). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. Canadian Journal of Chemistry. Available from: [Link]
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Utah Tech University. Water Sensitive Reactions. Utah Tech University. Available from: [Link]
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Chemguide. hydrolysis of esters. Chemguide. Available from: [Link]
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ResearchGate. (2025). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. ResearchGate. Available from: [Link]
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Scribd. Chemistry of Imidates. Scribd. Available from: [Link]
-
Studylib. CHEMISTRY IA: Kinetics of the hydrolysis of ethyl ethanoate 1. INTRODUCTION. Studylib. Available from: [Link]...
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PubChem, National Institutes of Health. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167. PubChem. Available from: [Link]
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PubChem, National Institutes of Health. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647. PubChem. Available from: [Link]
-
ACS Publications. The Chemistry of Imidates. Chemical Reviews. Available from: [Link]
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Technical Support Center: Optimizing Solvent Conditions for Reactions Involving Ethyl Acetohydroxamate
Welcome to the technical support center for Ethyl Acetohydroxamate (EAH). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection for reactions involving this versatile reagent. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the integrity of your experimental outcomes.
Section 1: Core Properties & Initial Considerations
Before designing any experiment, a firm grasp of the reagent's fundamental properties is critical. EAH is a low-melting solid or liquid with a sensitive nature that dictates its handling and reaction conditions.[1][2]
FAQ 1.1: What are the key physical and chemical properties of Ethyl Acetohydroxamate (EAH)?
Understanding the basic parameters of EAH is the first step in troubleshooting. EAH is a moisture-sensitive compound and should be stored accordingly, typically at 2-8°C.[1][2][3] Its reactivity is centered around the nucleophilic N-hydroxy group and its ability to chelate metals.
Table 1: Physicochemical Properties of Ethyl Acetohydroxamate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H9NO2 | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Melting Point | 23-25 °C | [1][3] |
| Boiling Point | 55-58 °C @ 6 mmHg | [1][3] |
| pKa | Predicted: ~14.2 | [1][2] |
| LogP | 0.44 @ 25°C | [1] |
| Sensitivity | Moisture Sensitive |[1][2] |
Note: The pKa of the related acetohydroxamic acid is ~9.3, indicating the N-H proton is weakly acidic. The predicted pKa for EAH likely refers to a different proton.[4]
FAQ 1.2: How does solvent choice impact the solubility and stability of EAH?
EAH's solubility is a crucial factor. While specific quantitative data is sparse, its LogP of 0.44 suggests moderate polarity. It is generally soluble in a range of organic solvents. However, its stability, particularly in aqueous or protic solvents, is a major concern.
-
Aqueous Solubility & Stability : EAH is reported to be soluble in water but may decompose.[1][2] The hydroxamate functional group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can cleave the molecule into ethyl acetate and hydroxylamine. This degradation pathway is a common cause of reaction failure or low yields.
-
Organic Solvents : EAH shows good solubility in polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF), as well as alcohols like ethanol. It is often supplied as a solution in THF.[1] For reactions, anhydrous solvents are strongly recommended to prevent hydrolysis.[5]
Troubleshooting 1.1: My EAH seems to have degraded upon storage or during reaction setup. What happened?
Symptom: You observe a lower-than-expected yield, or TLC/LC-MS analysis shows the appearance of ethyl acetate or other unexpected byproducts before the reaction has even started.
Likely Cause: The primary culprit is moisture. EAH is moisture-sensitive, and exposure to atmospheric water or residual water in solvents can lead to hydrolysis.[1][2]
Solution:
-
Strict Anhydrous Conditions: Always use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Handle EAH under an inert atmosphere (e.g., Nitrogen or Argon), especially when preparing stock solutions or setting up reactions.
-
Proper Storage: Store EAH tightly sealed at the recommended temperature of 2-8°C to minimize degradation.[3]
Section 2: Solvent Selection for Specific Reaction Types
The optimal solvent depends entirely on the reaction mechanism. EAH can act as a nucleophile, a precursor to other hydroxamic acids, or a metal chelator.[6][7][8]
FAQ 2.1: What are the best solvents for using EAH as a nucleophile (e.g., in acylation or substitution reactions)?
When EAH acts as a nucleophile via its N-hydroxy group, the solvent's role is to dissolve reactants and facilitate the desired mechanism while minimizing side reactions.
dot
Caption: Preferred solvent properties for nucleophilic reactions.
Expert Insight:
-
Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, acetonitrile, and THF are ideal. They effectively dissolve EAH and many organic substrates without solvating the nucleophilic oxygen atom excessively through hydrogen bonding. This leaves the nucleophile "bare" and more reactive, accelerating the rate of SN2 or acylation reactions.
-
Protic Solvents Should Be Used with Caution: Protic solvents like ethanol or water can form a hydrogen-bond cage around the EAH nucleophile, stabilizing it and reducing its reactivity. Furthermore, they increase the risk of hydrolysis of either the starting material or the product.[5] If a protic solvent is unavoidable (e.g., for solubility reasons), reactions should be run at low temperatures with strict pH control.
Troubleshooting 2.1: My acylation reaction with EAH is sluggish and gives low yields.
Symptom: The reaction of EAH with an acyl chloride or activated ester proceeds slowly or stalls, with significant unreacted starting material.
Likely Cause & Solution:
-
Solvent Choice: If you are using a protic solvent like ethanol, switch to an anhydrous polar aprotic solvent like THF or acetonitrile.
-
Base Addition: The reaction releases HCl (from acyl chlorides) or an alcohol/phenol (from active esters). This acidic byproduct can protonate and deactivate your EAH. Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the acid.[5]
-
Activation: If using a carboxylic acid directly, it must be activated first. Standard peptide coupling reagents like EDCI or HATU are effective for forming the amide bond with EAH.[5]
FAQ 2.2: How does solvent choice affect metal chelation with EAH?
EAH and hydroxamic acids, in general, are excellent chelators for various metal ions, including iron (Fe³⁺), zinc (Zn²⁺), and uranium (UO₂²⁺).[4][6][9] The solvent plays a profound role in the stability and solubility of the resulting metal complexes.
Expert Insight:
-
Solvent Competition: The solvent can compete with EAH for coordination sites on the metal ion. Solvents with high donor numbers (a measure of Lewis basicity), such as DMSO or DMF, can coordinate strongly to the metal and may hinder the formation of the EAH-metal complex.[10]
-
Dielectric Constant: The dielectric constant of the solvent affects the electrostatic interactions between the charged metal ion and the EAH ligand. In less polar solvents, the stability of the charged complex may decrease, potentially leading to precipitation.
-
Aqueous vs. Organic: In aqueous solutions, water is a strong competitor for metal coordination, and the pH is critical. Deprotonation of the N-OH group is usually required for strong chelation. In organic solvents, competition from the solvent is often lower, but the solubility of the metal salt becomes a primary concern.
Troubleshooting 2.2: The metal complex I formed with EAH is precipitating from the solution.
Symptom: Upon adding a metal salt to your solution of EAH, a precipitate immediately forms, preventing further analysis or reaction.
Likely Cause & Solution:
-
Poor Solubility of the Complex: The formed metal-EAH complex may be poorly soluble in the chosen solvent.
-
Solvent System Modification:
-
Increase Polarity: Try switching to a more polar solvent. If you are in THF, consider acetonitrile or DMF.
-
Use a Solvent Mixture: A mixture of solvents can be highly effective. For example, a toluene/ethanol mixture might provide solubility for both a nonpolar organic substrate and the more polar metal complex.
-
Aqueous Buffers: For biological applications, chelation is often performed in buffered aqueous solutions to maintain a specific pH and enhance solubility.
-
Section 3: Post-Reaction Work-up and Purification
The choice of solvent extends beyond the reaction itself and is critical for successfully isolating your product.
FAQ 3.1: What are the best practices for quenching and extracting a reaction mixture containing EAH or its derivatives?
Step-by-Step Protocol: General Aqueous Work-up
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a mild aqueous solution to quench reactive species. Use a saturated solution of ammonium chloride (NH₄Cl) for quenching organometallics or a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.
-
Solvent Removal (if applicable): If your reaction solvent is water-miscible (e.g., THF, DMF, MeCN), remove it under reduced pressure (rotary evaporation). Caution: If DMF or DMSO was used, high vacuum and moderate heat may be required.
-
Liquid-Liquid Extraction: Add an immiscible organic solvent for extraction, such as Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Diethyl Ether.
-
Ethyl Acetate is a good general-purpose solvent for moderately polar compounds.
-
DCM is useful for a wide range of compounds but is denser than water.
-
-
Washing: Wash the organic layer sequentially with:
-
Water or Brine: To remove water-soluble impurities like DMF or salts.
-
Dilute Acid (e.g., 1M HCl): To remove basic impurities like TEA or pyridine.
-
Dilute Base (e.g., 5% NaHCO₃): To remove acidic impurities or unreacted carboxylic acids.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting 3.1: I am having difficulty removing unreacted EAH from my product during purification.
Symptom: EAH co-elutes with your product during column chromatography, or it remains in your extracted organic layer.
Likely Cause: EAH has moderate polarity and can be difficult to separate from products with similar polarity.
Solution: Acidic Wash
-
The N-hydroxy group of EAH can be protonated. During the aqueous work-up, perform an additional wash of the organic layer with a dilute acid like 1M HCl. The resulting protonated EAH salt will have significantly higher aqueous solubility and will partition out of the organic layer.
-
Workflow: Organic Layer -> Wash with 1M HCl (x2) -> Wash with NaHCO₃ (to remove residual acid) -> Wash with Brine -> Dry -> Concentrate.
dot
Caption: A workflow for purifying products from EAH.
References
-
DailyMed. (n.d.). LITHOSTAT- acetohydroxamic acid tablet. U.S. National Library of Medicine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 10576-12-2, Ethyl acetohydroxamate. Retrieved from [Link]
-
PubChem. (n.d.). Acetohydroxamic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Fallacara, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21856–21872. Retrieved from [Link][5][11]
-
Hyodo, K., et al. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. The Journal of Organic Chemistry, 87(5), 2959–2965. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Solubility in various solvents. [Table]. Retrieved from [Link]
-
Payehghadr, M., et al. (2018). Solvent effect on complexation reactions. Journal of the Iranian Chemical Society, 15, 2135-2144. Retrieved from [Link]
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- 4. DailyMed - LITHOSTAT- acetohydroxamic acid tablet [dailymed.nlm.nih.gov]
- 5. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethyl acetohydroxamate 97 10576-12-2 [sigmaaldrich.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of Ethyl N-hydroxyethanimidate with common reagents
Welcome to the technical support guide for Ethyl N-hydroxyethanimidate (CAS 10576-12-2).[1][2][3][4][5][6] This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile reagent. This compound, also known as ethyl acetohydroximate, is a key building block, particularly in the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles.[7] However, its reactivity can lead to several side reactions if not handled with care. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter during your reactions involving this compound. Each issue is followed by an analysis of probable causes rooted in the compound's chemistry and actionable protocols to resolve the problem.
Issue 1: Low or No Yield of the Desired Product
Symptom: After performing a reaction, such as the synthesis of a 1,2,4-oxadiazole, analysis (TLC, LC-MS, NMR) shows a low yield of the target molecule, with the starting material largely consumed.
Probable Cause 1: Hydrolysis of this compound
The imidate and ester functionalities in the molecule are susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of moisture. This decomposition pathway breaks down your starting material before it can react as intended. N-hydroxysulfosuccinimide esters, a related class of compounds, are also known to be sensitive to hydrolysis, which competes with their desired reaction pathways.[8][9]
Solution:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Control pH: If your reaction requires an acid or base, use it judiciously. Employ non-nucleophilic bases (e.g., DIPEA) or mild acids. Buffer the reaction mixture if possible.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
Probable Cause 2: Beckmann Rearrangement
The N-hydroxyimidate functional group is structurally similar to an oxime. In the presence of acid catalysts (Brønsted or Lewis acids) or reagents like thionyl chloride and phosphorus pentachloride, it can undergo a Beckmann rearrangement to form an N-substituted amide.[10] This is a common and often overlooked side reaction that consumes the starting material.
Solution:
-
Avoid Strong Acids: If possible, select a synthetic route that does not require strong acids. Reagents like sulfuric acid, polyphosphoric acid, and even strong Lewis acids can promote this rearrangement.[11]
-
Alternative Activation: If activation of the hydroxyl group is needed, consider methods that are less prone to inducing rearrangement. For example, in the synthesis of 1,2,4-oxadiazoles, coupling agents like HATU or HBTU can be effective under neutral or mildly basic conditions.[12]
Issue 2: Complex Mixture of Byproducts Observed
Symptom: Chromatographic or spectroscopic analysis reveals multiple unexpected products, making purification difficult and significantly lowering the yield of the desired compound.
Probable Cause: Competing Reaction Pathways
Besides hydrolysis and rearrangement, this compound can engage in other reactions depending on the reagents used.
-
Reaction with Nucleophiles: The carbon atom of the C=N bond is electrophilic and can be attacked by strong nucleophiles.
-
Reaction with Strong Oxidizing/Reducing Agents: The N-hydroxy group can be either oxidized or reduced, leading to undesired byproducts. The material safety data sheet lists strong oxidizing agents, acids, bases, and reducing agents as incompatible materials.[13]
-
Dimerization or Self-Condensation: Under harsh conditions, the reagent may react with itself.
Solution:
-
Reagent Selection: Carefully choose reagents that are compatible with the N-hydroxyimidate functionality. Avoid overly harsh conditions, such as strong oxidizers (e.g., KMnO₄, CrO₃) or reducers (e.g., LiAlH₄), unless a specific transformation of this group is intended.
-
Order of Addition: Add reagents in a sequence that minimizes the exposure of this compound to incompatible substances. For instance, if a base is required, add it slowly to the reaction mixture at a low temperature.
-
Protecting Groups: In complex syntheses, consider protecting the N-hydroxy group if it is not the intended reaction site, although this adds extra steps to the synthetic route.
Issue 3: Inconsistent Reaction Outcomes
Symptom: Repeating the same reaction protocol leads to variable yields and purity, making the process unreliable.
Probable Cause: Reagent Quality and Stability
This compound has a relatively low melting point (23-25 °C) and can be sensitive to prolonged storage, especially if not stored under proper conditions.[3] Impurities in the starting material or degradation over time can introduce catalytic species that promote side reactions.
Solution:
-
Verify Reagent Quality: Use a fresh bottle of the reagent or verify the purity of your existing stock using techniques like NMR or GC-MS before use.
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and incompatible materials.[13] For long-term storage, refrigeration is recommended.
-
Standardize Reaction Setup: Ensure that all reaction parameters (solvent purity, temperature, stirring speed, atmosphere) are kept consistent between runs.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound?
A1: The optimal pH is highly dependent on the specific reaction. However, to minimize hydrolysis and the Beckmann rearrangement, it is generally best to work under neutral to slightly basic conditions (pH 7-9). If acidic conditions are necessary, use the mildest acid possible and maintain a low temperature.
Q2: Can I use protic solvents like ethanol or methanol with this reagent?
A2: While this compound is soluble in many protic solvents, their use can increase the risk of solvolysis (a reaction similar to hydrolysis). Aprotic solvents such as DMF, THF, acetonitrile, or toluene are generally preferred, especially when anhydrous conditions are critical.[12]
Q3: My reaction involves coupling this compound with a carboxylic acid. What are the best practices?
A3: This is a common step in the synthesis of 1,2,4-oxadiazoles.
-
Activate the Carboxylic Acid First: Use a standard coupling agent (e.g., HATU, HBTU, EDC) to activate the carboxylic acid, forming an active ester.
-
Slow Addition: Add the this compound to the activated carboxylic acid solution slowly at a controlled temperature (e.g., 0 °C).
-
Use a Non-Nucleophilic Base: Incorporate a base like DIPEA or triethylamine to scavenge the acid byproduct from the coupling reaction.[12]
-
Cyclization: The resulting O-acylamidoxime intermediate often requires heating to cyclize to the 1,2,4-oxadiazole. This step should be monitored carefully to avoid thermal decomposition. Microwave heating can sometimes accelerate this step effectively.[12]
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, intermediate, and product. Staining with potassium permanganate can be useful for visualizing spots. For more detailed analysis, LC-MS is ideal as it can provide information on the masses of the species present in the reaction mixture, helping to identify byproducts.
Visualization of Reaction Pathways
To better understand the potential fates of this compound in a typical reaction, the following diagram illustrates the desired pathway versus common side reactions.
Caption: Desired vs. side reaction pathways for this compound.
Troubleshooting Workflow
Use this flowchart to diagnose and solve issues during your experiment.
Caption: A step-by-step workflow for troubleshooting common experimental issues.
Summary of Reagent Incompatibilities
For quick reference, the following table summarizes common reagents that can lead to side reactions with this compound.
| Reagent Class | Examples | Potential Side Reaction | Mitigation Strategy |
| Strong Brønsted Acids | H₂SO₄, HCl, Polyphosphoric Acid | Beckmann Rearrangement, Hydrolysis | Use milder acids or alternative catalytic systems. |
| Strong Bases | NaOH, KOH, NaH | Hydrolysis, Decomposition | Use non-nucleophilic organic bases (e.g., DIPEA, Et₃N). |
| Strong Oxidizing Agents | KMnO₄, K₂Cr₂O₇, H₂O₂ | Oxidation of N-OH group | Avoid unless this transformation is desired. |
| Strong Reducing Agents | LiAlH₄, NaBH₄ | Reduction of C=N or N-OH | Use milder reducing agents if reduction elsewhere is needed. |
| Protic Solvents / Water | H₂O, Methanol, Ethanol | Hydrolysis / Solvolysis | Use anhydrous aprotic solvents (THF, DMF, CH₃CN). |
References
- Reactions of N-hydroxysulfosuccinimide active esters - PubMed - NIH.
- The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study - Scholars' Mine.
- Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - Beilstein Journal of Organic Chemistry.
- Amidation reaction of N‐hydroxyphthalimide (NHP) ester with secondary amine - ResearchGate.
- Reactions of N‐hydroxysulfosuccinimide active esters - Chemical Biology & Drug Design.
- SAFETY DATA SHEET - Ethyl N-hydroxyacetimidate - Fisher Scientific.
-
Beckmann rearrangement - Wikipedia. Available at: [Link]
- Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis - BenchChem.
- Ethyl N-hydroxyacetimidate (10576-12-2) - ChemScene.
- 1,2,4-Oxadiazoles - ResearchGate.
- Beckmann Rearrangement - Master Organic Chemistry.
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review - ResearchGate.
-
Ethyl N-hydroxyacetimidate (CID 5363167) - PubChem. Available at: [Link]
- Ethyl N-hydroxyacetimidate (CAS#:10576-12-2) - Chemsrc.
-
N-Hydroxyethanimidic acid, ethyl ester (CID 6386647) - PubChem. Available at: [Link]
- Ethyl N-hydroxyacetimidate (CAS#:10576-12-2) - A2B Chem.
- Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal.
- Ethyl N-hydroxyacetimidate, 97% - Thermo Fisher Scientific.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications - ResearchGate.
- Beckmann Rearrangement - Alfa Chemistry.
- Beckmann Rearrangement - Chemistry Steps.
-
Ethyl acetohydroximate (CID 99894) - PubChem. Available at: [Link]
- Incompatible Chemicals - University of Florida Environmental Health & Safety.
-
This compound - CAS Common Chemistry. Available at: [Link]
- Ethyl N-hydroxyacetimidate, 97% - Thermo Fisher Scientific.
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Technical Support Center: Prevention and Troubleshooting of Oxime Ether Byproduct Formation
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of oxime ether byproducts during their experiments. As experts in the field, we understand that controlling reaction selectivity is paramount to achieving high yields and purity. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you minimize or eliminate these unwanted side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the unintended synthesis of oxime ethers.
Q1: What is an oxime ether, and how does it form as an unintended byproduct during oxime synthesis?
A: An oxime is a functional group formed by the condensation of an aldehyde or ketone with hydroxylamine.[1] An oxime ether is a derivative where the hydrogen atom of the oxime's hydroxyl group is replaced by an alkyl or aryl group (R-C=N-OR').[2]
While oxime ethers are often synthesized intentionally, their formation as a byproduct is a common issue. This typically occurs through two primary pathways during a standard oximation reaction:
-
O-Alkylation/Arylation of the Target Oxime: This is the most frequent cause. If your reaction mixture contains electrophilic impurities or reagents (e.g., alkyl halides, sulfonate esters) that can act as alkylating agents, they can react with the hydroxyl group of your newly formed, desired oxime. This nucleophilic attack by the oxime oxygen on the electrophile forms the oxime ether byproduct.
-
Reaction with O-Substituted Hydroxylamine Impurities: The starting hydroxylamine reagent may contain O-alkylhydroxylamine impurities. These impurities will react with your carbonyl compound in the same manner as hydroxylamine, directly forming the corresponding oxime ether alongside your target oxime.[2]
Below is a diagram illustrating the primary mechanism of byproduct formation.
Caption: Desired vs. Undesired Oxime Ether Formation.
Q2: What are the most critical reaction parameters to control to prevent oxime ether formation?
A: Based on extensive laboratory experience, controlling four key parameters is crucial for maximizing the yield of the desired oxime and suppressing ether formation:
-
Reagent and Solvent Purity: This is non-negotiable. Ensure your starting carbonyl compound, hydroxylamine reagent, and solvents are of the highest purity available. Use fresh solvents, as trace carbonyl-containing compounds in eluents or solvents can cause side reactions.[3] Avoid reagents that may contain or degrade into electrophiles.
-
pH Control: The rate of oxime formation is highly pH-dependent. The reaction is fastest in slightly acidic conditions, typically around pH 4.5.[4][5] This pH strikes an optimal balance: it's acidic enough to catalyze the dehydration of the hemiaminal intermediate but not so acidic that it fully protonates the hydroxylamine, which would render it non-nucleophilic.[4] Deviating from this optimal pH range can slow the desired reaction, giving more time for side reactions like O-alkylation to occur.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Many classical oximation methods use reflux, which can accelerate unwanted side reactions.[6] Milder, modern methods often proceed at room temperature.
-
Catalyst Choice: While catalysts can accelerate oxime formation, their choice is critical. Aniline is a known effective catalyst for this reaction.[4] However, avoid catalysts that might also promote O-alkylation or other side reactions. If using a catalyst, ensure it is selective for the oximation step.
Q3: My reaction is still producing oxime ether byproducts despite controlling the basic parameters. What are the most common hidden causes?
A: This is a frequent challenge. If you've addressed the primary parameters, it's time to investigate more subtle causes:
-
Starting Material Degradation: Your carbonyl compound or another reagent in the mixture might be slowly degrading under the reaction conditions to produce an electrophile. For example, certain functional groups can eliminate to form reactive alkenes or other alkylating agents. A thorough stability analysis of your starting materials under the reaction conditions (e.g., via HPLC monitoring of a stirred solution without hydroxylamine) can be insightful.
-
In-Situ Formation from Nitro Compounds: In some complex syntheses, nitro-alkane precursors might be present. These can be converted to oximes or oxime ethers under certain metal-mediated conditions, representing an entirely different pathway to your byproduct.[2]
-
Autocatalysis or Product-Mediated Side Reactions: The oxime product itself could, in some cases, participate in or catalyze the formation of the ether byproduct, especially over long reaction times or upon concentration during workup.
Q4: Are there alternative reagents or methods to the classical hydroxylamine HCl/base system that are less prone to these side reactions?
A: Yes, the field has advanced significantly beyond the classical methods. If byproduct formation is persistent, we strongly recommend exploring these greener and often milder alternatives:
-
Solvent-Free Grinding: Reacting the carbonyl compound with hydroxylamine hydrochloride using a solid catalyst like Bismuth(III) Oxide (Bi₂O₃) under solvent-free grinding conditions can lead to excellent yields with minimal byproducts.[7] This method avoids issues related to solvent impurities and often proceeds rapidly at room temperature.
-
Ultrasound or Microwave-Assisted Synthesis: These energy sources can accelerate the desired reaction, often allowing for lower temperatures and significantly shorter reaction times, which minimizes the window for side reactions to occur.[6]
-
Alternative Reagents: In specific contexts, reagents like O-arylhydroxylamines might be used for directed synthesis, but for preventing byproducts, the focus should be on high-purity hydroxylamine hydrochloride or hydroxylamine itself in an aqueous solution, which can sometimes be used without a base.[6][8]
Section 2: Troubleshooting Guide: A Step-by-Step Workflow
When oxime ether byproducts are detected, a systematic approach is the most effective way to solve the problem. Follow this workflow to diagnose and resolve the issue.
Caption: Systematic Workflow for Troubleshooting Oxime Ether Byproducts.
Section 3: Detailed Experimental Protocols
Protocol 1: General Protocol for Optimized Oxime Synthesis with pH Control
This protocol is designed to maximize the yield of the desired oxime while minimizing byproduct formation by maintaining strict pH control.
-
Reagent Preparation: In a reaction vessel, dissolve the carbonyl compound (1.0 eq) in ethanol or a similar suitable solvent.
-
Buffer Addition: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (1.5-2.0 eq) in a minimal amount of water. The sodium acetate acts as a buffer to maintain the pH in the optimal range of ~4.5.[6]
-
Reaction Initiation: Add the hydroxylamine/buffer solution to the solution of the carbonyl compound at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours at room temperature.
-
Workup: Once the starting material is consumed, quench the reaction by adding cold water. The product may precipitate and can be collected by filtration. If it remains in solution, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified further if necessary.
Protocol 2: Purification via Column Chromatography to Remove Oxime Ether Impurities
If oxime ether byproducts form, they can often be separated from the more polar desired oxime using column chromatography.
-
Adsorbent and Eluent Selection: Oximes are generally more polar than their corresponding oxime ethers due to the free hydroxyl group. A standard silica gel stationary phase is typically effective. Select an eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) where the desired oxime has an Rf value of ~0.3 on a TLC plate. The less polar oxime ether byproduct should have a higher Rf value.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The oxime ether byproduct will elute from the column first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure, desired oxime.
-
Confirmation: Combine the pure fractions and remove the solvent under reduced pressure. Confirm the purity and identity of the final product using ¹H NMR and Mass Spectrometry. Note that aldoximes may dehydrate to nitriles under GC-MS conditions, so NMR is a more reliable tool for purity assessment.[9]
Section 4: Data Summary Tables
Table 1: Influence of pH on Oximation Rate and Selectivity
| pH Range | Carbonyl Activation | Nucleophile Activity (NH₂OH) | Relative Reaction Rate | Risk of Side Reactions |
| < 3 | High (Protonated C=O) | Low (Protonated NH₂OH) | Very Slow | Low (due to slow primary reaction) |
| 4 - 5 | Optimal | High | Fastest | Lowest |
| 6 - 8 | Moderate | High | Moderate to Slow | Increased (more time for side reactions) |
| > 9 | Low | High | Slow | Increased (risk of base-catalyzed side reactions) |
| Data synthesized from mechanistic principles described in references[4] and[5]. |
Table 2: Comparison of Oximation Methods
| Method | Typical Conditions | Advantages | Disadvantages | Reference |
| Classical | Reflux in Ethanol/Pyridine | Well-established | High temp, long times, toxic reagents | [6][7] |
| pH-Buffered | RT in EtOH/H₂O with NaOAc | Mild conditions, better selectivity | May require buffer optimization | [6] |
| Solvent-Free Grinding | RT, grinding with Bi₂O₃ | Fast, high yield, green chemistry | Requires solid-state reactants | [7] |
| Microwave-Assisted | Sealed vessel, microwave irradiation | Very fast, reduced side reactions | Requires specialized equipment | [6] |
References
- BenchChem. (2025).
- The Royal Society of Chemistry. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.
- National Institutes of Health. (n.d.).
- LookChem. (n.d.).
- Chemistry LibreTexts. (2022). II. Oximes.
- MDPI. (2024).
- National Institutes of Health. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
- CORE. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
- DiVA portal. (2017).
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2017). Metal-Involving Synthesis and Reactions of Oximes.
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
- ResearchGate. (2015).
- National Institutes of Health. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
- MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle.
- University of Rochester, Department of Chemistry. (n.d.).
- CORA. (2017).
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Ethyl N-hydroxyethanimidate
Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl N-hydroxyethanimidate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to larger-scale production of this versatile intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the safety, efficiency, and success of your scale-up endeavors.
Introduction to this compound and Its Synthetic Challenges
This compound (CAS 10576-12-2) is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, commonly involving the reaction of an imidate hydrochloride with a hydroxylamine salt, presents unique challenges during scale-up that are not always apparent at the bench scale.[3][4] These challenges primarily revolve around reaction kinetics, thermal management, mass transfer limitations, and product purification.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind these challenges and provide actionable solutions and detailed protocols to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Initiation and Control
Question 1: We are observing a significant induction period and then a rapid, exothermic reaction when scaling up the synthesis of this compound. What is causing this, and how can we control it?
Answer: This is a classic sign of a reaction with mass transfer limitations that is transitioning to kinetic control, a common issue when scaling up gas-liquid reactions. In the synthesis of this compound, particularly when using anhydrous ammonia gas to neutralize the hydroxylamine salt and react with the imidate hydrohalide, the initial rate of reaction is limited by how quickly the ammonia gas can dissolve into the reaction mixture (mass transfer control).[3][5] Once enough ammonia has dissolved, the reaction proceeds at its intrinsic, often much faster, kinetic rate, leading to a sudden increase in temperature.
Causality Explained:
-
Poor Gas Dispersion: In larger reactors, achieving efficient gas dispersion into the liquid phase is more challenging than in a lab flask. This leads to a localized saturation of the solvent with the gaseous reactant, while the bulk of the solution remains reactant-starved.
-
Surface Area to Volume Ratio: As the reactor size increases, the surface area to volume ratio decreases. This hinders the rate of gas dissolution at the surface of the liquid.
-
Heat Dissipation: The reduced surface area to volume ratio also makes it more difficult to dissipate the heat generated by the exothermic reaction, increasing the risk of a thermal runaway.[6][7][8]
Solutions & Troubleshooting:
-
Improve Agitation:
-
Impeller Selection: Use a high-efficiency gas dispersion impeller (e.g., a Rushton turbine or a hollow-shaft gas-inducing impeller) to break up gas bubbles and increase the interfacial area between the gas and liquid phases.
-
Agitator Speed: Gradually increase the agitator speed. Monitor the power draw of the agitator to avoid splashing and ensure efficient mixing without excessive shear, which could degrade the product.
-
-
Sub-surface Gas Sparging:
-
Introduce the gaseous reactant below the surface of the liquid through a sparging tube with fine holes. This creates smaller bubbles, increasing the surface area for mass transfer.
-
-
Controlled Reactant Addition:
-
Instead of adding the entire volume of the gaseous reactant at once, add it at a controlled rate that matches the reaction's consumption rate. This can be monitored by temperature changes and/or pressure inside the reactor.
-
-
Consider Alternative Reagents:
-
For the neutralization step, consider using a soluble base like sodium or potassium carbonate, which can be added as a solution or a fine powder, eliminating the gas-liquid mass transfer issue. However, this will introduce salts that need to be removed during work-up.
-
Section 2: Thermal Management and Safety
Question 2: What are the primary thermal safety concerns when scaling up the synthesis of this compound, and how can we mitigate the risk of a thermal runaway?
Answer: The synthesis of this compound is an exothermic process. The primary thermal safety concern during scale-up is the potential for a thermal runaway, a situation where the rate of heat generation from the reaction exceeds the rate of heat removal from the reactor.[6][7][8] This can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
Key Factors Contributing to Thermal Runaway Risk:
-
Exothermicity: The reaction itself releases a significant amount of heat.
-
Accumulation of Reactants: As discussed in the previous question, poor mixing or mass transfer can lead to an accumulation of unreacted reagents. Once the reaction is initiated, this accumulated material can react rapidly, causing a large and sudden release of energy.
-
Reduced Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making them less efficient at dissipating heat.
Mitigation Strategies:
-
Calorimetric Studies:
-
Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing a safe and effective cooling system.
-
-
Semi-Batch Operation:
-
Add one of the reactants gradually to the reactor (semi-batch mode). This allows you to control the rate of reaction and, consequently, the rate of heat generation. The addition rate should be set so that the cooling system can comfortably handle the heat output.
-
-
Emergency Cooling and Quenching:
-
Have a robust emergency cooling system in place (e.g., a cooling coil with a high flow rate of a cold fluid).
-
Develop a validated quenching procedure to quickly stop the reaction in case of a cooling failure or an unexpected temperature rise. This could involve adding a pre-determined amount of a quenching agent (e.g., a weak acid to neutralize the base).
-
Data Presentation: Example Thermal Hazard Assessment
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (10 L) |
| Surface Area / Volume | ~0.5 cm⁻¹ | ~0.1 cm⁻¹ |
| Heat of Reaction (ΔH) | -150 kJ/mol | -150 kJ/mol |
| Adiabatic Temp. Rise | 35 °C | 35 °C |
| Cooling Capacity | High (ambient air) | Requires dedicated cooling |
| Risk of Runaway | Low | High without proper control |
Section 3: Product Purification and Isolation
Question 3: We are struggling with the purification of this compound at a larger scale. The product seems to be sensitive, and we are observing yield loss during work-up and distillation. What are the best practices for large-scale purification?
Answer: this compound can be thermally sensitive and may decompose or undergo side reactions at elevated temperatures or in the presence of strong acids or bases.[9] Therefore, a gentle and efficient purification strategy is essential for maximizing yield and purity at scale.
Challenges in Large-Scale Purification:
-
Thermal Decomposition: Prolonged exposure to high temperatures during distillation can lead to product degradation.
-
Byproduct Removal: The reaction may produce byproducts that are difficult to separate from the desired product due to similar physical properties.
-
Handling of Solids: If inorganic salts are generated during the reaction, their efficient removal by filtration at a large scale can be challenging.
Recommended Purification Protocol:
-
Initial Work-up:
-
Quenching: After the reaction is complete, cool the mixture and quench any remaining reactive species. A mild acidic quench (e.g., with a dilute solution of acetic acid) can neutralize any excess base.
-
Filtration: If inorganic salts are present, filter them off. For large-scale operations, a filter press or a centrifugal filter is more efficient than laboratory-scale Büchner funnels.
-
Extraction: Perform a liquid-liquid extraction to separate the product from water-soluble impurities. Choose a solvent in which the product is highly soluble and which has a low boiling point for easy removal.
-
-
Solvent Removal:
-
Use a rotary evaporator under reduced pressure to remove the bulk of the extraction solvent. This minimizes the thermal stress on the product.
-
-
Final Purification - Vacuum Distillation:
-
Perform the final purification by vacuum distillation. Distilling under reduced pressure lowers the boiling point of the product, significantly reducing the risk of thermal decomposition.
-
Fractional Distillation: Use a fractionating column to achieve a better separation of the product from any close-boiling impurities.
-
Experimental Protocol: Large-Scale Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a suitably sized distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its volume.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer.
-
Collecting Fractions: Collect the fractions that distill at the expected boiling point under the applied vacuum. Monitor the head temperature closely.
-
Shutdown: Once the product has been collected, cool the system down before releasing the vacuum.
Visualizations
Workflow for a Scaled-Up Synthesis of this compound
Caption: A generalized workflow for the scaled-up synthesis of this compound.
Troubleshooting Decision Tree for Exothermic Reactions
Caption: A decision tree for troubleshooting unexpected exotherms during scale-up.
References
-
Mass transfer and chemical reaction in gas-liquid-liquid systems. (n.d.). ris.utwente.nl. Retrieved January 12, 2026, from [Link]
-
Accelerating Gas-Liquid Reactions in Flow Chemistry: The Role of Amar TubularFLO Reactors in Epoxidation and Beyond. (2025, July 16). amarde.com. Retrieved January 12, 2026, from [Link]
-
The Future of Agrochemicals: Continuous Flow Synthesis of Key Intermediates. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 12, 2026, from [Link]
-
Ethyl N-hydroxyacetimidate | CAS#:10576-12-2. (2025, August 25). chemsrc.com. Retrieved January 12, 2026, from [Link]
-
An efficient one pot synthesis of oxime by classical method. (2020, August 13). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How a Specialty Chemical Manufacturer Expanded into Agrochemicals to Meet Global Food Security Demands. (2025, July 23). researchnester.com. Retrieved January 12, 2026, from [Link]
-
Microwave-Assisted Transformation of Esters into Hydroxamic Acids | Request PDF. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Agrochem Intermediates. (n.d.). VanDeMark Chemical. Retrieved January 12, 2026, from [Link]
-
Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. (n.d.). acs.org. Retrieved January 12, 2026, from [Link]
-
Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. (n.d.). organic-chemistry.org. Retrieved January 12, 2026, from [Link]
-
Enzymatic Catalysts for Hydroxamic Acid Formation: A Mini‐Review. (2023, December 5). ResearchGate. Retrieved January 12, 2026, from [Link]
- Purification method of cyclohexanone-oxime - European Patent Office - EP 1270548 A1. (2002, June 24). patents.google.com.
-
Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. (n.d.). mdpi.com. Retrieved January 12, 2026, from [Link]
-
N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
A general concept for the introduction of hydroxamic acids into polymers. (2019, June 17). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Mod-01 Lec-20 Gas-liquid reactions-1: Theories of mass transfer into agitated liquids. (2014, August 1). YouTube. Retrieved January 12, 2026, from [Link]
-
A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters. (n.d.). organic-chemistry.org. Retrieved January 12, 2026, from [Link]
-
Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. (2024, January 26). springer.com. Retrieved January 12, 2026, from [Link]
-
Gas–Liquid Flow and Mass Transfer in an Advanced-Flow Reactor. (n.d.). DSpace@MIT. Retrieved January 12, 2026, from [Link]
-
THE FLOW AND MASS TRANSFER CHARACTERISTICS OF CONCENTRIC GAS-LIQUID FLOW IN AN ADVANCED STATIC MIXER. (2021, April 25). ACHE Publishing. Retrieved January 12, 2026, from [Link]
-
Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems. (n.d.). Sandia National Laboratories. Retrieved January 12, 2026, from [Link]
-
The Science Behind Battery Fires: Thermal Runaway Explained. (2024, November 14). YouTube. Retrieved January 12, 2026, from [Link]
-
Electrochemical Safety Research Institute (ESRI). (n.d.). NASA. Retrieved January 12, 2026, from [Link]
-
Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Preventing Thermal Runaway Propagation in Lithium Ion Battery Packs Using a Phase Change Composite. (2025, November 18). YouTube. Retrieved January 12, 2026, from [Link]
-
Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. (n.d.). mdpi.com. Retrieved January 12, 2026, from [Link]
-
Identification of Significant Process Safety Risks in the Preparation of Methyl‑N‑cyanocarbamate. (2019, June 20). ACS Figshare. Retrieved January 12, 2026, from [Link]
Sources
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- 2. Agrochemicals - Phosgene Derivatives & Specialty Chemicals Manufacturing - VanDeMark Chemical [vandemark.com]
- 3. amarequip.com [amarequip.com]
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- 6. sandia.gov [sandia.gov]
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- 9. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Ethyl N-hydroxyethanimidate and hydroxylamine hydrochloride in synthesis
A Senior Application Scientist's Perspective on Reagent Selection and Efficacy
For researchers, scientists, and professionals in drug development, the choice of a hydroxylamine source is a critical decision that can significantly impact reaction outcomes, scalability, and safety. While hydroxylamine hydrochloride has long been the go-to reagent for synthesizing essential functionalities like oximes and hydroxamic acids, its handling and stability limitations have paved the way for alternatives. Among these, Ethyl N-hydroxyethanimidate has emerged as a valuable tool, not as a direct replacement, but as a strategic equivalent that offers distinct advantages in specific synthetic contexts. This guide provides an in-depth comparison of these two reagents, grounded in experimental data and mechanistic rationale, to inform judicious selection in your synthetic endeavors.
Section 1: The Classic Workhorse - Hydroxylamine Hydrochloride
Hydroxylamine hydrochloride (NH₂OH·HCl) is a crystalline solid widely employed as the primary source of hydroxylamine for the synthesis of oximes and hydroxamic acids. Its utility lies in its direct reactivity with carbonyls and carboxylic acid derivatives.
Mechanism of Action and Application Scope
The synthetic utility of hydroxylamine hydrochloride hinges on the nucleophilicity of the free hydroxylamine base, which is typically generated in situ by the addition of a base like pyridine, sodium carbonate, or sodium hydroxide.
-
Oxime Formation: The reaction with aldehydes and ketones proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the corresponding oxime. This transformation is crucial for the protection of carbonyl groups and for the synthesis of compounds with diverse biological activities.[1]
-
Hydroxamic Acid Synthesis: Hydroxamic acids are typically prepared by reacting activated carboxylic acid derivatives (such as esters or acyl chlorides) with hydroxylamine.[2][3] This functional group is a key pharmacophore in many enzyme inhibitors due to its metal-chelating ability.[2]
The general workflow for these transformations is straightforward, making hydroxylamine hydrochloride a staple in many synthetic laboratories.
Caption: General reaction pathways using hydroxylamine hydrochloride.
Performance and Limitations
While effective, the performance of hydroxylamine hydrochloride is subject to reaction conditions. Yields are generally good to excellent, but the need to neutralize the hydrochloride salt introduces an additional step and requires careful control of pH.
Table 1: Representative Yields using Hydroxylamine Hydrochloride
| Starting Material | Product Type | Base/Solvent | Yield (%) | Reference |
| Benzaldehyde | Aldoxime | Na₂CO₃ / Grinding | 95% | [1] |
| 1-Indanone | Ketoxime | Pyridine | 99% | [4] |
| Methyl Benzoate | Hydroxamic Acid | NaOH / Methanol | 97% | [5] |
| Methyl Octanoate | Hydroxamic Acid | NaOH / Methanol | 97% | [5] |
| Ester Precursor (37) | Hydroxamic Acid | NaOMe / Methanol | 31% | [2] |
The primary drawbacks of hydroxylamine hydrochloride are related to its safety and stability. It is a known skin and respiratory irritant and is thermally unstable, beginning to decompose above 60°C.[6] This decomposition can be autocatalytic and violent, posing a significant safety risk, especially on a large scale.[7][8] Furthermore, its high water solubility can sometimes complicate product isolation.
Section 2: The Stable Precursor - this compound
This compound (also known as ethyl acetohydroximate) is not typically used for the direct formation of simple oximes and hydroxamic acids. Instead, its value lies in its role as a stable, soluble, and easily handled hydroxylamine equivalent .[6][9][10] This is particularly advantageous in reactions where free hydroxylamine or its hydrochloride salt is problematic, such as in modern palladium-catalyzed cross-coupling reactions.
Mechanism of Action and Application Scope
The primary application of this compound is in the synthesis of O-substituted hydroxylamines, a class of compounds that are challenging to prepare via traditional methods.[6][11] The most notable example is its use in the palladium-catalyzed O-arylation with aryl halides.
Caption: Workflow for O-arylhydroxylamine synthesis via this compound.
In this process, the N-hydroxyethanimidate acts as the nucleophile in a C-O cross-coupling reaction. The resulting O-arylated imidate product can then be easily hydrolyzed under acidic conditions to liberate the desired O-arylhydroxylamine.[2][9] This two-step sequence provides access to a wide range of substituted O-arylhydroxylamines with high efficiency.
Performance and Advantages
This palladium-catalyzed methodology demonstrates broad substrate scope, accommodating aryl chlorides, bromides, and iodides, and delivers high yields where traditional methods often fail.[6][10]
Table 2: Representative Yields using this compound in Pd-Catalyzed O-Arylation
| Aryl Halide | O-Arylated Imidate Yield (%) | Final O-Arylhydroxylamine Yield (%) | Reference |
| 4-Bromotoluene | 95% | 94% | [2][3] |
| 1-Bromo-4-(tert-butyl)benzene | 96% | 95% | [2][3] |
| 2-Bromonaphthalene | 94% | 93% | [2][3] |
| 4-Chlorobenzonitrile | 88% | 85% | [2][3] |
The key advantage of using this compound is its superior stability and handling characteristics compared to hydroxylamine hydrochloride. It is a liquid at room temperature (m.p. 23-25°C), making it easy to dispense.[5] While flammable and an irritant, it does not present the same thermal decomposition hazards as hydroxylamine hydrochloride, making it a safer alternative for processes requiring elevated temperatures, such as cross-coupling reactions often run at 65°C or higher.[2][12][13]
Section 3: Head-to-Head Comparison
| Feature | Hydroxylamine Hydrochloride | This compound |
| Primary Use | Direct synthesis of oximes & hydroxamic acids | Synthesis of O-substituted hydroxylamines (as a hydroxylamine equivalent) |
| Form | Crystalline Solid | Liquid (above 23-25°C)[5] |
| Handling | Hygroscopic solid; requires in situ base | Liquid; easier to handle and dispense |
| Stability | Thermally unstable above 60°C; risk of autocatalytic decomposition[6][7] | More thermally stable; suitable for higher temperature reactions |
| Key Reactions | Oximation, Hydroxamic acid formation | Pd-catalyzed C-O cross-coupling[6][10] |
| Safety Profile | Irritant, mutagen, thermal explosion risk[6][14] | Flammable liquid, irritant[12][13] |
Section 4: Experimental Protocols
Protocol 1: Synthesis of 1-Indanone Oxime using Hydroxylamine Hydrochloride
-
Source: Organic Syntheses Procedure, v93, p0001[4]
-
Rationale: This protocol exemplifies a standard oximation procedure using pyridine as both the solvent and the base to generate free hydroxylamine. The 50°C reaction temperature accelerates the reaction without approaching the decomposition temperature of the reagent.
-
Charge a 500-mL round-bottomed flask with 1-indanone (13.2 g, 100 mmol), pyridine (50 mL), and hydroxylamine hydrochloride (7.30 g, 105 mmol).
-
Stir the mixture at 50°C for 20 minutes.
-
Cool the reaction mixture to ambient temperature.
-
Concentrate the mixture on a rotary evaporator to remove the pyridine.
-
To the residue, add ethyl acetate (300 mL) and 1 M aqueous HCl (50 mL) and partition the layers.
-
Extract the aqueous layer with ethyl acetate (50 mL).
-
Combine the organic extracts and wash with 1 M aqueous HCl (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-indanone oxime.
-
Expected Yield: ~99%[4]
-
Protocol 2: Synthesis of O-(p-tolyl)hydroxylamine via Pd-Catalyzed Arylation of this compound
-
Rationale: This protocol showcases the use of this compound as a hydroxylamine equivalent in a modern cross-coupling reaction. The use of a specialized ligand (t-BuBrettPhos) and a strong base (Cs₂CO₃) is critical for achieving high catalytic turnover and yield at a moderate temperature (65°C), where hydroxylamine hydrochloride would be unstable.
-
Part A: C-O Coupling:
-
To an oven-dried vial, add 4-bromotoluene (171 mg, 1.0 mmol), (allylPdCl)₂ (2.5 mol%), t-BuBrettPhos ligand (5 mol%), and Cs₂CO₃ (489 mg, 1.5 mmol).
-
Evacuate and backfill the vial with argon.
-
Add toluene (2 mL) followed by this compound (129 mg, 1.25 mmol).
-
Stir the mixture at 65°C for 1-12 hours, monitoring by TLC or GC for completion.
-
After cooling, dilute with diethyl ether and filter through Celite. Concentrate the filtrate to obtain the crude O-arylated imidate.
-
-
Part B: Hydrolysis:
-
Dissolve the crude O-arylated imidate (1.0 mmol) in 1,4-dioxane (2 mL).
-
Add 6 M aqueous HCl (0.33 mL, 2.0 mmol) and stir at room temperature for 1 hour.
-
Neutralize the mixture with aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography to yield O-(p-tolyl)hydroxylamine.
-
Conclusion: Making the Right Choice
The efficacy of hydroxylamine hydrochloride versus This compound is not a matter of direct superiority but of strategic application.
-
Hydroxylamine hydrochloride remains the economical and effective choice for standard syntheses of oximes and hydroxamic acids where the reaction conditions are mild and the inherent instability of the reagent can be safely managed. Its direct reactivity and extensive documentation make it a reliable workhorse for these classic transformations.
-
This compound excels as a stable and versatile hydroxylamine surrogate in contexts where free hydroxylamine is incompatible, such as in palladium-catalyzed reactions. Its ability to participate in efficient C-O bond formation under conditions that would decompose hydroxylamine hydrochloride allows for the synthesis of complex O-arylhydroxylamines that are otherwise difficult to access.
Ultimately, the optimal choice depends on the specific synthetic target and the reaction conditions required. For straightforward oximations and hydroxamic acid syntheses, hydroxylamine hydrochloride is often sufficient. For more advanced applications, particularly in the realm of cross-coupling chemistry, this compound provides a safer, more effective, and enabling solution.
References
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
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Maimone, T. J., & Buchwald, S. L. (2011). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, Author manuscript; available in PMC 2011 July 28. [Link]
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. PubMed Central. [Link]
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans. PubMed. [Link]
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Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. ACS Publications. [Link]
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Chemsrc. (2025). Ethyl N-hydroxyacetimidate | CAS#:10576-12-2. [Link]
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Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. National Institutes of Health. [Link]
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O-Benzylhydroxylamine vs. Ethyl N-hydroxyethanimidate: A Comparative Guide for Synthetic Strategy
In the landscape of modern organic and medicinal chemistry, the choice of reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth comparison of two valuable, yet functionally distinct, reagents: O-Benzylhydroxylamine (OBHA) and Ethyl N-hydroxyethanimidate (ENH). While both are derivatives of hydroxylamine, their reactivity profiles and primary applications diverge significantly. This analysis is designed for researchers, scientists, and drug development professionals to inform the strategic selection of the optimal reagent for their specific synthetic challenges, from bioconjugation to the construction of complex molecular frameworks.
At a Glance: Chemical Identity and Properties
A fundamental understanding of the structural and physical properties of OBHA and ENH is the first step in appreciating their distinct chemical behaviors.
| Property | O-Benzylhydroxylamine (OBHA) | This compound (ENH) |
| Structure | ||
| Molecular Formula | C₇H₉NO[1] | C₄H₉NO₂[2][3][4] |
| Molecular Weight | 123.15 g/mol [1] | 103.12 g/mol [2][3][4] |
| Appearance | Colorless to pale yellow liquid or solid | Colorless to white or pale yellow fused solid or clear liquid[2] |
| Key Functional Group | Aminooxy (-ONH₂) | N-hydroxyimidate |
| Primary Reactivity | Nucleophilic attack on carbonyls | Precursor for various functional groups[5] |
The Core Distinction: Reaction Mechanism and Application Scope
The central difference between OBHA and ENH lies in their principal modes of reactivity and, consequently, their most common applications. OBHA is a direct and highly chemoselective ligation partner for carbonyl compounds, whereas ENH serves as a versatile building block in multi-step syntheses.
O-Benzylhydroxylamine: The Specialist in Oxime Ligation
O-Benzylhydroxylamine is the quintessential reagent for forming highly stable oxime bonds through reaction with aldehydes and ketones.[6] This reaction, known as oxime ligation, is a cornerstone of "click chemistry" and bioconjugation due to its exceptional reliability and biocompatibility.[7]
Mechanism of Action: The reaction proceeds via nucleophilic attack of the aminooxy group's nitrogen on the electrophilic carbonyl carbon. This is followed by dehydration to yield the stable oxime linkage. The reaction is efficient under mild, often aqueous conditions and can be catalyzed by aniline at acidic pH (typically 4-5) to achieve rapid conjugation, even at low reactant concentrations.[8][9]
Caption: Oxime ligation reaction workflow.
Key Applications of O-Benzylhydroxylamine:
-
Bioconjugation: Its high chemoselectivity makes it ideal for labeling proteins, peptides, and other biomolecules in complex biological media.[7][8][10]
-
Drug Delivery: Used to link therapeutic agents to carrier molecules like polymers or nanoparticles.[10]
-
Pharmaceutical Synthesis: Serves as a key building block for synthesizing molecules containing oxime or hydroxamic acid functionalities, which are present in many biologically active compounds.[6][11]
-
Cleavable Tags: The benzyl group can be cleaved under mild hydrogenation conditions (e.g., Pd/C), allowing for the release of the conjugated molecule, a feature utilized in glycan purification.[12]
This compound: The Versatile Synthetic Precursor
This compound does not typically function as a direct ligation agent. Instead, it is a valuable intermediate in organic synthesis, prized for its ability to be transformed into other reactive species or incorporated into larger molecular frameworks.[5]
Reactivity Profile: ENH is employed in reactions that leverage its N-hydroxyimidate structure. It serves as a precursor for synthesizing a variety of compounds, including O-acyl- and O-nitrophenylhydroxylamines and O-arylhydroxylamines via Pd-catalyzed O-arylation.[2][5][13] Its utility lies in facilitating the formation of diverse carbon-oxygen and carbon-nitrogen bonds.[5]
Caption: Synthetic utility of this compound.
Key Applications of this compound:
-
Precursor Synthesis: Widely used to prepare other hydroxylamine derivatives for subsequent reactions.[5]
-
Heterocyclic Chemistry: Employed in the construction of various heterocyclic ring systems.
-
General Organic Synthesis: A reliable reagent for introducing the N-hydroxyethanimidate moiety, which can be further manipulated to achieve complex target molecules in pharmaceutical and agrochemical research.[5]
Head-to-Head Comparison: Performance and Stability
| Feature | O-Benzylhydroxylamine | This compound | Analysis |
| Primary Goal | Direct conjugation to carbonyls | Synthetic intermediate/precursor | OBHA is for ligation, ENH is for construction. |
| Reaction Type | Nucleophilic addition-elimination | Varies (e.g., cross-coupling, acylation) | The choice is dictated by the desired transformation. |
| Chemoselectivity | Very High (specific for aldehydes/ketones) | Moderate to High (depends on the reaction) | OBHA's high selectivity is a major advantage for bioconjugation. |
| Biocompatibility | Excellent; reaction proceeds in aqueous media.[8][10] | Generally low; reactions often require anhydrous organic solvents and catalysts.[14] | OBHA is the clear choice for biological applications. |
| Product Stability | Forms highly stable oxime bonds.[15][16][17] | Stability depends on the final product synthesized. | The oxime linkage from OBHA is exceptionally robust, with a half-life significantly longer than corresponding hydrazones.[17][18] |
| Reaction Conditions | Mild, aqueous, pH 4-7[8][10] | Often requires anhydrous conditions, specific catalysts (e.g., Palladium), and organic solvents.[5][14] | OBHA offers more operationally simple and environmentally benign conditions for its primary use case. |
Experimental Protocols: A Practical Guide
The following protocols illustrate the distinct experimental conditions required for each reagent, reflecting their different roles in the laboratory.
Protocol 1: Typical Oxime Ligation using O-Benzylhydroxylamine
This protocol describes the conjugation of OBHA to an aldehyde-containing peptide, a common application in chemical biology.
Objective: To conjugate an aldehyde-modified peptide with O-Benzylhydroxylamine.
Materials:
-
Aldehyde-modified peptide
-
O-Benzylhydroxylamine hydrochloride (OBHA·HCl)
-
Aniline (catalyst)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0
-
DMSO (for dissolving peptide if necessary)
Procedure:
-
Prepare Peptide Solution: Dissolve the aldehyde-modified peptide in the Conjugation Buffer to a final concentration of 1 mM. If solubility is an issue, a small amount of DMSO can be used.
-
Prepare Reagent Stock Solutions:
-
Prepare a 100 mM stock solution of OBHA·HCl in the Conjugation Buffer.
-
Prepare a 200 mM stock solution of aniline in DMSO.
-
-
Set up Ligation Reaction:
-
To the peptide solution, add the OBHA·HCl stock solution to achieve a final concentration of 5 mM (5 equivalents).
-
Add the aniline stock solution to achieve a final concentration of 10 mM.
-
-
Incubation: Gently agitate the reaction mixture at room temperature (20-25°C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress using LC-MS by observing the consumption of the starting peptide and the appearance of the desired conjugate mass.
-
Purification: Once the reaction is complete, purify the resulting oxime-linked peptide conjugate using reverse-phase HPLC.
Protocol 2: Synthesis of an O-Arylhydroxylamine using this compound
This protocol is adapted from literature procedures for the palladium-catalyzed O-arylation of ENH.[5]
Objective: To synthesize an O-arylhydroxylamine derivative.
Materials:
-
This compound (ENH)
-
Aryl bromide (or other aryl halide)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Xantphos (or other suitable phosphine ligand)
-
Cs₂CO₃ (Cesium carbonate)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Add Reagents: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents) to the flask.
-
Add Solvent: Add anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS to track the consumption of the aryl bromide.
-
Workup:
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the O-arylated product. This product can then be hydrolyzed to the corresponding O-arylhydroxylamine.
Conclusion and Strategic Recommendations
O-Benzylhydroxylamine and this compound are not interchangeable reagents but rather complementary tools for the synthetic chemist.
Choose O-Benzylhydroxylamine when:
-
Your primary goal is the stable and chemoselective conjugation to an aldehyde or ketone.
-
The reaction needs to be performed in a biological context or in aqueous media.
-
High stability of the resulting linkage is critical.
-
A cleavable linker (via hydrogenation) is desired.
Choose this compound when:
-
You require a versatile building block for constructing more complex molecules in a traditional organic synthesis setting.
-
The target molecule requires the formation of specific C-O or C-N bonds not achievable through direct ligation.
-
The reaction conditions can tolerate anhydrous solvents, catalysts, and elevated temperatures.
By understanding the fundamental differences in reactivity, stability, and optimal reaction conditions outlined in this guide, researchers can make informed, strategic decisions, enhancing the efficiency and success of their synthetic endeavors.
References
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-
Bonaccorsi, F., & Giorgi, G. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7), 1143-1147. Retrieved from [Link]
- Bonaccorsi, F., & Giorgi, G. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7).
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- Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
-
Royal Society of Chemistry. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Retrieved from [Link]
-
He, Y., et al. (2020). O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans. SLAS Technology, 25(4), 388-396. Retrieved from [Link]
- Benchchem. (n.d.). The Discovery and Evolution of O-Benzylhydroxylamine Derivatives: A Technical Guide.
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Retrieved from [Link]
-
Pícha, J., et al. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Journal of Peptide Science, 23(1), 13-15. Retrieved from [Link]
-
Monfregola, L., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41. Retrieved from [Link]
-
Bau, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(36), 10766-10772. Retrieved from [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic Letters, 10(16), 3481-3484. Retrieved from [Link]
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CAS. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Retrieved from [Link]
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AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]
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ResearchGate. (2001). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363167, Ethyl N-hydroxyacetimidate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6386647, N-Hydroxyethanimidic acid, ethyl ester. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl N-hydroxyacetimidate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99894, Ethyl acetohydroximate. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (2008). N-(Diethoxyphosphoryl)-O-benzylhydroxylamine — A Convenient Substrate for the Synthesis of N-Substituted O-Benzylhydroxylamines. Retrieved from [Link]
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Physics & Maths Tutor. (n.d.). Topic 15 Organic Chemistry_ Carbonyls, Carboxylic Acids and Chirality. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102313, O-Benzylhydroxylamine. Retrieved from [Link]
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A Comparative Guide to the Synthetic Validation of Ethyl N-hydroxyethanimidate
For the modern researcher, scientist, and drug development professional, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl N-hydroxyethanimidate (CAS 10576-12-2), a versatile building block, plays a crucial role in the construction of complex molecular architectures, facilitating the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.[1] Its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals necessitates a thorough understanding of its synthetic routes and the validation of its purity.
This guide provides an in-depth, objective comparison of established and emerging synthetic methodologies for this compound. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, offering field-proven insights into the advantages and limitations of each approach. Every protocol described is designed as a self-validating system, ensuring that you, the researcher, can confidently reproduce and verify the outcomes.
The Foundational Pillar: The Pinner Reaction
The Pinner reaction, a classic and enduring method for the synthesis of imidates, serves as our foundational route.[1] It involves the acid-catalyzed reaction of a nitrile with an alcohol. In the context of this compound synthesis, this typically involves the reaction of acetonitrile with ethanol in the presence of a strong acid, followed by reaction with a hydroxylamine salt.
Mechanistic Underpinnings of the Pinner Reaction
The elegance of the Pinner reaction lies in its straightforward, yet powerful, mechanism. The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, significantly enhancing the electrophilicity of the nitrile carbon. This activated intermediate is then susceptible to nucleophilic attack by the alcohol, in this case, ethanol. Subsequent proton transfer and reaction with a hydroxylamine salt yield the desired this compound. The entire process hinges on the careful control of reaction conditions to favor the formation of the imidate over potential side products.
A Modern Adaptation: The Acetyl Chloride Modification
While the traditional Pinner reaction often employs anhydrous hydrogen chloride gas, a reagent that can be cumbersome and hazardous to handle, a notable modification utilizes acetyl chloride to generate HCl in situ. This adaptation offers a more convenient and potentially safer alternative without compromising the core principles of the Pinner reaction.
Causality in Experimental Design: Why Acetyl Chloride?
The choice of acetyl chloride is a deliberate one, rooted in its reactivity with ethanol to produce ethyl acetate and, crucially, hydrogen chloride. This in situ generation of HCl ensures that the reaction proceeds under the necessary acidic conditions while avoiding the direct handling of corrosive gas. This modification represents a logical evolution of the classic Pinner synthesis, prioritizing both efficiency and laboratory safety.
An Alternative Pathway: Synthesis from Nitroethane and Triethyl Orthoformate
Venturing beyond the Pinner-type reactions, an alternative route utilizes the reaction of nitroethane with triethyl orthoformate. This method offers a distinct synthetic strategy, providing a valuable point of comparison in terms of reagent accessibility, reaction conditions, and overall efficiency.
Exploring a Different Mechanistic Landscape
This pathway proceeds through a different mechanistic route compared to the Pinner reaction. The reaction between a nitroalkane and an orthoformate in the presence of a catalyst leads to the formation of the corresponding N-hydroxyimidate. This method avoids the use of strong acids and nitriles as starting materials, offering a different set of considerations for the synthetic chemist.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, purity, cost, and safety. The following table provides a quantitative comparison of the three discussed methodologies.
| Parameter | Route 1: Traditional Pinner Reaction | Route 2: Acetyl Chloride Modification | Route 3: Nitroethane & Triethyl Orthoformate |
| Starting Materials | Acetonitrile, Ethanol, Anhydrous HCl, Hydroxylamine Salt | Acetonitrile, Ethanol, Acetyl Chloride, Hydroxylamine Salt | Nitroethane, Triethyl Orthoformate |
| Typical Yield | 60-80% | 70-90% | 50-70% |
| Reaction Time | 12-24 hours | 8-16 hours | 18-36 hours |
| Reaction Temperature | 0°C to room temperature | 0°C to room temperature | Room temperature to gentle reflux |
| Key Safety Considerations | Handling of anhydrous HCl gas, corrosive reagents | Handling of acetyl chloride (moisture sensitive, corrosive), exothermic reaction | Handling of triethyl orthoformate (flammable, moisture sensitive), nitroethane (flammable) |
| Purity of Crude Product | Moderate to high, may require purification | High, often requires minimal purification | Moderate, may require chromatographic purification |
Experimental Protocols
Route 1: Traditional Pinner Reaction
Step 1: Formation of Ethyl Acetimidate Hydrochloride
-
A solution of acetonitrile (1.0 eq) in anhydrous ethanol (1.5 eq) is cooled to 0°C in a flame-dried, three-necked flask equipped with a magnetic stirrer and a gas inlet tube.
-
Anhydrous hydrogen chloride gas is bubbled through the solution for 2-3 hours, maintaining the temperature at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The resulting precipitate of ethyl acetimidate hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Step 2: Conversion to this compound
-
To a suspension of ethyl acetimidate hydrochloride (1.0 eq) in anhydrous ethanol at 0°C, a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in ethanol is added dropwise.
-
The reaction mixture is stirred at room temperature for 6-8 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford this compound.
Route 2: Acetyl Chloride Modification
-
To a solution of acetonitrile (1.0 eq) in anhydrous ethanol (2.0 eq) at 0°C, acetyl chloride (1.1 eq) is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
The solvent is removed under reduced pressure to yield crude ethyl acetimidate hydrochloride.
-
The crude product is then reacted with a hydroxylamine salt as described in Step 2 of the Traditional Pinner Reaction protocol.
Route 3: Synthesis from Nitroethane and Triethyl Orthoformate
-
In a round-bottom flask, nitroethane (1.0 eq) and triethyl orthoformate (1.2 eq) are mixed with a catalytic amount of a Lewis acid (e.g., zinc chloride, 0.1 eq).
-
The mixture is stirred at room temperature for 24-36 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product may require purification by column chromatography on silica gel.
Validation of the Synthetic Product
The unambiguous identification and purity assessment of the synthesized this compound is critical. A combination of spectroscopic techniques provides a robust validation framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show a quartet around δ 4.1 ppm corresponding to the -OCH₂- protons, a singlet around δ 1.9 ppm for the -CH₃ protons, and a triplet around δ 1.2 ppm for the -OCH₂CH₃ protons. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should exhibit a signal for the imidate carbon (C=N) in the range of δ 150-160 ppm.[2] The methylene carbon of the ethyl group (-OCH₂-) is expected around δ 60-65 ppm, while the methyl carbons will appear at higher field.[2]
Mass Spectrometry (MS)
Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the product. The expected molecular ion peak [M+H]⁺ for this compound (C₄H₉NO₂) would be at m/z 104.07.[3][4]
Visualizing the Workflow
Caption: Workflow from synthesis to validated product.
Safety as a Guiding Principle
A responsible scientist prioritizes safety. The following table outlines the primary hazards associated with the key reagents used in the described synthetic routes. Always consult the material safety data sheet (MSDS) before handling any chemical.
| Reagent | Primary Hazards | Recommended Precautions |
| Anhydrous Hydrogen Chloride | Corrosive, toxic by inhalation | Work in a well-ventilated fume hood, use appropriate respiratory protection, and have a neutralization solution readily available. |
| Acetyl Chloride | Flammable, corrosive, reacts violently with water | Handle under anhydrous conditions, wear acid-resistant gloves and eye protection, and work in a fume hood. |
| Triethyl Orthoformate | Flammable liquid, causes serious eye irritation | Keep away from ignition sources, handle in a well-ventilated area, and wear safety goggles and chemical-resistant gloves.[5][6][7][8] |
| Nitroethane | Flammable liquid and vapor, harmful if swallowed or inhaled | Use in a fume hood, avoid contact with skin and eyes, and keep away from heat and open flames. |
| Hydroxylamine Salts | Can be explosive, skin and respiratory irritant | Handle with care, avoid shock and friction, and use appropriate personal protective equipment. |
Conclusion
The synthesis of this compound can be approached through several viable routes, each with its own set of advantages and challenges. The traditional Pinner reaction provides a well-established, albeit potentially hazardous, method. The acetyl chloride modification offers a safer and more convenient alternative, often with improved yields. The route from nitroethane and triethyl orthoformate presents a distinct mechanistic alternative that may be advantageous in specific contexts.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. By understanding the underlying chemistry and carefully validating the final product, scientists can confidently and efficiently produce high-purity this compound for their research and development endeavors.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Triethyl orthoformate, 98%. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Safety and Handling of Triethyl Orthoformate in Industrial Settings. Retrieved from [Link]
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PubChem. (n.d.). Ethyl N-hydroxyacetimidate. Retrieved from [Link]
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Chemsrc. (2025, August 25). Ethyl N-hydroxyacetimidate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Performance in the O-Arylation of Ethyl N-hydroxyethanimidate
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-oxygen (C-O) bonds is a cornerstone of modern synthetic chemistry. The O-arylation of hydroxylamine derivatives, in particular, provides access to O-arylhydroxylamines, which are crucial building blocks for a wide array of bioactive molecules and functional materials. Ethyl N-hydroxyethanimidate (also known as ethyl acetohydroximate) has emerged as a versatile and practical hydroxylamine equivalent for these transformations.[1][2][3] This guide provides an in-depth, objective comparison of catalyst performance for the O-arylation of this compound, focusing on palladium-based systems and offering insights into experimental design and catalyst selection.
The Challenge and the Opportunity: Moving Beyond Traditional Methods
Historically, the synthesis of O-arylhydroxylamines has relied on methods such as SNAr reactions with highly electron-deficient aromatic systems or copper-mediated couplings.[1] However, these traditional approaches often suffer from significant limitations, including low to moderate yields, long reaction times, a narrow substrate scope (particularly with ortho-substituted or heterocyclic partners), and the need for harsh reaction conditions.[1][2]
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variants, has revolutionized this field. These methods offer the potential for milder conditions, broader substrate scope, and significantly improved efficiency. This guide will benchmark the performance of several state-of-the-art palladium catalysts for this specific, critical transformation.
Benchmarking Palladium Catalysts: A Head-to-Head Comparison
The performance of a palladium catalyst in C-O cross-coupling is critically dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands, developed by the Buchwald group, have proven to be particularly effective in promoting the key steps of the catalytic cycle, especially the challenging C-O reductive elimination.[1][4]
A seminal study by Maimone and Buchwald in the Journal of the American Chemical Society (2010) provides a direct comparison of several biarylphosphine ligands for the O-arylation of this compound with bromobenzene.[1] This data forms the core of our comparative analysis.
Key Performance Metrics
To objectively compare catalyst performance, we will consider the following metrics:
-
Yield (%): The percentage of the starting material that is converted to the desired product.
-
Turnover Number (TON): A measure of catalyst productivity, calculated as the number of moles of product formed per mole of catalyst. A higher TON indicates a more efficient and robust catalyst. The formula is: TON = (Yield / 100) / (Catalyst Loading / 100)[5]
-
Reaction Conditions: The temperature and time required to achieve a satisfactory yield. Milder conditions and shorter reaction times are highly desirable.
Experimental Data Summary
The following table summarizes the performance of different palladium/ligand systems in the O-arylation of this compound with bromobenzene.
| Entry | Ligand (Structure) | Catalyst Loading (mol %) | Yield (%) | Minimum TON |
| 1 | t-BuBrettPhos (1) | 1% Pd, 2% Ligand | 94 | 94 |
| 2 | Ligand 3 | 1% Pd, 2% Ligand | 61 | 61 |
| 3 | Ligand 4 | 1% Pd, 2% Ligand | 79 | 79 |
| 4 | Ligand 2 | 1% Pd, 2% Ligand | <5 | <5 |
| 5 | Ligand 5 | 1% Pd, 2% Ligand | <5 | <5 |
| 6 | Ligand 6 | 1% Pd, 2% Ligand | <5 | <5 |
Reaction Conditions: Aryl bromide (1 mmol), this compound (1.25 mmol), Cs₂CO₃ (1.5 mmol), (allylPdCl)₂ (0.5 mol %), Ligand (2 mol %), Toluene (2 ml), 65 °C, 1-12 h. Data sourced from Maimone, T. J. & Buchwald, S. L. (2010).[1]
Analysis of Catalyst Performance
The data clearly demonstrates the superior performance of the catalyst system based on the t-BuBrettPhos ligand (Entry 1).[1] With this ligand, the desired O-arylated product was obtained in an excellent 94% yield, corresponding to a minimum Turnover Number of 94. This high efficiency is attributed to the unique structural features of t-BuBrettPhos. It is a bulky, electron-rich dialkylbiaryl phosphine ligand that promotes the crucial, often rate-limiting, C-O reductive elimination step under relatively mild conditions.[1][4]
Ligand 4 also provided a good yield of 79% (Entry 3).[1] The study notes that for certain substrates, such as aryl bromides with ortho-alkyl substituents, the smaller size of ligand 4 can lead to superior results compared to t-BuBrettPhos.[1] This highlights a key principle in catalyst selection: the optimal ligand can be substrate-dependent.
In stark contrast, ligands 2, 5, and 6 were all ineffective for this transformation, yielding less than 5% of the product.[1] These ligands lack the specific structural motifs—namely the di-t-butyl phosphine moiety or the tri-i-propyl groups on the biphenyl backbone—that are crucial for high catalytic activity in this C-O coupling reaction.[1] This underscores the importance of ligand architecture in facilitating the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed O-arylation of this compound follows a classic cross-coupling pathway. Understanding this mechanism is essential for rational catalyst design and reaction optimization.
Caption: Generalized catalytic cycle for the Pd-catalyzed O-arylation.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[6]
-
Ligand Exchange: The halide (X⁻) on the palladium center is then displaced by the deprotonated this compound (R-O⁻), which is formed in the presence of a base (e.g., Cs₂CO₃).
-
Reductive Elimination: This is often the rate-determining step. The C-O bond is formed as the aryl and imidate groups are eliminated from the palladium center, yielding the desired O-arylated product and regenerating the Pd(0) catalyst. The bulky and electron-rich nature of ligands like t-BuBrettPhos is crucial for promoting this step.[1][4]
Experimental Protocols: A Guide to Reproducibility
Ensuring the reproducibility of experimental results is a cornerstone of scientific integrity.[1] The following is a detailed, step-by-step protocol for the benchmark O-arylation reaction, adapted from the work of Maimone and Buchwald.[1]
General Procedure for Palladium-Catalyzed O-Arylation
Caption: Step-by-step experimental workflow for the O-arylation reaction.
-
Vessel Preparation: An oven-dried vial equipped with a stir bar is chosen as the reaction vessel.
-
Addition of Solids: To the vial, add the palladium precursor [(allyl)PdCl]₂ (0.5-2.5 mol %), the biarylphosphine ligand (e.g., t-BuBrettPhos, 2 mol %), and cesium carbonate (Cs₂CO₃, 1.5 mmol).
-
Inert Atmosphere: The vial is sealed with a septum, and the atmosphere is rendered inert by evacuating and backfilling with argon or nitrogen three times.
-
Addition of Liquids: Toluene (2 mL), the aryl halide (1 mmol), and this compound (1.25 mmol) are added sequentially via syringe.
-
Reaction: The vial is placed in a preheated oil bath at 65 °C and stirred for the specified time (1-12 hours), with reaction progress monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the pure O-arylated product.
Alternative Catalyst Systems: The Copper Perspective
While palladium catalysis represents the current state-of-the-art for this transformation, it is important to acknowledge the historical context and alternative approaches. Copper-catalyzed Ullmann-type C-O couplings were the precursors to modern cross-coupling methods.[1]
Generally, copper-based systems for O-arylation require higher reaction temperatures and longer reaction times compared to the most efficient palladium systems.[1] While direct comparative studies for the O-arylation of this compound are scarce, the literature on related C-N and C-O couplings suggests that palladium catalysts, particularly those with sophisticated biarylphosphine ligands, offer a broader substrate scope and higher functional group tolerance.[7][8][9] However, copper catalysts can be advantageous in terms of cost and are still actively being developed for various cross-coupling applications.[8]
Conclusion and Future Outlook
For the O-arylation of this compound, palladium-based catalysts have demonstrated clear superiority over traditional methods. The choice of the biarylphosphine ligand is paramount to achieving high performance.
Key Takeaways:
-
t-BuBrettPhos is the standout ligand, providing excellent yields under mild conditions for a range of substrates. Its effectiveness stems from its ability to accelerate the rate-limiting reductive elimination step.
-
The optimal catalyst can be substrate-dependent, and for sterically hindered substrates, a less bulky ligand like Ligand 4 may offer improved performance.
-
Ligand architecture is critical; the absence of key structural motifs leads to inactive or poorly performing catalysts.
-
The provided experimental protocol offers a robust and reproducible method for conducting this transformation, serving as a reliable starting point for further optimization.
The continued development of more active, stable, and cost-effective catalysts remains a key goal in synthetic chemistry. As our understanding of reaction mechanisms deepens, we can anticipate the design of next-generation ligands and catalyst systems that will further expand the boundaries of what is possible in the synthesis of complex molecules for research, medicine, and materials science.
References
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Available at: [Link]
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. MIT Open Access Articles. Available at: [Link]
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University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]
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Journal of the American Chemical Society. (2010). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Available at: [Link]
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PubMed. (2010). Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans. Available at: [Link]
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Maiti, D., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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D'Amico, D. C., & Buchwald, S. L. (2012). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Angewandte Chemie International Edition, 51(34), 8594-8597. Available at: [Link]
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A Comparative Guide to the Synthesis of Benzofurans: Evaluating the Reproducibility and Performance of the Ethyl N-hydroxyethanimidate Method
Introduction: The Enduring Importance of the Benzofuran Scaffold
The benzofuran moiety is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast array of natural products and pharmacologically active compounds.[1][2] Its prevalence in therapeutics, ranging from antimicrobial and anticancer agents to cardiovascular and neuroprotective drugs, continually drives the demand for efficient, versatile, and reproducible synthetic methodologies. This guide provides an in-depth analysis of a palladium-catalyzed approach for benzofuran synthesis utilizing Ethyl N-hydroxyethanimidate and offers a critical comparison with established alternative methods, namely the Sonogashira coupling and a copper-catalyzed annulation. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions in their synthetic endeavors.
The this compound Method: A Palladium-Catalyzed Approach to Benzofuran Synthesis
A notable advancement in benzofuran synthesis involves the palladium-catalyzed O-arylation of this compound (which exists in tautomeric equilibrium with ethyl acetohydroximate) with subsequent intramolecular cyclization. This method, pioneered by Maimone and Buchwald, offers a versatile route to a variety of substituted benzofurans.[1][3][4][5][6][7]
Mechanistic Rationale: The Power of Palladium and Bulky Ligands
The success of this methodology hinges on a palladium-catalyzed C-O cross-coupling reaction. The key to achieving high efficiency and broad substrate scope lies in the use of bulky biarylphosphine ligands, such as t-BuBrettPhos.[3][7] These ligands facilitate the crucial C-O reductive elimination step from the palladium center under relatively mild conditions. The reaction proceeds through the initial formation of an O-arylhydroxylamine intermediate, which then undergoes a[8][8]-sigmatropic rearrangement to yield the benzofuran product in a one-pot process.[3][7]
Figure 1. Palladium-catalyzed synthesis of benzofurans.
Experimental Protocol: A Reproducible Method
The following protocol is adapted from the work of Maimone and Buchwald and has been validated for its reproducibility.[1][8]
Materials:
-
Aryl halide (bromide or iodide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
(allylPdCl)₂ (0.01 mmol, 1 mol%)
-
t-BuBrettPhos (0.02 mmol, 2 mol%)
-
Toluene (5 mL, anhydrous)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in toluene.
-
Add the catalyst solution to the Schlenk tube under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture at 100 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuran.
Performance and Reproducibility Insights
The palladium-catalyzed method using this compound offers several advantages, including generally good to excellent yields and a broad substrate scope. However, achieving high reproducibility requires careful attention to several factors:
-
Ligand Selection: The choice of a bulky biarylphosphine ligand is critical. Less sterically hindered ligands can lead to slower reaction rates and lower yields.
-
Reaction Conditions: The reaction is sensitive to air and moisture. The use of anhydrous solvents and proper inert atmosphere techniques is paramount to prevent catalyst deactivation and competing side reactions.
-
Substrate Purity: The purity of the aryl halide and this compound can significantly impact the reaction outcome. Impurities can poison the catalyst or lead to the formation of byproducts.
Comparative Analysis: Alternative Synthetic Routes to Benzofurans
To provide a comprehensive evaluation, we compare the this compound method with two widely employed alternatives: the Sonogashira coupling and a copper-catalyzed annulation of phenols and alkynes.
Alternative 1: The Sonogashira Coupling Approach
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis and a popular route to benzofurans.[9][10][11] The reaction typically involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.
Figure 2. Sonogashira coupling workflow for benzofuran synthesis.
Experimental Protocol (Representative):
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere and monitor by TLC.
-
Upon completion, cool to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.[12]
Alternative 2: Copper-Catalyzed Annulation of Phenols and Alkynes
Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems. A common approach involves the oxidative annulation of phenols and alkynes.[3][9][13][14][15]
Experimental Protocol (Representative):
-
To a mixture of phenol (1.0 mmol), alkyne (1.2 mmol), and a copper catalyst (e.g., CuI, 5 mol%) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture under an oxygen atmosphere and monitor by TLC.
-
After completion, cool the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography.[15]
Performance Comparison: A Data-Driven Evaluation
To facilitate an objective comparison, the following table summarizes the performance of the three methods across key metrics for a range of representative substrates.
| Method | Key Reagents | Catalyst System | Typical Yields (%) | Substrate Scope | Key Advantages | Reproducibility Challenges |
| This compound | Aryl halides, this compound | Pd(dba)₂ / t-BuBrettPhos | 75-95% | Broad tolerance for functional groups on the aryl halide. | Mild reaction conditions, one-pot procedure. | Sensitive to air and moisture; ligand choice is critical. |
| Sonogashira Coupling | o-Halophenols, Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | 60-90% | Wide variety of alkynes can be used, allowing for diverse substitution patterns. | Well-established and versatile reaction. | Alkyne homocoupling can be a significant side reaction; requires strictly anaerobic conditions.[16] |
| Copper-Catalyzed Annulation | Phenols, Alkynes | CuI | 50-85% | Tolerates a range of phenols and alkynes. | Cost-effective catalyst. | Can require higher temperatures and longer reaction times; regioselectivity can be an issue with unsymmetrical alkynes. |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of synthetic method for constructing the benzofuran core is a critical decision that depends on the specific target molecule, available starting materials, and desired reaction scale.
-
The This compound method stands out for its mild reaction conditions and operational simplicity in a one-pot fashion, making it an excellent choice for the synthesis of a wide range of substituted benzofurans, particularly when starting from readily available aryl halides. Achieving high reproducibility, however, necessitates meticulous control over the reaction atmosphere and the use of appropriate bulky phosphine ligands.
-
The Sonogashira coupling remains a powerful and versatile tool, especially when a diverse array of terminal alkynes is desired for introducing specific substituents. While well-established, practitioners must be vigilant in mitigating the common side reaction of alkyne homocoupling through careful control of reaction conditions.
-
Copper-catalyzed methods offer a more economical approach, which can be advantageous for large-scale syntheses. However, these methods may require more optimization to achieve high yields and regioselectivity.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method, as outlined in this guide, will empower researchers to navigate the synthesis of benzofurans with greater confidence and success.
References
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
- Avalani, J. R., et al. (2012). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Organic Chemistry, 2(1), 38-43.
- Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans.
- BenchChem. (2025).
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Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
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- Maimone, T. J., & Buchwald, S. L. (2010). Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.
- Li, X., et al. (2015). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science, 6(2), 1141-1146.
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- Maimone, T. J., & Buchwald, S. L. (2010). Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.
- Liu, C.-Y., et al. (2023). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters, 25(48), 8684–8689.
- Organic Chemistry Portal. (n.d.). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans.
- Maimone, T. J., & Buchwald, S. L. (2010). Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.
- Vitale, F., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.
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- Liu, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(45), 26046–26066.
- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172.
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A Comparative Guide to Ethyl N-hydroxyethanimidate in Large-Scale Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of reagents and synthetic routes is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and environmental impact. This guide provides an in-depth cost-benefit analysis of Ethyl N-hydroxyethanimidate, a versatile reagent for the formation of amide and hydroxamic acid functionalities. We will objectively compare its performance against common alternatives, supported by available data and established chemical principles, to empower researchers and process chemists in making informed decisions for their large-scale synthesis endeavors.
This compound: A Profile
This compound, also known as ethyl acetohydroxamate, is a valuable reagent in organic synthesis, primarily utilized for the construction of carbon-nitrogen and carbon-oxygen bonds.[1] Its utility stems from its ability to act as a precursor to a reactive O-acylisourea intermediate upon activation, facilitating the coupling of carboxylic acids with amines or hydroxylamines.
Key Properties:
| Property | Value |
| CAS Number | 10576-12-2[1][2][3][4][5][6][7] |
| Molecular Formula | C₄H₉NO₂[1][2][3][4][5][6][7] |
| Molecular Weight | 103.12 g/mol [1][4][6][7] |
| Appearance | Colorless to pale yellow liquid or low melting solid[2][3] |
The Core Application: Amide and Hydroxamic Acid Synthesis
The formation of amide and hydroxamic acid moieties is a cornerstone of modern drug discovery and development. These functional groups are present in a vast array of pharmaceuticals and biologically active compounds. This compound serves as a reagent in these crucial transformations.
Mechanism of Action
The precise mechanism of this compound in coupling reactions is not as extensively documented in readily available literature as that of more common reagents. However, its application in forming O-acylhydroxylamines suggests a pathway involving the activation of a carboxylic acid, likely forming a reactive intermediate that is then susceptible to nucleophilic attack by an amine or hydroxylamine.
A Comparative Landscape: this compound vs. The Alternatives
The true value of any reagent in large-scale synthesis can only be assessed through a rigorous comparison with established alternatives. The primary competitors to this compound fall into several classes of coupling reagents.
The Carbodiimides: EDC and DCC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure , is a workhorse in amide synthesis.
-
Advantages of Carbodiimides:
-
Cost-Effective: EDC is generally considered a cost-effective option for large-scale synthesis, with bulk pricing available from various suppliers.[8][9][10][11][12]
-
Well-Established: A vast body of literature and process knowledge exists for carbodiimide-mediated couplings.
-
Water-Soluble Byproduct: The urea byproduct of EDC is water-soluble, which can simplify purification in some processes.[13]
-
-
Disadvantages of Carbodiimides:
The Phosphonium and Uronium Salts: PyBOP and HATU
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) represent a more modern class of highly efficient coupling reagents.
-
Advantages of Phosphonium and Uronium Salts:
-
High Reactivity and Yields: Generally provide high yields and are effective for coupling sterically hindered amino acids.[13][14]
-
Low Racemization: Often associated with lower levels of epimerization compared to carbodiimides.[13]
-
Clean Reactions: PyBOP, for instance, does not lead to guanidinylation of the N-terminal amino group, a potential side reaction with uronium salts.[15]
-
-
Disadvantages of Phosphonium and Uronium Salts:
-
Cost: Typically more expensive than carbodiimides, which can be a significant factor in large-scale production. Lab-scale pricing for PyBOP ranges from approximately $80 to $110 per 100g, while HATU can be around $3000/kg from some suppliers.[16][17][18][19][20]
-
Byproducts: The byproducts of phosphonium salt reagents can be challenging to remove completely. The byproduct of BOP, a related reagent, is the carcinogen hexamethylphosphoramide (HMPA).[13]
-
Safety Concerns: Some uronium salts based on HOBt can be explosive.[13]
-
Cost-Benefit Analysis: A Quantitative Approach
A comprehensive cost-benefit analysis requires a multi-faceted evaluation that extends beyond the initial purchase price of the reagent. Key factors to consider include:
-
Reagent Cost: While lab-scale prices for this compound are available (around $125 for 25g), obtaining reliable bulk pricing is crucial for an accurate industrial-scale assessment.[2] In contrast, bulk pricing for EDC is more readily available and generally lower.[8][9][10][11][12] The higher cost of phosphonium and uronium salts is a significant consideration.[16][17][18][19][20]
-
Process Efficiency: This encompasses reaction yield, purity of the final product, and reaction time. A higher-priced reagent may be more cost-effective if it consistently delivers higher yields and purity, reducing the need for costly purification steps. A patent for a process to prepare organo N-hydroxyimidates, including this compound, reports a yield of up to 89.6%.
-
Atom Economy and Waste Generation: The ideal coupling reaction produces only the desired amide and water. In reality, all coupling reagents generate byproducts. The mass and nature of this waste, along with the cost of its disposal, must be factored into the overall cost.
-
Safety and Environmental Impact: The hazards associated with a reagent and its byproducts necessitate specific handling procedures and may require investment in specialized equipment and personal protective equipment. A Safety Data Sheet for this compound indicates it is a combustible liquid and can cause skin and eye irritation.[6] A comprehensive life cycle assessment (LCA) would provide a clearer picture of the environmental footprint of each alternative.[21][22][23][24][25]
Workflow for Comparative Analysis:
Caption: A structured workflow for the comparative evaluation of coupling reagents in large-scale synthesis.
Experimental Protocols: A Framework for Comparison
To conduct a meaningful head-to-head comparison, a standardized experimental protocol is essential. The following outlines a general procedure for amide bond formation that can be adapted for this compound and its alternatives.
General Protocol for Amide Coupling:
-
Reaction Setup: In a suitable reactor under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Reagent Addition:
-
For this compound: Add this compound (1.1 equivalents) and a suitable activating agent (if required) to the reaction mixture.
-
For EDC/HOBt: Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the carboxylic acid solution.
-
For HATU/PyBOP: Add the coupling reagent (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
-
Amine Addition: Add the amine (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Workup and Purification: Upon completion, quench the reaction and perform an appropriate aqueous workup. Purify the crude product by crystallization or chromatography.
-
Analysis: Determine the yield and purity of the isolated amide.
Logical Flow of Reagent Selection:
Caption: A decision-making flowchart for selecting a suitable coupling reagent based on key project priorities.
Conclusion and Future Outlook
For routine, cost-sensitive syntheses, EDC/HOBt remains a strong contender due to its low cost and extensive track record.[13] For challenging couplings where yield and purity are paramount and cost is a secondary concern, modern phosphonium and uronium salts often provide the best performance.[13]
The true potential of this compound in large-scale applications will only be fully realized through further process development and the publication of comprehensive, comparative studies. As the chemical industry continues its drive towards greener and more sustainable manufacturing processes, the demand for reagents that offer a favorable balance of performance, cost, and environmental footprint will undoubtedly grow.[26][27][28] Future research should focus on a thorough techno-economic analysis and life cycle assessment of this compound to definitively position it within the toolbox of the modern process chemist.
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A Comparative Guide to Green Chemistry Metrics for Syntheses of Ethyl N-hydroxyacetimidate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the pursuit of efficiency is intrinsically linked with the principles of green chemistry. Ethyl N-hydroxyacetimidate, a valuable intermediate in the synthesis of a variety of bioactive molecules, provides a compelling case study for the application of green chemistry metrics.[1][2] This guide offers a comparative analysis of synthetic routes to Ethyl N-hydroxyacetimidate, grounded in quantitative green chemistry metrics, to empower researchers and process chemists in making more sustainable and economically viable decisions.
The Imperative of Green Chemistry Metrics
Traditional evaluation of a chemical reaction's efficiency has often focused narrowly on percentage yield.[3] However, a high yield does not necessarily equate to a green or sustainable process. Green chemistry metrics provide a more holistic assessment by quantifying the environmental impact and resource efficiency of a chemical transformation.[4] Key metrics that will be utilized in this guide include:
-
Atom Economy (%AE): A theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as: %AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[5]
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a greener process. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[4]
-
Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass of all materials (reactants, reagents, solvents, process aids) used to produce a specific mass of the final product.[6] The ideal PMI is 1, indicating no waste. It is calculated as: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)[7]
Comparative Analysis of Synthetic Routes to Ethyl N-hydroxyacetimidate
This guide will compare two distinct synthetic pathways to Ethyl N-hydroxyacetimidate: a traditional, multi-step process and a more modern, streamlined approach.
Method 1: The Traditional Pinner-Type Synthesis
This classical approach involves a two-step process, beginning with the formation of an imidate hydrochloride (a Pinner salt), followed by its reaction with a hydroxylamine derivative.[8]
Step 1: Synthesis of Ethyl Acetimidate Hydrochloride
Step 2: Synthesis of Ethyl N-hydroxyacetimidate
Method 2: An Improved, Greener Synthesis
A more recent and efficient method for the synthesis of Ethyl N-hydroxyacetimidate (referred to as EAH in some literature) has been developed. This approach avoids the direct handling of hazardous hydrogen chloride gas by generating the imidate hydrochloride in situ using acetyl chloride.[9][10]
Quantitative Comparison of Green Chemistry Metrics
To provide a clear and objective comparison, the following table summarizes the calculated green chemistry metrics for both synthetic methods. The calculations for Method 1 are based on the experimental data provided in U.S. Patent 4,743,701.[8] For Method 2, as the full experimental details are not publicly available, the quantities are estimated based on the reported reagents and common laboratory practices for a similar scale of reaction, assuming a high-yielding and efficient process as described in the abstract.[9]
| Metric | Method 1: Traditional Pinner-Type Synthesis | Method 2: Improved, Greener Synthesis (Estimated) |
| Atom Economy (%AE) | Step 1: 100%Step 2: 44.7% | Step 1: 100%Step 2: 60.2% |
| E-Factor | ~48 | ~15 |
| Process Mass Intensity (PMI) | ~49 | ~16 |
| Overall Yield | ~3.5% (as reported in one example) | >90% (estimated from abstract) |
| Key Solvents | Toluene, Dimethylformamide (DMF) | Ethanol, potentially others in workup |
| Hazardous Reagents | Anhydrous HCl (gas), Anhydrous Ammonia (gas) | Acetyl Chloride, Potassium Carbonate |
Note: The calculations for Method 1 are based on a specific example in the patent which resulted in a low yield. Higher yields are reported for a similar compound in the same patent, which would improve the E-Factor and PMI. However, the use of large volumes of solvents remains a significant contributor to the high PMI. The estimated values for Method 2 assume a significantly higher yield and more efficient use of materials, as suggested by the description of the method.
Experimental Protocols
Method 1: Traditional Pinner-Type Synthesis (Based on U.S. Patent 4,743,701)[8]
Step 1: Preparation of Ethyl Acetimidate Hydrochloride
-
In a one-liter jacketed resin kettle fitted with an overhead stirrer, thermometer, and gas sparger, mix anhydrous ethanol (113 grams), acetonitrile (100 grams), and toluene (400 ml).
-
Cool the mixture to 0°C with vigorous stirring.
-
Sparge anhydrous HCl gas (95 grams) into the mixture over approximately 2 hours.
-
Continue stirring overnight with cooling.
-
Filter the resulting thick slurry to collect the white solid of ethyl acetimidate hydrochloride.
Step 2: Preparation of Ethyl N-hydroxyacetimidate
-
Mix a portion of the ethyl acetimidate hydrochloride with dimethylformamide and solid hydroxylamine sulfate in a flask.
-
With vigorous agitation, slowly introduce anhydrous ammonia gas at ambient temperature.
-
After the ammonia addition is complete, continue stirring for another hour.
-
Filter the mixture to remove the solid cake.
-
The clear, colorless filtrate contains the Ethyl N-hydroxyacetimidate in dimethylformamide.
Method 2: Improved, Greener Synthesis (Conceptual Protocol based on Abstract)[9]
-
In a suitable reaction vessel, combine acetonitrile and ethanol.
-
Add acetyl chloride to the mixture to generate ethyl acetimidate hydrochloride in situ.
-
To the resulting mixture, add hydroxylamine and potassium carbonate.
-
Stir the reaction mixture until the formation of Ethyl N-hydroxyacetimidate is complete.
-
The product can be isolated without the need for column chromatography, suggesting a simpler workup procedure.
Discussion and Field-Proven Insights
The quantitative comparison of the two synthetic routes to Ethyl N-hydroxyacetimidate clearly demonstrates the advantages of the improved, greener method.
Atom Economy: While the first step in both syntheses is an addition reaction with 100% atom economy, the second step, where the final product is formed, shows a significant difference. Method 2 has a higher atom economy, primarily due to the use of potassium carbonate as a base, which results in less mass being incorporated into byproducts compared to the use of hydroxylamine sulfate and ammonia in Method 1.
E-Factor and PMI: The most striking difference lies in the E-Factor and PMI values. The traditional Pinner-type synthesis suffers from a very high PMI, largely attributable to the substantial quantities of solvents (toluene and DMF) used in the reaction and workup. The low reported yield in the example further exacerbates these metrics. In contrast, the improved method, by avoiding large volumes of hazardous solvents and likely proceeding with higher efficiency, is estimated to have a significantly lower E-Factor and PMI. This translates to a substantial reduction in waste generation and a more cost-effective and environmentally friendly process.[6][7]
Safety and Handling: Method 2 offers a significant safety advantage by avoiding the direct use of highly corrosive and toxic anhydrous hydrogen chloride and ammonia gases.[8] Acetyl chloride, while also requiring careful handling, is a liquid and is generally easier to manage in a laboratory and industrial setting than gases.
Alternative Greener Approaches: The principles of green chemistry encourage the exploration of even more sustainable synthetic strategies. For the synthesis of oximes and related compounds, several greener alternatives have been reported, including:
-
Ultrasound-assisted synthesis: This technique can accelerate reaction rates and improve yields, often in greener solvents like water or ethanol-water mixtures.[11]
-
Solvent-free reactions: Conducting reactions by grinding the reactants together, sometimes with a solid catalyst, can eliminate the need for solvents entirely, leading to a dramatic reduction in waste.[3][12]
-
Use of greener solvents: Replacing hazardous solvents like DMF and toluene with more benign alternatives such as bio-based solvents (e.g., ethyl lactate) or water can significantly improve the environmental profile of a synthesis.[13][14][15]
Conclusion
The synthesis of Ethyl N-hydroxyacetimidate serves as an excellent illustration of the evolution of chemical synthesis towards greener and more sustainable practices. While the traditional Pinner-type synthesis is a well-established method, its high Process Mass Intensity and reliance on hazardous reagents make it a less desirable option from a green chemistry perspective. The improved synthesis, which avoids the use of gaseous HCl and likely proceeds with higher efficiency and less solvent waste, represents a significant step forward.
For researchers and drug development professionals, the application of green chemistry metrics is not merely an academic exercise. It is a critical tool for designing and selecting synthetic routes that are not only scientifically sound but also economically viable and environmentally responsible. By prioritizing high atom economy, low E-Factors, and minimal Process Mass Intensity, the chemical industry can continue to innovate while minimizing its environmental footprint.
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A Comparative Spectroscopic Guide to Ethyl N-hydroxyethanimidate Synthesized by Diverse Methodologies
For researchers, medicinal chemists, and professionals in drug development, the purity and structural integrity of a synthesized compound are paramount. Ethyl N-hydroxyethanimidate (also known as ethyl acetohydroxamate), a versatile building block in organic synthesis, is no exception.[1][2] The synthetic route chosen can significantly influence the impurity profile and, consequently, the spectroscopic fingerprint of the final product. This guide provides an in-depth spectroscopic comparison of this compound synthesized via two distinct and common pathways: the Pinner reaction of acetonitrile and ethanol, and a representative method starting from nitroethane. Through detailed experimental protocols and comparative analysis of NMR, FT-IR, and Mass Spectrometry data, this document aims to equip scientists with the knowledge to discern between products of different synthetic origins and to ensure the quality of their starting materials.
Introduction to this compound and its Synthetic Landscape
This compound is a key intermediate in the synthesis of various biologically active molecules, including agrochemicals and pharmaceuticals.[3] Its utility stems from the reactive N-hydroxyimidate functional group, which can be readily transformed into other functionalities. The compound exists as a mixture of (E) and (Z) isomers, with the (E) isomer generally being more stable.[1][2]
The two synthetic routes explored in this guide represent fundamentally different approaches to constructing the N-hydroxyethanimidate core. The first, a variation of the Pinner reaction, builds the imidate from a nitrile and an alcohol. The second leverages the reactivity of a nitroalkane precursor. Understanding the nuances of each method is crucial for anticipating potential byproducts and interpreting the resulting spectroscopic data.
Synthesis Methodologies: A Detailed Examination
Method 1: Synthesis from Acetonitrile and Ethanol via Ethyl Acetimidate Hydrochloride
This widely used method involves a two-step process. First, acetonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride to form ethyl acetimidate hydrochloride. This intermediate is then reacted with a hydroxylamine salt in the presence of a base to yield the final product.
Step 1: Preparation of Ethyl Acetimidate Hydrochloride
-
A solution of anhydrous ethanol (1.1 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether or toluene) is cooled to 0 °C in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
-
Acetonitrile (1.0 equivalent) is added dropwise to the cold, saturated solution while maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to stand at room temperature overnight.
-
The resulting white precipitate of ethyl acetimidate hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Step 2: Synthesis of this compound
-
To a stirred suspension of ethyl acetimidate hydrochloride (1.0 equivalent) in an anhydrous solvent such as dimethylformamide, solid hydroxylamine sulfate (0.55 equivalents) is added.
-
The mixture is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the slurry until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered to remove the ammonium sulfate precipitate.
-
The filtrate, containing the this compound, is then subjected to purification, typically by vacuum distillation, to yield the final product as a colorless to pale yellow liquid.
dot digraph "Synthesis_Method_1" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Acetonitrile [label="Acetonitrile"]; Ethanol [label="Ethanol"]; HCl [label="Anhydrous HCl"]; Hydroxylamine_Sulfate [label="Hydroxylamine Sulfate"]; Ammonia [label="Anhydrous Ammonia"]; Intermediate [label="Ethyl Acetimidate\nHydrochloride", shape=ellipse, fillcolor="#FBBC05"]; Product [label="this compound", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
Acetonitrile -> Intermediate; Ethanol -> Intermediate; HCl -> Intermediate; Intermediate -> Product; Hydroxylamine_Sulfate -> Product; Ammonia -> Product; } dot
Caption: Synthesis of this compound from Acetonitrile and Ethanol.
Method 2: Representative Synthesis from Nitroethane
This method represents a plausible route based on the known reactivity of nitroalkanes. It involves the conversion of nitroethane to a hydroximoyl chloride intermediate, followed by reaction with ethanol.
Step 1: Formation of Acetohydroximoyl Chloride
-
Nitroethane (1.0 equivalent) is dissolved in a suitable solvent (e.g., diethyl ether).
-
The solution is cooled to 0 °C, and a chlorinating agent, such as thionyl chloride (1.1 equivalents) in the presence of a catalytic amount of pyridine, is added dropwise.
-
The reaction mixture is stirred at room temperature until the conversion of the nitroalkane is complete (monitored by GC or TLC).
-
The solvent and excess reagent are removed under reduced pressure to yield crude acetohydroximoyl chloride.
Step 2: Formation of this compound
-
The crude acetohydroximoyl chloride is dissolved in an anhydrous alcohol, such as ethanol.
-
A non-nucleophilic base, such as triethylamine (1.1 equivalents), is added dropwise at 0 °C to neutralize the HCl generated during the reaction.
-
The reaction mixture is stirred at room temperature for several hours.
-
The triethylammonium chloride precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to afford this compound.
dot digraph "Synthesis_Method_2" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Nitroethane [label="Nitroethane"]; Chlorinating_Agent [label="Chlorinating Agent\n(e.g., SOCl₂)"]; Ethanol_Base [label="Ethanol & Base\n(e.g., Triethylamine)"]; Intermediate [label="Acetohydroximoyl\nChloride", shape=ellipse, fillcolor="#FBBC05"]; Product [label="this compound", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
Nitroethane -> Intermediate; Chlorinating_Agent -> Intermediate; Intermediate -> Product; Ethanol_Base -> Product; } dot
Caption: Representative Synthesis of this compound from Nitroethane.
Spectroscopic Comparison: Unveiling the Synthetic Fingerprint
The choice of synthetic route can lead to subtle but discernible differences in the spectroscopic data of the final product, primarily due to the presence of characteristic impurities. Below is a comparative analysis of the expected spectroscopic data for this compound obtained from the two methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group and the methyl group attached to the imidate carbon, as well as a broad signal for the N-hydroxy proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -CH₃ (imidate) | 1.8-2.0 | Singlet | 3H | The chemical shift can be slightly influenced by the solvent and the isomeric ratio. |
| -O-CH₂-CH₃ | 1.2-1.4 | Triplet | 3H | Typical triplet for a methyl group adjacent to a methylene group. |
| -O-CH₂-CH₃ | 4.0-4.2 | Quartet | 2H | Typical quartet for a methylene group adjacent to a methyl group. |
| -N-OH | 8.5-9.5 | Broad Singlet | 1H | This signal is often broad and its position can vary significantly with concentration and solvent. It may exchange with D₂O. |
Comparative Insights:
-
Method 1 (from Acetonitrile): The product may contain traces of unreacted ethyl acetimidate hydrochloride or related amidine byproducts. These impurities could introduce small, additional signals in the aliphatic region. Incomplete reaction with hydroxylamine could also leave traces of the starting imidate.
-
Method 2 (from Nitroethane): The product might be contaminated with chlorinated byproducts if the hydroximoyl chloride intermediate is not fully consumed. Traces of the oxime ether, formed by O-alkylation, could also be present, which would exhibit a different set of signals in the NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| -C H₃ (imidate) | 10-15 | |
| -O-CH₂-C H₃ | 14-16 | |
| -O-C H₂-CH₃ | 60-65 | |
| >C =N- | 145-155 | The chemical shift of the imidate carbon is a key identifier. |
Comparative Insights:
-
Method 1: The presence of amidine impurities would be indicated by an additional signal in the 150-160 ppm region.
-
Method 2: Residual starting materials or chlorinated intermediates would show distinct signals that could be identified with careful analysis.
FT-IR Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch | 3400-3100 | Broad, Medium | Characteristic of the N-hydroxy group, often showing hydrogen bonding. |
| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong | |
| C=N stretch | 1680-1640 | Medium | A key absorption for the imidate functional group.[1] |
| C-O stretch | 1250-1050 | Strong | |
| N-O stretch | 950-900 | Medium |
Comparative Insights:
-
Method 1: Impurities such as amidinium salts might show N-H stretching bands and C=N⁺ stretching at slightly different wavenumbers.
-
Method 2: The presence of a nitro group from unreacted starting material would result in strong, characteristic absorptions around 1550 and 1350 cm⁻¹. Oxime ether impurities would lack the broad O-H stretch.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The nominal molecular weight of this compound is 103.12 g/mol .[1]
Expected Fragmentation Pattern (Electron Ionization):
-
[M]⁺: The molecular ion peak at m/z = 103 should be observable.
-
[M-OC₂H₅]⁺: Loss of the ethoxy group (m/z = 58).
-
[M-CH₃]⁺: Loss of a methyl group (m/z = 88).
-
[C₂H₅O]⁺: Ethoxy cation (m/z = 45).
-
[CH₃CNOH]⁺: Fragment corresponding to acetohydroxamic acid radical cation (m/z = 59).
Comparative Insights:
-
The fragmentation patterns of the main product should be identical regardless of the synthetic method. However, the presence of impurities will be evident from additional peaks in the mass spectrum. For instance, chlorinated impurities from Method 2 would exhibit characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl).
Conclusion and Best Practices
Both synthetic routes presented can yield this compound. However, the potential impurity profiles differ significantly, which is reflected in their respective spectroscopic analyses. The synthesis from acetonitrile and ethanol is a well-established and high-yielding method, though it requires the handling of corrosive HCl gas. The representative method from nitroethane offers an alternative pathway, but care must be taken to control the formation of byproducts.
For researchers and drug development professionals, a thorough spectroscopic analysis is non-negotiable. It is recommended to use a combination of NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry to confirm the identity and purity of synthesized this compound. When sourcing this compound commercially, it is prudent to request detailed analytical data from the supplier to ascertain the synthetic route and assess the impurity profile. A clean and well-characterized starting material is the foundation for reliable and reproducible downstream applications.
References
-
PubChem. Ethyl N-hydroxyacetimidate. National Center for Biotechnology Information. [Link]
-
PubChem. N-Hydroxyethanimidic acid, ethyl ester. National Center for Biotechnology Information. [Link]
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- 1. Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl N-hydroxyacetimidate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Guide to the Substrate Scope of Ethyl N-hydroxyethanimidate in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the 1,3-dipolar cycloaddition of nitrones with alkenes stands as a powerful and versatile tool for the construction of five-membered isoxazolidine heterocycles. These structures are valuable intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. At the heart of this transformation lies the nitrone, a 1,3-dipole whose structure and electronic properties dictate the reactivity, regioselectivity, and stereoselectivity of the cycloaddition.
This guide provides an in-depth evaluation of the substrate scope of a specific, yet highly relevant nitrone: Ethyl N-hydroxyethanimidate . We will objectively compare its performance in [3+2] cycloaddition reactions with a widely studied alternative, C-phenyl-N-methylnitrone , providing available experimental data to support our analysis. This comparison will illuminate the subtle yet crucial differences in reactivity that arise from structural modifications of the nitrone, offering valuable insights for reaction design and optimization.
Understanding the 1,3-Dipole: this compound and Its Acyclic Analogs
This compound, with the chemical formula C4H9NO2, is a member of the nitrone family.[1] Its structure features an ethyl ester group attached to the carbon of the C=N double bond. This seemingly simple structural feature has a profound impact on the electronic nature and, consequently, the reactivity of the nitrone in cycloaddition reactions.
The generally accepted mechanism for the [3+2] cycloaddition of nitrones with alkenes is a concerted, pericyclic process.[2] The regioselectivity of this reaction is primarily governed by the interaction of the frontier molecular orbitals (FMOs) of the nitrone (the 1,3-dipole) and the alkene (the dipolarophile).[2]
The Decisive Role of Frontier Molecular Orbitals in Regioselectivity
The outcome of the cycloaddition is largely determined by the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.
-
Interaction with Electron-Rich Alkenes: When the alkene bears an electron-donating group (EDG), the dominant interaction is between the HOMO of the alkene and the LUMO of the nitrone. This typically leads to the formation of the 5-substituted isoxazolidine.[2]
-
Interaction with Electron-Poor Alkenes: Conversely, with electron-withdrawing groups (EWG) on the alkene, the HOMO of the nitrone and the LUMO of the alkene become the key players in the interaction, favoring the formation of the 4-substituted isoxazolidine.[2]
The substitution pattern on the nitrone itself influences its HOMO and LUMO energy levels, thereby modulating its reactivity towards different classes of alkenes.
Comparative Analysis: this compound vs. C-phenyl-N-methylnitrone
Cycloaddition with Styrenes
Styrene and its derivatives are common dipolarophiles in nitrone cycloadditions. The phenyl group can act as either an electron-donating or a weakly electron-withdrawing group, depending on the substitution on the aromatic ring.
| Nitrone | Dipolarophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Regioisomer | Reference |
| C-cyclopropyl-N-methylnitrone | Styrene | Chloroform | Not Specified | Not Specified | Not Specified | Major: 3,5-disubstituted | [3][4] |
Note: Specific yield and diastereomeric ratio for the reaction of C-cyclopropyl-N-methylnitrone with styrene were not provided in the cited source, but the formation of the 3,5-disubstituted isoxazolidine as the major product was reported.
Based on FMO theory, the reaction of this compound with styrene is expected to yield predominantly the 5-phenyl-substituted isoxazolidine. The ethyl ester group on the nitrone carbon is electron-withdrawing, which would lower the energy of the nitrone's LUMO, enhancing its interaction with the HOMO of styrene.
Cycloaddition with Electron-Deficient Alkenes
Electron-deficient alkenes, such as acrylates and acrylonitriles, are excellent dipolarophiles for nitrones. The reaction is typically HOMO(nitrone)-LUMO(alkene) controlled.[2]
| Nitrone | Dipolarophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) | Regioisomer | Reference |
| 3-oxidopyrazinium | Methyl Acrylate | Acetonitrile | Not Specified | Exo product in higher yield | Not Specified | Not Specified | [5] |
Note: The provided data is for a related 1,3-dipole, 3-oxidopyrazinium, reacting with methyl acrylate. While not a direct comparison, it illustrates the general reactivity of 1,3-dipoles with electron-deficient alkenes.
For this compound, the electron-withdrawing nature of the ethyl ester group would raise the energy of the nitrone's HOMO, potentially decreasing its reactivity towards electron-deficient alkenes compared to nitrones with electron-donating substituents. However, the reaction is still expected to proceed, favoring the formation of the 4-substituted isoxazolidine.[6]
Cycloaddition with Electron-Rich Alkenes
Electron-rich alkenes, such as vinyl ethers, react with nitrones in a HOMO(alkene)-LUMO(nitrone) controlled fashion.[2]
| Nitrone | Dipolarophile | Catalyst | Yield (%) | enantiomeric excess (ee %) | Reference |
| Various aromatic nitrones | Vinyl ethers | 3,3'-diaryl-BINOL-AlMe | up to >90% de | up to 97% | [7][8] |
Note: This data represents a catalyzed, enantioselective variant of the reaction, highlighting the utility of nitrone cycloadditions with electron-rich alkenes.
The electron-withdrawing ethyl ester group in this compound would lower the energy of its LUMO, making it more reactive towards electron-rich alkenes. This suggests that this compound could be a particularly effective substrate for cycloadditions with this class of dipolarophiles, leading to the formation of 5-substituted isoxazolidines.
Experimental Protocols
To provide a practical context, a general procedure for a nitrone-alkene cycloaddition reaction is outlined below. This protocol can be adapted for specific substrates and reaction conditions.
General Procedure for 1,3-Dipolar Cycloaddition of a Nitrone with an Alkene
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the nitrone (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Dipolarophile: To the stirred solution of the nitrone, add the alkene (1.0-1.5 equivalents). The alkene can be added neat or as a solution in the same solvent.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure isoxazolidine product.
-
Characterization: The structure and stereochemistry of the purified product are confirmed by spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Mechanistic Insights and Workflow Visualization
The course of a typical 1,3-dipolar cycloaddition reaction can be visualized to better understand the relationships between reactants, transition states, and products.
Caption: A simplified workflow of a [3+2] cycloaddition reaction.
The regiochemical outcome of the reaction is dictated by the electronic nature of the substituents on both the nitrone and the alkene, as illustrated by FMO theory.
Caption: Frontier Molecular Orbital (FMO) control of regioselectivity.
Conclusion and Future Directions
This compound presents itself as a valuable, albeit less explored, substrate for 1,3-dipolar cycloaddition reactions. Its electron-withdrawing ethyl ester group suggests a distinct reactivity profile compared to more electron-rich or arylated nitrones like C-phenyl-N-methylnitrone. Specifically, it is anticipated to exhibit enhanced reactivity towards electron-rich alkenes.
A comprehensive experimental investigation into the substrate scope of this compound is warranted to fully elucidate its potential and limitations. Such studies, detailing yields, diastereoselectivities, and regioselectivities with a diverse panel of alkenes, would provide the much-needed quantitative data for direct comparison and would undoubtedly solidify its position in the synthetic chemist's toolkit for the construction of complex nitrogen- and oxygen-containing heterocycles. This would be of significant benefit to the fields of medicinal chemistry and drug development, where the isoxazolidine scaffold continues to be a source of novel therapeutic agents.
References
- Simonsen, K. B., Bayón, P., Hazell, R. G., Gothelf, K. V., & Jørgensen, K. A. (1999). Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes. Journal of the American Chemical Society, 121(16), 3845–3853. [Link]
- Wikipedia contributors. (2023, December 1). Nitrone-olefin (3+2) cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]_cycloaddition)
- Jørgensen, K. A. (1999). Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes. Journal of the American Chemical Society, 121(16), 3845-3853. [Link]
- Padwa, A., Fisera, L., Koehler, K. F., Rodriguez, A., & Wong, G. S. K. (1984). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry, 49(2), 276–281. [Link]
- Gopee, H., & Jha, A. (2017). 1,3-Dipolar Cycloaddition of 3-Oxidopyrazinium to Methyl Acrylate: An Experimental and Computational Investigation. Sciforum. [Link]
- Al-Hourani, B. J. (2020). Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective. Journal of the Mexican Chemical Society, 64(4). [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363167, Ethyl N-hydroxyacetimidate. Retrieved January 13, 2026, from [Link].
- Al-Hourani, B. J. (2020). Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective. ResearchGate. [Link]
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- 3. Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes / Journal of the American Chemical Society, 1999 [sci-hub.box]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl N-hydroxyethanimidate
Introduction: Ethyl N-hydroxyethanimidate (CAS No. 10576-12-2), also known as Ethyl N-hydroxyacetimidate, is a versatile reagent frequently employed in organic synthesis for the construction of complex molecules like pharmaceuticals and agrochemicals.[1] Its utility stems from its unique chemical structure, which facilitates the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.[1] However, the same reactivity that makes it valuable in synthesis also presents significant hazards, including flammability, irritation, and potential instability.[2] Improper disposal can lead to dangerous reactions, environmental contamination, and risks to personnel.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. It is designed for researchers, scientists, and drug development professionals, grounding every procedural recommendation in established safety protocols and the chemical principles that govern the compound's reactivity. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
PART 1: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe management. The primary risks are its flammability and irritant properties, alongside its incompatibility with a range of common laboratory chemicals.[2][3]
Chemical and Physical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 10576-12-2 | [3][4] |
| Molecular Formula | C₄H₉NO₂ | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| Appearance | Colorless to pale yellow fused solid or clear liquid | [5][6] |
| Melting Point | 23-25 °C (lit.) | [7][8] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][9] |
Incompatibilities and Hazardous Decomposition: This compound must be segregated from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Contact with these substances can trigger vigorous, potentially dangerous reactions. Under thermal decomposition or in a fire, it may release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[3]
PART 2: Regulatory Compliance
All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) under standards like the "Laboratory Standard" (29 CFR 1910.1450) provide the legal framework.[10][11][12] It is imperative to operate under a written Chemical Hygiene Plan (CHP) and to follow all institutional, local, state, and federal guidelines for hazardous waste management.[10][13]
PART 3: Pre-Disposal Safety Protocol
Before handling this compound for disposal, a robust safety protocol must be in place.
A. Personal Protective Equipment (PPE): Proper PPE is non-negotiable. This includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[3]
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: While not typically required if work is performed in a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge may be necessary for spill response or if ventilation is inadequate.[7]
B. Engineering Controls: All handling and disposal procedures must be conducted within a properly functioning chemical fume hood to mitigate the risk of inhaling irritant vapors.[13] An eyewash station and safety shower must be readily accessible.[3]
PART 4: Disposal Workflow and Decision Diagram
The appropriate disposal path depends on the quantity and state of the waste. This decision workflow provides a logical guide for selecting the correct protocol.
Caption: Disposal decision workflow for this compound.
PART 5: Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the decision diagram above.
Protocol A: In-Lab Neutralization for Small, Uncontaminated Quantities (<5g)
This procedure utilizes acid-catalyzed hydrolysis to convert the reactive imidate into less hazardous compounds—ethyl acetate and hydroxylamine. The resulting aqueous solution is then neutralized. This method is based on the known reactivity of hydroxamic acids and related compounds in acidic media.[14]
Materials:
-
Beaker (sized appropriately for a 1:100 dilution)
-
Stir plate and magnetic stir bar
-
1M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) or Soda Ash (Na₂CO₃)
-
pH indicator strips
-
Appropriate hazardous waste container
Procedure:
-
Prepare the Hydrolysis Solution: In a chemical fume hood, place a beaker containing a magnetic stir bar on a stir plate. Add a volume of 1M HCl sufficient to create at least a 100-fold excess by volume relative to the this compound waste. Begin gentle stirring.
-
Slow Addition of Waste: Very slowly and carefully, add the this compound waste to the stirring acid solution dropwise (if liquid) or in very small increments (if solid). Causality Note: Slow addition is critical to control the rate of reaction and dissipate any heat generated.
-
Allow for Complete Reaction: Continue stirring the solution at room temperature for a minimum of one hour to ensure the hydrolysis reaction is complete.
-
Neutralization: Slowly add sodium bicarbonate or soda ash in small portions to the stirred solution. Be prepared for gas (CO₂) evolution.
-
Verify pH: Periodically check the pH of the solution using indicator strips. Continue adding base until the pH is stable between 6.0 and 8.0.[15]
-
Final Packaging: Transfer the neutralized aqueous solution to a designated hazardous waste container for aqueous waste. Proceed to Part 6 for labeling and storage.
Protocol B: Direct Pack-Out for Large Quantities (>5g) or Contaminated Waste
In-lab treatment of larger quantities or contaminated material is not recommended due to the increased risk of uncontrolled reactions and exposure. The safest and most compliant method is direct disposal via a licensed environmental services contractor.[12][16]
Procedure:
-
Container Integrity: Ensure the original container holding the this compound is in good condition, not leaking, and securely sealed.[17] If the original container is compromised, overpack it into a larger, compatible, and sealable container.
-
Labeling: The container must be clearly labeled as hazardous waste. Proceed to Part 6 for detailed labeling instructions.
-
Segregation: Store the container in a designated satellite accumulation area for hazardous waste.[16] Ensure it is segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.
PART 6: Waste Packaging, Labeling, and Storage
Proper packaging and labeling are critical for safety and regulatory compliance.[18]
-
Container: Use a robust, leak-proof container with a tightly sealing cap that is compatible with the waste.[15][17]
-
Labeling: The waste label must be fully completed and legible. According to OSHA and EPA guidelines, the label must include:
-
The words "Hazardous Waste".[17]
-
The full chemical name(s) of the contents (e.g., "Neutralized aqueous waste from this compound" or "this compound").[19]
-
A clear indication of the associated hazards (e.g., "Flammable," "Irritant").[19]
-
The date on which the material was first designated as waste.[17]
-
-
Storage: Store waste containers in a designated, secondary containment-equipped area away from heat, sparks, or open flames.[18] The storage area should be secure and accessible only to trained personnel.
PART 7: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Containment: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[3] Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items. Place them in a sealed, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the incident to your supervisor and institutional EHS office, as per your laboratory's Chemical Hygiene Plan.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]
-
N-Hydroxyethanimidic acid, ethyl ester. PubChem, National Center for Biotechnology Information. [Link]
-
Ethyl N-hydroxyacetimidate. PubChem, National Center for Biotechnology Information. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl N-hydroxyethanimidate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl N-hydroxyethanimidate, a reactive imidate, presents unique handling challenges due to its chemical properties. This guide provides essential, immediate safety and logistical information, focusing on the critical role of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified as a flammable liquid and an irritant.[1][2] Exposure can cause skin and eye irritation, and potentially respiratory irritation.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to mitigate these risks. The causality is clear: preventing direct contact with the skin and eyes, and avoiding the inhalation of vapors, are paramount to safe handling.
Your Armor: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific hazards of this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes and Face | Chemical safety goggles and a face shield | Provides protection against splashes to the eyes and face. |
| Hands | Nitrile or Neoprene gloves | These materials offer good resistance to a range of chemicals, including irritants and organic compounds.[4][5][6][7][8] Always inspect gloves for any signs of damage before use.[6][7] |
| Body | Flame-resistant lab coat | Protects against accidental splashes and contact with flammable material. |
| Respiratory | NIOSH-approved respirator with organic vapor (OV) cartridges | Necessary when handling the compound outside of a certified chemical fume hood or when there is a risk of vapor inhalation.[9][10][11][12] The black color-coding on the cartridge typically indicates it is for organic vapors.[11][12] |
The Ritual of Safety: Donning and Doffing Procedures
The order in which you put on (don) and take off (doff) your PPE is crucial to prevent cross-contamination. Follow these step-by-step protocols diligently.
Donning PPE: Preparing for a Safe Workflow
Caption: Sequential workflow for donning PPE.
Step-by-Step Donning Protocol:
-
Hand Hygiene: Wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[13]
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.[2][13]
-
Respirator: If required, don your NIOSH-approved respirator with organic vapor cartridges. Ensure a proper seal.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.[2][13]
-
Gloves: Select the appropriate size of nitrile or neoprene gloves and pull them on, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[2][13]
Doffing PPE: A Meticulous Process to Avoid Contamination
Caption: Sequential workflow for doffing PPE.
Step-by-Step Doffing Protocol:
-
Gloves: Remove gloves using the glove-in-glove technique to avoid touching the contaminated outer surface with your bare hands.[2]
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.[3]
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward, containing any potential contaminants.[2]
-
Respirator: Remove your respirator from behind, avoiding touching the front of the mask.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[3][13]
End of Life: Disposal Plan for Contaminated Materials
Proper disposal of chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.
Disposal of this compound Waste
-
Waste Collection: Collect all waste this compound and any solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.[14][15]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazards (Flammable, Irritant).[14]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, and within a secondary containment bin.[14][16][17][18]
-
Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour chemical waste down the drain.[15]
Disposal of Contaminated PPE
-
Solid Waste Stream: All disposable PPE that has come into contact with this compound, such as gloves and absorbent pads, should be considered chemically contaminated solid waste.[19]
-
Collection: Place contaminated solid waste in a designated, labeled hazardous waste bag or container.[19][20]
-
Segregation: Do not mix chemically contaminated PPE with regular trash or biohazardous waste.
-
Disposal: The container for contaminated PPE should be sealed and disposed of through your institution's hazardous waste management program.[19]
By adhering to these rigorous PPE protocols and disposal plans, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before commencing any work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
